Product packaging for Ziconotide(Cat. No.:CAS No. 150770-63-1)

Ziconotide

Cat. No.: B122063
CAS No.: 150770-63-1
M. Wt: 2639.2 g/mol
InChI Key: BPKIMPVREBSLAJ-QTBYCLKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ziconotide is a synthetic analog of the ω-conotoxin MVIIA, a peptide originally derived from the venom of the marine snail Conus magus . As a research compound, it is defined by its highly selective and potent blockade of N-type voltage-gated calcium channels (Cav2.2) . This mechanism is of significant interest for investigating pain pathways, as blocking these channels in the dorsal horn of the spinal cord inhibits the release of pro-nociceptive neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), from primary afferent nerve terminals . This action effectively disrupts pain signal transmission without engaging opioid receptors, providing a valuable non-opioid tool for studying neuropathic and severe chronic pain models . Clinically, its synthetic version, Prialt, is approved for intrathecal administration in managing severe chronic pain, underscoring its research relevance . For the research community, this compound offers a unique profile as it does not induce tolerance or lead to addiction or respiratory depression in studied models, issues commonly associated with chronic opioid exposure . Its application is strictly confined to the intrathecal route in clinical settings due to poor blood-brain barrier penetration and significant systemic side effects, a critical consideration for designing preclinical studies . Key areas of investigation include its potential in treating pain states refractory to other analgesics and its distinct neurological side effect profile, which includes dizziness, nystagmus, and confusion, offering insights into the role of Cav2.2 channels beyond nociception . This product is intended for research applications only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C102H172N36O32S7 B122063 Ziconotide CAS No. 150770-63-1

Properties

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H172N36O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883174
Record name Ziconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

107452-89-1
Record name Ziconotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziconotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107452-89-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Ziconotide: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, marketed under the trade name Prialt, is a potent non-opioid analgesic indicated for the management of severe chronic pain.[1] It is the synthetic form of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[2][3] This technical guide provides an in-depth overview of the structure, amino acid sequence, synthesis, purification, and mechanism of action of this compound, tailored for professionals in the field of drug development and neuroscience research.

Structure and Amino Acid Sequence

This compound is a highly structured peptide characterized by a specific amino acid sequence and a complex pattern of disulfide bonds that are crucial for its biological activity.

Amino Acid Sequence

The primary structure of this compound consists of 25 amino acid residues with a C-terminal amidation. The sequence is as follows:[4]

H-Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH₂

In single-letter code: CKGKGAKCSRLMYDCCTGSCRSGKC-NH₂

Disulfide Bonds and Three-Dimensional Structure

This compound's tertiary structure is stabilized by three intramolecular disulfide bridges. These bonds form between the cysteine residues at specific positions, creating a compact and rigid conformation. The established disulfide connectivity is:[4]

  • Cys1 - Cys16

  • Cys8 - Cys20

  • Cys15 - Cys25

This intricate network of disulfide bonds defines the three-dimensional fold of the peptide, which is essential for its high-affinity and selective binding to its molecular target. Nuclear Magnetic Resonance (NMR) studies have revealed a short, triple-stranded anti-parallel β-sheet structure with four loops.[2]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₀₂H₁₇₂N₃₆O₃₂S₇[4]
Molecular Weight2639.14 g/mol [4]
AppearanceClear, colorless solution[5]
SolubilityFreely soluble in water[4]
Table 2: Pharmacokinetic Properties of this compound (Intrathecal Administration)
ParameterValueReference(s)
Bioavailability~50%[4]
Volume of Distribution (CSF)99 - 140 mL[1][5]
Plasma Protein Binding~53%[5]
Elimination Half-Life (CSF)2.9 - 6.5 hours[1][4]
Clearance (CSF)~0.26 mL/min[6]
Excretion<1% in urine[4]
Table 3: Binding Affinity of this compound
ParameterValueTargetReference(s)
Kd4.8 x 10⁻⁸ MHuman CaV2.2 channel[7]

Mechanism of Action: N-type Calcium Channel Blockade

This compound exerts its analgesic effect through a highly specific mechanism of action involving the blockade of N-type voltage-gated calcium channels (N-VSCCs), specifically the CaV2.2 subtype.[2] These channels are predominantly located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[1]

The influx of calcium through these channels is a critical step in the release of neurotransmitters that propagate pain signals, including glutamate, calcitonin gene-related peptide (CGRP), and Substance P.[4] By binding to the N-type calcium channels, this compound physically obstructs the pore, preventing calcium entry and thereby inhibiting the release of these pro-nociceptive neurotransmitters into the synapse.[2] This interruption of the pain signaling cascade at the spinal level results in potent analgesia.

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential CaV2_2 N-type Ca²⁺ Channel (CaV2.2) ActionPotential->CaV2_2 Depolarization Ca_ion Ca²⁺ CaV2_2->Ca_ion Opens This compound This compound This compound->CaV2_2 Blocks Fusion Vesicle Fusion & Neurotransmitter Release Ca_ion->Fusion Triggers Vesicles Synaptic Vesicles (Glutamate, CGRP, Substance P) Neurotransmitters Neurotransmitters Fusion->Neurotransmitters Release Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds PainSignal Pain Signal Propagation Receptors->PainSignal Activates

Figure 1: Mechanism of action of this compound in blocking pain signal transmission.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[8] A general workflow for this process is outlined below.

SPPS_Workflow start Start: Fmoc-Rink Amide Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HOBt, DIC) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for all 25 Amino Acids wash->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin & Removal of Side-Chain Protecting Groups (e.g., TFA cocktail) repeat->cleavage Final cycle crude_peptide Crude Linear Peptide cleavage->crude_peptide cyclization Oxidative Folding (Cyclization) (e.g., Air oxidation, redox buffer) crude_peptide->cyclization purification HPLC Purification cyclization->purification lyophilization Lyophilization purification->lyophilization final_product This compound lyophilization->final_product

Figure 2: General workflow for the solid-phase synthesis of this compound.

Detailed Protocol Outline:

  • Resin Preparation: Fmoc-Rink Amide resin is typically used as the solid support to yield a C-terminally amidated peptide.[9]

  • Amino Acid Coupling Cycles:

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9]

    • Washing: The resin is washed multiple times with DMF and dichloromethane (DCM) to remove excess reagents.[10]

    • Coupling: The next Fmoc-protected amino acid is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF. The activated amino acid is then added to the resin to form a new peptide bond. The reaction is allowed to proceed at room temperature for a specified time (e.g., 2-5 hours).[9]

    • Cysteine Protection: The six cysteine residues require orthogonal protecting groups to direct the formation of the correct disulfide bonds. Common protecting groups include trityl (Trt), acetamidomethyl (Acm), and t-butyl (tBu).[8][10]

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[10]

  • Cyclization: The linear peptide is subjected to oxidative folding to form the three disulfide bonds. This can be achieved through air oxidation in a dilute aqueous solution at a slightly basic pH.[9]

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR to verify the correct three-dimensional structure.[12]

HPLC Purification of this compound

Principle: Reverse-phase HPLC separates the target peptide from impurities based on differences in hydrophobicity.

Typical Protocol:

  • Column: A C18 stationary phase is commonly used.[11]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. For example, a gradient of 5% to 22% B over 60 minutes.[11]

  • Detection: The eluting peptides are detected by their absorbance at 220-230 nm.[11]

  • Fraction Collection: Fractions containing the purified this compound are collected, pooled, and lyophilized.

Characterization by Mass Spectrometry and NMR
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified peptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the amino acid composition.[13]

  • NMR Spectroscopy: One- and two-dimensional NMR spectroscopy are used to determine the three-dimensional structure of this compound and to confirm the correct disulfide bond connectivity by analyzing nuclear Overhauser effects (NOEs) and other structural constraints.[2][12]

Conclusion

This compound represents a significant advancement in pain management, offering a non-opioid alternative for patients with severe chronic pain. Its unique structure, characterized by a specific 25-amino acid sequence and three critical disulfide bonds, dictates its high-affinity and selective blockade of N-type calcium channels. The synthesis and purification of this complex peptide require a multi-step process involving solid-phase synthesis with orthogonal protecting groups, oxidative folding, and chromatographic purification. A thorough understanding of its structure, synthesis, and mechanism of action is essential for the development of new analgesics targeting the N-type calcium channel and for the effective clinical application of this compound.

References

Ziconotide and its Molecular Target, CaV2.2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, marketed under the trade name Prialt®, is a potent non-opioid analgesic approved for the management of severe chronic pain.[1] It is the synthetic equivalent of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[2][3] Unlike traditional analgesics such as opioids, this compound exhibits a unique mechanism of action, deriving its therapeutic effect from the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2][4] This specific targeting of CaV2.2 channels in the spinal cord interrupts pain signaling, offering a valuable therapeutic alternative for patients refractory to other treatments.[3][4] Due to its peptidic nature and to minimize systemic side effects, this compound is administered intrathecally.[1][5]

The Molecular Target: CaV2.2 (N-Type) Voltage-Gated Calcium Channel

Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx into neurons, a key step in neurotransmitter release and signal propagation.[1] The N-type or CaV2.2 channel is a high-voltage-activated channel predominantly expressed in the central and peripheral nervous systems.[1][6]

Structure and Function: The CaV2.2 channel is a heteromeric protein complex composed of a primary pore-forming α1B subunit (also known as CaV2.2) and auxiliary subunits, including α2δ and β.[7][8] The α1B subunit is the molecular target of this compound and contains the voltage sensor and the ion-conducting pore.[4] The selectivity of the channel for calcium ions is determined by four critical glutamate residues located in the P-loops of the α1B subunit.[4]

Role in Nociception: CaV2.2 channels are densely located on the presynaptic terminals of primary nociceptive afferent nerves (A-δ and C fibers) in the superficial layers of the dorsal horn of the spinal cord.[9][10] Upon the arrival of a pain signal (an action potential), these channels open, allowing an influx of Ca²⁺. This increase in intracellular calcium triggers the release of pronociceptive neurotransmitters, such as substance P and glutamate, into the synapse, thereby propagating the pain signal to higher brain centers.[1][4] The upregulation of CaV2.2 channels has been observed in chronic pain states, highlighting their critical role in pain pathophysiology.[3][6]

This compound's Mechanism of Action: Pore Blockade of CaV2.2

This compound exerts its analgesic effect through the direct physical occlusion of the CaV2.2 channel pore, which prevents calcium from entering the presynaptic neuron.[3][11] This blockade is highly potent and selective for N-type channels.[2][4]

Molecular Binding Site: Cryo-electron microscopy studies have provided high-resolution structures of this compound bound to the human CaV2.2 channel, elucidating the precise molecular interactions.[7][8][12] Key findings include:

  • Pore Occlusion: this compound nestles into the outer vestibule of the channel's pore, effectively acting as a "cork" to block ion passage.[3][7]

  • Key Interactions: The binding is mediated by charged and polar residues on the P1 and P2 helices and the extracellular loops (ECLs) in repeats II, III, and IV of the α1 subunit.[7][8]

  • Conformational Change: To accommodate the binding of this compound, the ECL of repeat III and the auxiliary α2δ-1 subunit must tilt upwards in a concerted motion.[8][12] This structural rearrangement is thought to contribute to the high-affinity binding and may explain why the presence of the α2δ-1 subunit can reduce this compound's affinity.[7]

The functional consequence of this potent and selective blockade is the inhibition of neurotransmitter release from nociceptive neurons in the spinal cord, which effectively dampens the transmission of pain signals.[2][4][10]

Quantitative Data

The following tables summarize key quantitative data regarding this compound's interaction with CaV2.2 and its clinical application.

Table 1: In Vitro Pharmacology of this compound

Parameter Value Channel Type Notes
IC₅₀ 0.7–1.8 nM Human CaV2.2 Half-maximal inhibitory concentration for channel blockade.[7]
Binding Reversible CaV2.2 Although binding is reversible, careful dosing is required due to a narrow therapeutic window.[3]

| Selectivity | High | Selective for N-type (CaV2.2) over L-type and other VGCCs. | Does not bind to opioid receptors.[10] |

Table 2: Clinical Pharmacology of this compound

Parameter Value/Range Notes
Administration Route Intrathecal Infusion Required to bypass the blood-brain barrier and minimize systemic exposure.[1]
Therapeutic Window Narrow Requires careful dose titration to balance analgesia and adverse effects.[3][5]
Median Dose in Trials 5.52 to 7.20 µ g/day Doses are individualized based on patient response and tolerability.[9]

| Common Adverse Effects | Dizziness, nystagmus, confusion, hallucinations | Primarily CNS-related due to the presence of N-type channels in the brain.[5][9] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on CaV2.2 channel currents in a heterologous expression system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding the human CaV2.2 (α1B), β3, and α2δ-1 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) should be included to identify transfected cells.

    • Incubate cells for 24-48 hours post-transfection to allow for protein expression.

  • Electrophysiological Recording:

    • Prepare an external recording solution containing (in mM): 10 BaCl₂, 140 Choline-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is used as the charge carrier to enhance current amplitude and block K⁺ channels.

    • Prepare an internal pipette solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

    • Hold the cell at a membrane potential of -80 mV. Elicit Ba²⁺ currents by applying depolarizing voltage steps (e.g., to +10 mV for 100 ms) every 15 seconds.

  • Drug Application and Data Analysis:

    • After establishing a stable baseline current, perfuse the cell with the external solution containing this compound at various concentrations (e.g., 0.1 nM to 100 nM).

    • Record the peak current amplitude at each concentration after the effect has reached a steady state.

    • Calculate the percentage of current inhibition at each this compound concentration relative to the baseline.

    • Plot the concentration-response data and fit it with the Hill equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to CaV2.2 channels in neuronal tissue preparations.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • Prepare assay tubes containing a fixed concentration of a radiolabeled ligand specific for the N-type channel (e.g., ¹²⁵I-ω-conotoxin GVIA).

    • Add increasing concentrations of unlabeled this compound (the competitor) to the tubes.

    • Initiate the binding reaction by adding a specific amount of the prepared membrane protein to each tube.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.

    • To determine non-specific binding, prepare a set of tubes containing an excess of an unlabeled competitor (e.g., 1 µM ω-conotoxin GVIA).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a one-site competition binding equation to calculate the Ki (inhibitory constant) or IC₅₀ value for this compound.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_this compound Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives Depol Membrane Depolarization AP->Depol CaV22_Open CaV2.2 Channel Opens Depol->CaV22_Open Ca_Influx Ca²⁺ Influx CaV22_Open->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_Influx->Vesicle_Fusion Signal Pain Signal Propagation Vesicle_Fusion->Signal Binds to Receptors This compound This compound Block Channel Pore Blocked This compound->Block Block->CaV22_Open G Start Start: Transfect HEK293 cells with CaV2.2 subunits + GFP Incubate Incubate 24-48h for protein expression Start->Incubate Patch Establish Whole-Cell Patch-Clamp on a GFP+ cell Incubate->Patch Record_Base Record Baseline CaV2.2 Currents (Depolarizing Step) Patch->Record_Base Perfuse Perfuse with this compound (Increasing Concentrations) Record_Base->Perfuse Record_Drug Record Inhibited CaV2.2 Currents Perfuse->Record_Drug Record_Drug->Perfuse Next Concentration Washout Washout with Control Solution Record_Drug->Washout Analyze Analyze Data: Calculate % Inhibition, Determine IC₅₀ Washout->Analyze

References

Ziconotide's Inhibition of Pronociceptive Neurochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of ziconotide's analgesic effect: the inhibition of pronociceptive neurochemical release. By selectively blocking N-type voltage-gated calcium channels, this compound effectively reduces the transmission of pain signals in the spinal cord. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action

This compound, a synthetic peptide derived from the cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] These channels are densely located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[3] The influx of calcium through these channels is a critical step in the release of neurotransmitters that signal pain.[1][4] By binding to and blocking these channels, this compound prevents this calcium influx, thereby inhibiting the release of key pronociceptive neurochemicals, including Substance P, Calcitonin Gene-Related Peptide (CGRP), and glutamate.[2][4][5] This interruption of nociceptive signaling at the spinal level is the primary basis for this compound's powerful analgesic properties.[4]

Data Presentation: Quantitative Inhibition of Neurochemical Release

The following tables summarize the quantitative data available on the inhibitory effects of this compound on various neurochemicals.

NeurochemicalPreparationMethodThis compound Concentration/Dose% Inhibition / IC50Reference
Substance P Rat Dorsal Root Ganglion NeuronsDepolarization-evoked releaseNot SpecifiedIC50: 63 nMSmith et al., 2002 (as cited in McGivern, 2007)[4]
Substance P (indirect) Rat Spinal Cord (in vivo)Formalin-induced Neurokinin-1 receptor internalization0.3, 0.6, and 1 μg (intrathecal)Significant inhibition (P < 0.05)[1][6]
Norepinephrine Rat HippocampusDepolarization-evoked releaseNot SpecifiedIC50: ~0.5 nMNewcomb et al., 1995 (as cited in McGivern, 2007)[4]
Norepinephrine Rat HippocampusDepolarization-evoked releaseNot SpecifiedIC50: 5.5 nMWang et al., 1998 (as cited in McGivern, 2007)[4]
Norepinephrine Rat Peripheral Sympathetic Efferent NeuronsDepolarization-evoked releaseNot SpecifiedIC50: 1.2 nMWang et al., 1998 (as cited in McGivern, 2007)[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on pronociceptive neurochemicals.

Substance P Release from Rat Spinal Cord Slices

This protocol is based on methodologies used to study the release of neuropeptides from spinal cord tissue.

Objective: To measure the amount of Substance P released from spinal cord slices in the presence and absence of this compound following depolarization.

Materials:

  • Adult Sprague-Dawley rats

  • Artificial cerebrospinal fluid (aCSF)

  • High-potassium aCSF (for depolarization)

  • This compound solutions of varying concentrations

  • Enzyme-linked immunosorbent assay (ELISA) kit for Substance P

  • Vibratome or tissue chopper

  • Perfusion system

  • Sample collection vials

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved animal care protocols.

    • Rapidly dissect the lumbar spinal cord and place it in ice-cold aCSF.

    • Cut transverse slices (300-500 µm thick) using a vibratome.

  • Pre-incubation:

    • Transfer the slices to a perfusion chamber and allow them to equilibrate in oxygenated aCSF for at least 60 minutes.

  • Basal Release:

    • Collect baseline samples by perfusing the slices with normal aCSF for a defined period (e.g., 10 minutes).

  • Drug Application:

    • Introduce aCSF containing the desired concentration of this compound and continue perfusion for a set duration.

  • Stimulated Release:

    • Induce depolarization and subsequent neurotransmitter release by switching to a high-potassium aCSF solution (still containing this compound) for a short period (e.g., 5-10 minutes).

  • Sample Analysis:

    • Collect the perfusate during each stage.

    • Quantify the concentration of Substance P in the collected samples using a specific ELISA kit.

  • Data Analysis:

    • Compare the amount of Substance P released during depolarization in the presence of this compound to the amount released in control (vehicle-treated) slices.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

CGRP Release from Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a common method for studying neuropeptide release from primary sensory neurons.

Objective: To quantify the inhibition of CGRP release by this compound from cultured DRG neurons following chemical stimulation.

Materials:

  • Neonatal or adult rats

  • Collagenase and dispase for tissue dissociation

  • Neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF)

  • Poly-D-lysine and laminin-coated culture dishes

  • HEPES-buffered saline (HBS)

  • Capsaicin or high-potassium solution for stimulation

  • This compound solutions

  • Radioimmunoassay (RIA) or ELISA kit for CGRP

Procedure:

  • Cell Culture:

    • Dissect dorsal root ganglia from rats and enzymatically dissociate them into single cells.

    • Plate the neurons on coated culture dishes and maintain them in a humidified incubator.

  • Pre-treatment:

    • After a suitable culture period (e.g., 7-14 days), wash the cells with HBS.

    • Incubate the neurons with various concentrations of this compound in HBS for a predetermined time.

  • Stimulation:

    • Stimulate the release of CGRP by adding a known concentration of capsaicin or a high-potassium solution to the culture medium (containing this compound).

  • Sample Collection and Analysis:

    • After the stimulation period, collect the supernatant.

    • Measure the concentration of CGRP in the supernatant using a sensitive RIA or ELISA.

  • Data Analysis:

    • Determine the amount of CGRP released in response to the stimulus in the presence and absence of this compound.

    • Calculate the dose-dependent inhibition and the IC50 value.

Glutamate Release from Synaptosomes

This protocol describes a method for measuring neurotransmitter release from isolated presynaptic terminals.

Objective: To assess the effect of this compound on depolarization-induced glutamate release from purified synaptosomes.

Materials:

  • Rat brain tissue (cortex or spinal cord)

  • Sucrose homogenization buffer

  • Percoll gradients for synaptosome purification

  • Krebs-Ringer buffer

  • 4-Aminopyridine (4-AP) or high-potassium solution for depolarization

  • This compound solutions

  • HPLC system with fluorescence detection for glutamate quantification

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate to remove nuclei and cell debris.

    • Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosome fraction.

  • Glutamate Release Assay:

    • Resuspend the synaptosomes in Krebs-Ringer buffer.

    • Pre-incubate the synaptosomes with different concentrations of this compound.

    • Initiate glutamate release by adding a depolarizing agent like 4-AP or high-potassium buffer.

  • Sample Measurement:

    • Terminate the release reaction at various time points by rapid filtration or centrifugation.

    • Measure the amount of glutamate in the supernatant using HPLC with pre-column derivatization and fluorescence detection.

  • Data Analysis:

    • Compare the time course and total amount of glutamate release in this compound-treated and control synaptosomes.

    • Generate dose-response curves to determine the inhibitory effect of this compound.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental workflows.

ziconotide_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives VGCC N-type Voltage-Gated Calcium Channel (Cav2.2) Action_Potential->VGCC Opens Vesicle Synaptic Vesicle (contains Neurotransmitters) VGCC->Vesicle Ca²⁺ Influx Triggers Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Fusion and Neurotransmitters Substance P CGRP Glutamate Neurotransmitter_Release->Neurotransmitters This compound This compound This compound->VGCC Blocks Receptor Receptors Neurotransmitters->Receptor Binds to Pain_Signal Pain Signal Propagation Receptor->Pain_Signal

Caption: this compound's mechanism of action at the presynaptic terminal.

experimental_workflow Start Start: Tissue Preparation (e.g., Spinal Cord Slices) Equilibration Equilibration/ Pre-incubation Start->Equilibration Basal_Release Measure Basal Neurotransmitter Release Equilibration->Basal_Release Treatment Apply this compound (or Vehicle Control) Basal_Release->Treatment Stimulation Induce Depolarization (e.g., High K⁺) Treatment->Stimulation Stimulated_Release Measure Stimulated Neurotransmitter Release Stimulation->Stimulated_Release Analysis Quantify Neurotransmitter (e.g., ELISA, HPLC) Stimulated_Release->Analysis End End: Data Comparison and IC50 Calculation Analysis->End

Caption: General experimental workflow for in vitro neurotransmitter release assays.

logical_relationship This compound This compound N_type_Channel N-type Ca²⁺ Channel (Cav2.2) This compound->N_type_Channel Inhibits Pain_Transmission Spinal Nociceptive Transmission This compound->Pain_Transmission Reduces Analgesia Analgesia This compound->Analgesia Induces Ca_Influx Presynaptic Ca²⁺ Influx N_type_Channel->Ca_Influx Mediates Neurotransmitter_Release Release of Pronociceptive Neurotransmitters (Substance P, CGRP, Glutamate) Ca_Influx->Neurotransmitter_Release Triggers Neurotransmitter_Release->Pain_Transmission Drives

Caption: Logical relationship of this compound's action leading to analgesia.

References

Ziconotide's Role in Spinal Cord Pain Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziconotide (Prialt®) is a potent non-opioid analgesic administered intrathecally for the management of severe chronic pain. A synthetic version of ω-conotoxin MVIIA, a peptide found in the venom of the marine cone snail Conus magus, this compound offers a unique mechanism of action by selectively blocking N-type voltage-gated calcium channels (CaV2.2). This targeted action at the level of the spinal cord dorsal horn interrupts the transmission of nociceptive signals, providing pain relief without the development of tolerance commonly associated with opioids. This in-depth technical guide delineates the core pharmacology of this compound, focusing on its role in spinal cord pain signaling, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action in Spinal Cord Pain Signaling

This compound exerts its analgesic effect by binding to and blocking N-type voltage-gated calcium channels located on the presynaptic terminals of primary nociceptive afferent neurons (A-δ and C fibers) in the superficial laminae (Rexed laminae I and II) of the dorsal horn of the spinal cord.[1][2] This blockade prevents the influx of calcium into the presynaptic terminal upon the arrival of an action potential.[3][4] Calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[5] By inhibiting this process, this compound effectively reduces the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synaptic cleft.[1][6] This reduction in neurotransmitter release diminishes the activation of second-order neurons in the spinothalamic tract, thereby impeding the transmission of pain signals to higher brain centers.[1]

This compound Mechanism of Action cluster_presynaptic Presynaptic Terminal (A-δ/C-fiber) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Second-Order) ActionPotential Action Potential Arrives VGCC N-type Ca2+ Channel (CaV2.2) ActionPotential->VGCC Opens Ca_influx VGCC->Ca_influx Allows This compound This compound This compound->VGCC Blocks Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) Ca_influx->Vesicles Triggers Fusion Release Vesicles->Release NTs Release->NTs Receptors Neurotransmitter Receptors NTs->Receptors Binds to Signal Pain Signal Propagation Receptors->Signal Initiates

Caption: this compound blocks N-type calcium channels on presynaptic neurons.

Quantitative Data

The efficacy of this compound is supported by a range of quantitative data from preclinical and clinical studies. These data highlight its high affinity for N-type calcium channels and its potent inhibition of neurotransmitter release and pain behaviors.

Table 1: Binding Affinity and Inhibitory Concentration of this compound
ParameterValueSpecies/SystemReference
Kd 9 pMRat brain synaptosomes[7]
IC50 (Norepinephrine Release)~0.5 nMRat hippocampus[8]
IC50 (Norepinephrine Release)5.5 nMRat hippocampus[8]
IC50 (N-type Ca2+ current)0.4–11 nMXenopus oocytes expressing rat α1B[8]
Table 2: Efficacy in Preclinical Pain Models
Pain ModelParameterValueSpeciesReference
Postoperative Pain (Incisional)ED5049 pM (intrathecal)Rat[7]
Neuropathic Pain (CCI)ID50 (Antiallodynic effect)2.8 pmol (microinjection into RVM)Rat[8]
Table 3: Clinical Efficacy in Severe Chronic Pain
Study PopulationPain AssessmentEfficacyReference
Cancer or AIDSVisual Analog Scale of Pain Intensity (VASPI)53% mean reduction in pain scores[8]
Non-malignant PainVisual Analog Scale of Pain Intensity (VASPI)15% average improvement in VASPI scores[8]
Mixed Chronic PainNumeric Pain Rating Scale≥30% pain reduction in 17.4% of patients at 12 weeks[9][10]
Mixed Chronic PainNumeric Pain Rating Scale≥30% pain reduction in 38.5% of patients at 18 months[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in spinal cord pain signaling.

In Vivo Electrophysiology: Single-Unit Recording in the Dorsal Horn

This protocol is designed to measure the effect of this compound on the firing of nociceptive neurons in the dorsal horn of the spinal cord in an anesthetized animal.

Animal Preparation:

  • Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane or urethane).

  • Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.

  • Secure the animal in a stereotaxic frame to ensure stability.

  • Maintain body temperature at 37°C with a heating pad.

Recording and Stimulation:

  • Use a glass-coated tungsten microelectrode (1-2 MΩ impedance) to record extracellular single-unit activity from wide dynamic range (WDR) neurons in the deep dorsal horn (laminae V-VI).

  • Identify WDR neurons by their responses to both non-noxious (brush) and noxious (pinch) mechanical stimulation of the receptive field on the ipsilateral hind paw.

  • Apply intrathecal this compound via a catheter inserted into the subarachnoid space.

  • Record spontaneous and evoked (e.g., in response to electrical stimulation of the sciatic nerve or application of thermal stimuli) neuronal activity before and after this compound administration.

Data Analysis:

  • Amplify and filter the recorded signals.

  • Use a window discriminator to isolate single-unit action potentials.

  • Quantify the firing rate (spikes/second) and analyze changes in spontaneous and evoked activity following this compound application.

InVivo_Electrophysiology_Workflow cluster_prep Animal Preparation cluster_recording Recording & Stimulation cluster_analysis Data Analysis Anesthesia Anesthetize Rat Laminectomy Perform Laminectomy (L4-L5) Anesthesia->Laminectomy Stabilize Secure in Stereotaxic Frame Laminectomy->Stabilize InsertElectrode Insert Microelectrode into Dorsal Horn Stabilize->InsertElectrode IdentifyNeuron Identify WDR Neuron InsertElectrode->IdentifyNeuron RecordActivity Record Neuronal Activity (Spontaneous & Evoked) IdentifyNeuron->RecordActivity ApplyDrug Intrathecal This compound Administration ApplyDrug->RecordActivity AmplifyFilter Amplify & Filter Signals RecordActivity->AmplifyFilter IsolateSpikes Isolate Single-Unit Action Potentials AmplifyFilter->IsolateSpikes QuantifyFiring Quantify Firing Rate IsolateSpikes->QuantifyFiring

Caption: Workflow for in vivo electrophysiological recording in the dorsal horn.
In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the in vivo release of neurotransmitters, such as substance P and CGRP, in the spinal dorsal horn and the effect of this compound on this release.

Surgical Procedure:

  • Anesthetize the animal as described for electrophysiology.

  • Perform a laminectomy to expose the lumbar spinal cord.

  • Implant a microdialysis probe (e.g., 2 mm dialysis membrane length) vertically into the dorsal horn.

Microdialysis and Sample Collection:

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Establish a stable baseline of neurotransmitter release.

  • Administer this compound, either systemically or locally through the microdialysis probe (reverse dialysis).

  • Continue collecting dialysate samples to measure the effect of this compound on neurotransmitter levels.

  • At the end of the experiment, perfuse a high-potassium aCSF to evoke neurotransmitter release and confirm probe viability.

Sample Analysis:

  • Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or mass spectrometry.[3][4]

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_collection Microdialysis & Sample Collection cluster_analysis Sample Analysis Anesthetize Anesthetize Animal Laminectomy Expose Spinal Cord Anesthetize->Laminectomy ImplantProbe Implant Microdialysis Probe Laminectomy->ImplantProbe Perfuse Perfuse Probe with aCSF ImplantProbe->Perfuse CollectBaseline Collect Baseline Dialysate Samples Perfuse->CollectBaseline Administerthis compound Administer this compound CollectBaseline->Administerthis compound CollectPostDrug Collect Post-Drug Dialysate Samples Administerthis compound->CollectPostDrug HPLC HPLC with Electrochemical/ Fluorescence Detection CollectPostDrug->HPLC Quantify Quantify Neurotransmitter Concentrations HPLC->Quantify Signaling_Pathway This compound This compound N_type_Channel N-type Voltage-Gated Calcium Channel (CaV2.2) This compound->N_type_Channel Blocks Calcium_Influx Presynaptic Ca2+ Influx N_type_Channel->Calcium_Influx Mediates Vesicle_Fusion Synaptic Vesicle Fusion Calcium_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Release of Glutamate, Substance P, CGRP Vesicle_Fusion->Neurotransmitter_Release Leads to Postsynaptic_Activation Activation of Second-Order Neuron Neurotransmitter_Release->Postsynaptic_Activation Causes Pain_Signal Pain Signal Transmission to Brain Postsynaptic_Activation->Pain_Signal Initiates Analgesia Analgesia Pain_Signal->Analgesia Inhibition of, results in

References

development of Ziconotide for severe chronic pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Development of Ziconotide for Severe Chronic Pain

Introduction

This compound, marketed under the brand name Prialt®, represents a significant milestone in pain management as the first-in-class neuronal N-type voltage-sensitive calcium channel (N-VSCC) blocker.[1][2] It is a synthetic equivalent of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[3][4] Approved by the U.S. Food and Drug Administration (FDA) in 2004, this compound is indicated for the management of severe chronic pain in patients for whom intrathecal (IT) therapy is warranted and who are intolerant of or refractory to other treatments, such as systemic analgesics or IT morphine.[4][5][6] Its development provided a novel, non-opioid analgesic pathway, offering an alternative for patients with intractable pain without the risk of opioid-related tolerance or addiction.[1][3] This guide provides a detailed technical overview of this compound's development, from its mechanism of action to preclinical and clinical evaluation.

Mechanism of Action

This compound's therapeutic effect is derived from its potent and selective blockade of N-type voltage-gated calcium channels (Cav2.2).[1][7] These channels are densely located on the presynaptic terminals of primary nociceptive afferent neurons (Aδ- and C-fibers) within the dorsal horn of the spinal cord.[8] In chronic pain states, the activity of these channels is often upregulated.[9]

Under normal conditions, the arrival of an action potential at the presynaptic terminal depolarizes the membrane, opening N-VSCCs and allowing an influx of calcium. This calcium influx triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft.[4][8] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal to the brain.[8]

This compound binds to these N-type channels, potently blocking the influx of calcium.[9] This inhibition of calcium entry prevents the release of pronociceptive neurotransmitters, thereby interrupting the transmission of the pain signal at the spinal level.[2][4] A key feature of this compound is its high selectivity; it does not bind to opioid receptors, and its analgesic effects are not blocked by opioid antagonists.[10][11]

Ziconotide_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ActionPotential Action Potential Arrives N_VSCC N-type Ca2+ Channel (Cav2.2) ActionPotential->N_VSCC Opens Ca_Influx Ca2+ Influx N_VSCC->Ca_Influx Allows Vesicles Synaptic Vesicles with Neurotransmitters (Glu, CGRP, Sub P) Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors Bind to PainSignal Pain Signal Propagation Receptors->PainSignal This compound This compound This compound->N_VSCC Blocks

Caption: this compound's mechanism of action in the dorsal horn. (Max Width: 760px)

Preclinical Development

The preclinical evaluation of this compound established its potent antinociceptive profile and selectivity through a combination of in vitro and in vivo studies.

In Vitro Studies & Quantitative Data

In vitro experiments were crucial for characterizing the binding affinity and functional activity of this compound at its molecular target. Radioligand binding assays demonstrated that this compound binds with high affinity and selectivity to N-type calcium channels in neuronal preparations.[3] Electrophysiological studies further confirmed its function as a potent channel blocker.

ParameterValueTarget/ModelReference
Binding Affinity (Kd) 4.8 x 10⁻⁸ M (48 nM)Human CaV2.2 Channel[12]
IC₅₀ ~5 nMN-type Ca²⁺ Channels[13]
In Vivo Potency (ED₅₀) 49 pMRat Incisional Pain Model (Intrathecal)[10][14]
Comparative Potency >1000-fold vs. MorphineFormalin Test (Intrathecal)[15]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a representative competitive binding assay to determine the affinity of this compound for N-type calcium channels.

  • Tissue Preparation: Rat brain synaptosomal membranes are prepared. The brain tissue is homogenized in a buffered sucrose solution and centrifuged to pellet the membranes, which are rich in N-type calcium channels. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Components:

    • Radioligand: A specific N-type channel radioligand, such as [¹²⁵I]ω-conotoxin GVIA, is used.

    • Competitor: Unlabeled this compound is prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of an unlabeled ligand is used to determine non-specific binding.

  • Incubation: The synaptosomal membranes are incubated with the fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The mixture is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines a method to assess the functional blockade of N-type calcium channels by this compound.

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured. These neurons endogenously express a high density of N-type calcium channels.

  • Recording Setup: A whole-cell patch-clamp configuration is established on a single DRG neuron. The cell is held at a negative membrane potential (e.g., -90 mV) to ensure channels are in a closed, available state. The external solution contains blockers for sodium and potassium channels to isolate calcium currents, with Ba²⁺ often used as the charge carrier for more stable recordings.

  • Current Elicitation: The cell membrane is depolarized with a voltage step (e.g., to +10 mV) to activate the voltage-gated calcium channels, and the resulting inward current is recorded.

  • Drug Application: A baseline current is established. This compound is then applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition: The peak calcium current is measured before and after the application of each concentration of this compound. The percentage of current inhibition is calculated for each concentration.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of inhibition against the this compound concentration. The curve is fitted with the Hill equation to determine the IC₅₀, the concentration of this compound that blocks 50% of the N-type calcium current.

In Vivo Studies

This compound's antinociceptive efficacy was demonstrated in multiple animal models of acute, persistent, inflammatory, and neuropathic pain.[3][10] These studies confirmed its potent analgesic effects when administered intrathecally.[14] A key finding was this compound's potent efficacy in neuropathic pain models, where opioids like morphine are often less effective.[1][15] Furthermore, unlike opioids, chronic administration of this compound did not lead to the development of tolerance.[3][15]

Experimental Protocol: Formalin Test for Persistent Pain

This is a widely used animal model to assess analgesic efficacy in persistent pain with both inflammatory and neurogenic components.

  • Animal Acclimation: Rats are placed in a clear observation chamber for at least 30 minutes to acclimate to the environment.

  • Drug Administration: A predetermined dose of this compound or a vehicle control (saline) is administered via intrathecal injection.

  • Nociceptive Challenge: After a set pre-treatment time, a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The animal is immediately returned to the observation chamber. Nociceptive behaviors, such as the cumulative time spent flinching, licking, or biting the injected paw, are recorded by a trained observer blinded to the treatment groups.

  • Observation Phases: Observations are typically recorded in two distinct phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-formalin injection, reflecting direct chemical irritation of nociceptors.

    • Phase 2 (Persistent/Inflammatory Pain): 15-60 minutes post-injection, involving a combination of peripheral inflammation and central sensitization in the spinal cord.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The effects of this compound are determined by comparing the behavioral scores of the drug-treated group to the vehicle-control group. A dose-response curve can be generated to calculate the ED₅₀.

Clinical Development

The clinical development program for this compound involved several randomized, double-blind, placebo-controlled trials to establish its efficacy and safety in patients with severe chronic pain.

Pivotal Phase III Clinical Trials

Three key Phase III trials provided the primary evidence for this compound's approval. These trials demonstrated statistically significant pain relief in patients with severe chronic pain from both malignant and non-malignant etiologies who were refractory to other treatments.

TrialPatient PopulationNThis compound DosePrimary Endpoint ResultReference
Staats et al. (2004) Cancer or AIDS-related pain111Started low (≤0.4 µg/h), titrated up to 2.4 µg/h53.1% mean reduction in VASPI vs. 18.1% for placebo (p < 0.001)[3][16]
Wallace et al. (2006) Severe non-malignant pain255Started at 0.1 µg/h, titrated up to 2.4 µg/h over 6 days31.2% mean reduction in VASPI vs. 6.0% for placebo (p < 0.001)[5][16]
Rauck et al. (2006) Severe chronic pain (mostly neuropathic)220Started at 2.4 µ g/day , slow titration over 3 weeks14.7% mean reduction in VASPI vs. 7.2% for placebo (p = 0.036)[5][16]

VASPI: Visual Analogue Scale of Pain Intensity

Representative Clinical Trial Protocol (Phase III)

This protocol is a composite based on the design of the pivotal this compound trials.[16][17][18]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Adults (≥18 years) with severe chronic pain (malignant or non-malignant) who are refractory to or intolerant of other analgesic therapies, including systemic and intrathecal opioids. A baseline pain score of ≥50 mm on a 100 mm Visual Analog Scale of Pain Intensity (VASPI) is required.

    • Exclusion Criteria: Pre-existing psychosis or other severe psychiatric conditions, known hypersensitivity to this compound, or conditions contraindicating intrathecal pump implantation.

  • Treatment Administration:

    • Patients receive a continuous intrathecal infusion of either this compound or placebo via a programmable infusion pump.

    • Titration Phase: Treatment is initiated at a low dose (e.g., 2.4 mcg/day). The dose is then slowly titrated upwards in small increments (e.g., ≤2.4 mcg/day) at intervals of no less than 24-48 hours, based on analgesic response and tolerability.[19] The titration period typically lasts for 3 weeks.

    • Maintenance Phase: Patients who achieve a satisfactory level of pain relief enter a maintenance phase where the dose is kept stable.

  • Outcome Measures:

    • Primary Endpoint: The mean percentage change in the VASPI score from baseline to the end of the 3-week titration period.

    • Secondary Endpoints: Proportion of patients achieving ≥30% pain relief ("responders"), changes in concomitant opioid use, and patient global impression of change.

  • Safety Monitoring: Patients are closely monitored for adverse events, with a particular focus on CNS effects (dizziness, confusion, memory impairment, gait disturbance) and psychiatric symptoms. Serum creatine kinase levels are also monitored.[14]

Safety, Tolerability, and Dosing Strategy

Clinical experience revealed that this compound has a narrow therapeutic window.[2] The most common adverse events are CNS-related and include dizziness, nausea, nystagmus, and confusion.[19][20] The incidence and severity of these events are dose-dependent. Early trials with higher starting doses and faster titration rates resulted in a high rate of discontinuation due to adverse events.[21] Subsequent studies demonstrated that a "low and slow" titration strategy significantly improves tolerability, allowing more patients to achieve a therapeutic dose.[20][22] This has become the standard of care for initiating this compound therapy.

Dosing_Strategy start Initiate Therapy start_dose Start Low Dose (e.g., 0.5-1.2 mcg/day) start->start_dose titrate Slow Titration (Increase ≤0.5 mcg/day every 2-3 days) start_dose->titrate monitor Monitor for Analgesia and Adverse Events titrate->monitor decision AEs Tolerable? monitor->decision increase_dose Continue Titration decision->increase_dose Yes reduce_dose Reduce or Pause Dose decision->reduce_dose No increase_dose->titrate goal Achieve Optimal Balance: Pain Relief & Tolerability increase_dose->goal reduce_dose->monitor

Caption: Logical workflow for this compound dosing and titration. (Max Width: 760px)

Synthesis and Manufacturing

This compound is a 25-amino acid peptide with three specific disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25) that are critical for its three-dimensional structure and biological activity.[4] The manufacturing process involves chemical synthesis rather than biological extraction.

Representative Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is a complex, multi-step process.[23][24][25]

  • Chain Assembly: The linear peptide chain is assembled on a solid-phase resin support (e.g., Fmoc-Rink Amide-MBHA resin). The synthesis proceeds from the C-terminus to the N-terminus by sequentially adding Fmoc-protected amino acids.

  • Orthogonal Cysteine Protection: A key challenge is ensuring the correct formation of the three disulfide bonds. This is achieved by using different, orthogonally removable protecting groups for each pair of cysteine residues. For example:

    • Cys1 and Cys16 are protected with Trityl (Trt).

    • Cys8 and Cys20 are protected with Acetamidomethyl (Acm).

    • Cys15 and Cys25 are protected with t-Butyl (tBu).

  • Cleavage and Deprotection: Once the linear peptide is assembled, it is cleaved from the resin. The cleavage cocktail is designed to simultaneously remove the side-chain protecting groups of all amino acids except for the specific cysteine protecting groups.

  • Sequential Disulfide Bond Formation: The disulfide bonds are formed in a controlled, stepwise manner.

    • First Cyclization: The Trt groups are selectively removed, and the first disulfide bond (Cys1-Cys16) is formed through oxidation (e.g., air oxidation or using an oxidizing agent).

    • Second Cyclization: The Acm groups are removed (e.g., using iodine), which also catalyzes the formation of the second disulfide bond (Cys8-Cys20).

    • Third Cyclization: The final tBu groups are removed, and the third bond (Cys15-Cys25) is formed.

  • Purification and Lyophilization: The final, correctly folded peptide is purified to a high degree using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). The pure product is then lyophilized to yield the final active pharmaceutical ingredient.

Conclusion

The development of this compound from a cone snail toxin to an approved therapeutic represents a triumph of natural product pharmacology and peptide chemistry. Its unique mechanism as a selective N-type calcium channel blocker provides a crucial non-opioid option for managing severe, refractory chronic pain. While its intrathecal route of administration and narrow therapeutic window present clinical challenges, the establishment of a "low and slow" titration regimen has significantly improved its tolerability. The story of this compound underscores the value of exploring novel mechanisms for analgesia and serves as a blueprint for the development of targeted, peptide-based therapeutics.

References

Navigating the Impenetrable: A Technical Guide to Ziconotide's Limited Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical challenge of ziconotide's limited ability to cross the blood-brain barrier (BBB). This compound, a potent N-type calcium channel blocker, offers significant analgesic potential but its clinical utility is constrained by its poor central nervous system (CNS) penetration when administered systemically. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and underlying biological mechanisms that define this limitation, offering a valuable resource for researchers in neuropharmacology and drug delivery.

Quantitative Assessment of this compound's Blood-Brain Barrier Permeability

The extent of this compound's passage across the BBB has been quantified through various in vivo and in vitro studies. The data consistently demonstrates low permeability, necessitating direct intrathecal administration for therapeutic efficacy.

Table 1: In Vivo Brain Concentration of this compound After Intravenous Administration in Rats

Time Post-InjectionMaximal Brain Concentration (% of Injected Dose per gram of tissue)
3 - 20 minutes0.003 - 0.006%
2 hours< 0.001%

Data compiled from studies on radiolabeled this compound. This rapid decay highlights the efficient clearance and minimal retention of this compound within the brain parenchyma when delivered systemically.

Table 2: In Vitro Permeability of a this compound Analog (SNX-194) Across a Bovine Brain Microvessel Endothelial Cell (BBMEC) Monolayer

CompoundPermeability Coefficient (cm/s)
SNX-1946.5 x 10⁻⁶

This in vitro model, simulating the BBB, corroborates the low permeability observed in vivo. The permeability coefficient is indicative of a molecule with restricted passive diffusion across the endothelial cell layer.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A multi-faceted approach employing in vivo, in situ, and in vitro models is essential for a thorough characterization of a compound's ability to cross the BBB. The following are detailed methodologies for key experiments cited in the study of this compound's CNS penetration.

In Vivo Microdialysis in the Rat Hippocampus

This technique allows for the sampling of unbound this compound in the brain's extracellular fluid, providing a direct measure of its concentration at the target site.

Objective: To determine the concentration-time profile of this compound in the hippocampal interstitial fluid following systemic administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) with a semi-permeable membrane

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Radiolabeled this compound (e.g., ¹²⁵I-ziconotide)

  • HPLC system with a gamma detector

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the hippocampus. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) to ensure a stable baseline.

  • This compound Administration: Administer radiolabeled this compound intravenously via the tail vein.

  • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 4-6 hours).

  • Sample Analysis: Analyze the collected dialysate samples for the concentration of radiolabeled this compound using an HPLC system coupled with a gamma detector.

  • Data Analysis: Plot the concentration of this compound in the dialysate over time to generate a pharmacokinetic profile in the brain.

In Situ Carotid Artery Perfusion

This method allows for the controlled delivery of this compound to the brain vasculature, enabling the measurement of its transport across the BBB without the influence of peripheral metabolism.

Objective: To quantify the unidirectional transport of this compound across the BBB.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer)

  • Radiolabeled this compound and a vascular space marker (e.g., [¹⁴C]sucrose)

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood from the brain vasculature.

  • Bolus Injection: Inject a bolus of the perfusion buffer containing a known concentration of radiolabeled this compound and the vascular space marker into the carotid artery catheter.

  • Perfusion Termination: After a short perfusion time (e.g., 15-30 seconds), decapitate the animal to stop the circulation.

  • Brain Tissue Sampling: Dissect the brain and obtain samples from specific regions.

  • Sample Analysis: Homogenize the brain samples and determine the amount of radioactivity for both this compound and the vascular marker using a liquid scintillation counter.

  • Calculation of Brain Uptake: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product to quantify the transport of this compound across the BBB.

In Vitro Bovine Brain Microvessel Endothelial Cell (BBMEC) Blood-Brain Barrier Model

This cell-based assay provides a high-throughput method to assess the permeability of this compound and its analogs across a simplified model of the BBB.

Objective: To determine the permeability coefficient of this compound across a monolayer of brain endothelial cells.

Materials:

  • Primary bovine brain microvascular endothelial cells (BBMECs)

  • Transwell inserts with microporous membranes

  • Cell culture medium and supplements

  • Coating material (e.g., collagen, fibronectin)

  • This compound or its analog

  • Fluorescently labeled dextran (as a paracellular marker)

  • Transendothelial Electrical Resistance (TEER) measurement system

Procedure:

  • Cell Culture: Culture primary BBMECs on collagen-coated flasks. For a more robust barrier, co-culture with astrocytes on the basolateral side of the Transwell insert.

  • Seeding on Transwells: Seed the BBMECs onto the apical side of the Transwell inserts.

  • Barrier Formation and Integrity Measurement: Monitor the formation of a tight monolayer by measuring the TEER daily. Experiments should be conducted when the TEER values have reached a stable plateau, indicating the formation of tight junctions.

  • Permeability Assay:

    • Wash the cell monolayer with a transport buffer.

    • Add the test compound (this compound) and a paracellular marker (e.g., FITC-dextran) to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the receiver chamber samples using a suitable analytical method (e.g., HPLC-MS/MS).

    • Measure the fluorescence of the paracellular marker to assess the integrity of the monolayer during the experiment.

  • Calculation of Permeability Coefficient (P_app): Calculate the apparent permeability coefficient to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes discussed in this guide.

This compound's Mechanism of Action: Inhibition of Neurotransmitter Release

This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (Ca_v2.2) on presynaptic nerve terminals. This blockade prevents the influx of calcium that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of nociceptive neurotransmitters such as glutamate and substance P into the synaptic cleft.

Ziconotide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives Depolarization Membrane Depolarization ActionPotential->Depolarization CaChannel_Open N-type Ca²⁺ Channel Opens Depolarization->CaChannel_Open CaInflux Ca²⁺ Influx CaChannel_Open->CaInflux VesicleFusion Synaptic Vesicle Fusion (SNARE Complex Mediated) CaInflux->VesicleFusion NTRelease Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NTRelease NT Neurotransmitters NTRelease->NT ReceptorBinding Receptor Binding NT->ReceptorBinding PainSignal Pain Signal Propagation ReceptorBinding->PainSignal This compound This compound This compound->CaChannel_Open Blocks

Caption: this compound blocks N-type calcium channels, inhibiting neurotransmitter release and pain signaling.

Experimental Workflow for In Vivo Microdialysis

This workflow outlines the key steps involved in assessing the brain concentration of this compound using in vivo microdialysis in a rat model.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Guide Cannula Implantation start->surgery recovery Animal Recovery (≥48h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline administration IV Administration of Radiolabeled this compound baseline->administration sample_collection Dialysate Sample Collection administration->sample_collection analysis HPLC-Gamma Detector Analysis sample_collection->analysis pk_profile Generate Brain PK Profile analysis->pk_profile end End pk_profile->end

Caption: Workflow for in vivo microdialysis to measure this compound brain concentration.

Logical Relationship of BBB Permeability Assessment Methods

This diagram illustrates the relationship between the different experimental approaches used to evaluate the blood-brain barrier permeability of this compound, from in vitro screening to in vivo confirmation.

BBB_Assessment_Logic cluster_invitro In Vitro Models cluster_insitu In Situ Models cluster_invivo In Vivo Models cell_model BBMEC Monolayer (High-throughput screening) teer TEER Measurement (Barrier Integrity) cell_model->teer papp Permeability Coefficient (Papp) (Quantitative Assessment) teer->papp carotid_perfusion In Situ Carotid Artery Perfusion (Controlled Delivery) papp->carotid_perfusion Informs kin Brain Uptake Clearance (Kin) (Unidirectional Transport) carotid_perfusion->kin microdialysis In Vivo Microdialysis (Freely Moving Animals) kin->microdialysis Correlates with brain_conc Brain Extracellular Fluid Concentration (Pharmacokinetics) microdialysis->brain_conc

Caption: Relationship between in vitro, in situ, and in vivo methods for BBB permeability assessment.

This technical guide provides a foundational understanding of the challenges associated with this compound's delivery to the central nervous system. The presented data, protocols, and diagrams offer a comprehensive resource for researchers aiming to develop novel strategies to overcome the blood-brain barrier for this and other promising peptide-based therapeutics.

Methodological & Application

Ziconotide in vitro biochemical and electrophysiological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide (also known as SNX-111) is a synthetic peptide equivalent of ω-conotoxin MVIIA, a neurotoxin derived from the venom of the marine cone snail, Conus magus.[1][2] It is a potent and selective N-type voltage-gated calcium channel (VGCC) blocker and is the first in this class of drugs to be approved for clinical use.[3][4] this compound is indicated for the management of severe chronic pain in patients for whom intrathecal therapy is warranted and who are intolerant or refractory to other treatments, such as systemic analgesics or intrathecal morphine.[5][6] Its unique mechanism of action, which does not involve opioid receptors, makes it a valuable tool in pain management, particularly because prolonged administration does not lead to the development of tolerance or addiction.[3][7]

These application notes provide an overview of the in vitro biochemical and electrophysiological assays used to characterize the activity of this compound. Detailed protocols are provided for key experimental procedures to guide researchers in the preclinical evaluation of this compound and novel N-type calcium channel blockers.

Mechanism of Action

This compound exerts its analgesic effect by binding selectively to N-type (Cav2.2) voltage-gated calcium channels.[5][8] These channels are densely located on the presynaptic terminals of primary nociceptive A-δ and C-afferent fibers within the dorsal horn of the spinal cord.[1][5] Under normal conditions, the arrival of an action potential depolarizes the presynaptic terminal, opening N-type calcium channels. The subsequent influx of calcium ions is a critical step that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of pronociceptive neurotransmitters such as glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP).[1][7]

By blocking these channels, this compound prevents calcium influx, thereby inhibiting the release of these neurotransmitters and interrupting the transmission of pain signals from the periphery to the brain.[3][5]

Ziconotide_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization Ca_Channel N-type Ca2+ Channel (Cav2.2) Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release (Glutamate, CGRP, Substance P) Vesicle_Fusion->NT_Release Causes Pain_Signal Pain Signal Propagation NT_Release->Pain_Signal Inhibited This compound This compound This compound->Ca_Channel Blocks

This compound's signaling pathway in a presynaptic neuron.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and inhibitory concentration of this compound for its target, the N-type (Cav2.2) calcium channel.

Table 1: Binding Affinity of this compound

Parameter Value Cell/Tissue Preparation Ligand Reference
Kd 48 nM Recombinant human Cav2.2 This compound [9]

| Affinity | High (sub-nanomolar) | Neuronal preparations | this compound / ω-conopeptides |[7] |

Table 2: Functional Inhibition by this compound

Parameter Value Experimental System Assay Type Reference
IC50 0.7 - 1.8 nM Human Cav2.2 expressing cells Electrophysiology [10]

| Selectivity | >1000-fold for N-type vs. other channels | Various preparations | Binding & Functional Assays |[3] |

Experimental Protocols and Workflows

Biochemical Assay: Radioligand Competition Binding

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to N-type calcium channels in a membrane preparation.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow arrow arrow prep 1. Membrane Preparation Homogenize brain tissue (e.g., rat brain) and isolate synaptosomal membranes via centrifugation. incubate 2. Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [125I]ω-conotoxin MVIIA) and varying concentrations of this compound. prep->incubate separate 3. Separation Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. incubate->separate wash 4. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. separate->wash count 5. Scintillation Counting Measure radioactivity retained on the filters using a scintillation counter. wash->count analyze 6. Data Analysis Plot percent inhibition vs. This compound concentration. Calculate IC50 and convert to Ki. count->analyze

Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[11]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[11]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).[11]

  • Competition Binding Assay:

    • On the day of the assay, thaw and resuspend the membrane preparation in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]

    • Set up the assay in a 96-well plate. To each well, add in order:

      • 150 µL of membrane suspension (50-120 µg protein).[11]

      • 50 µL of competing compound (this compound at various concentrations) or buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).[11]

      • 50 µL of radioligand (e.g., [¹²⁵I]ω-conotoxin MVIIA) at a fixed concentration near its Kd.[11][12]

    • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[11]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

    • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Electrophysiological Assay: Whole-Cell Patch-Clamp

This "gold standard" electrophysiological technique directly measures the flow of ions through N-type calcium channels and the inhibitory effect of this compound on these currents.

Patch_Clamp_Workflow cluster_workflow Whole-Cell Patch-Clamp Workflow prep 1. Cell Preparation Isolate and culture primary neurons (e.g., Dorsal Root Ganglion neurons) or use a cell line expressing Cav2.2. pipette 2. Pipette & Seal Position a glass micropipette filled with internal solution onto a cell and form a high-resistance 'gigaseal'. prep->pipette config 3. Whole-Cell Configuration Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior. pipette->config record_base 4. Baseline Recording Apply a voltage-clamp protocol (e.g., step from -80mV) to elicit and record baseline Ca2+ currents. config->record_base apply_zic 5. Apply this compound Perfuse the cell with an external solution containing a known concentration of this compound. record_base->apply_zic record_drug 6. Drug Effect Recording Repeat the voltage-clamp protocol to record the inhibited Ca2+ currents in the presence of the drug. apply_zic->record_drug analyze 7. Data Analysis Measure the peak current amplitude before and after drug application to determine percent inhibition. record_drug->analyze

Workflow for a whole-cell patch-clamp electrophysiology assay.

Detailed Protocol:

  • Cell Preparation:

    • Isolate Dorsal Root Ganglion (DRG) neurons from neonatal rodents or use a suitable cell line (e.g., HEK293) stably expressing the human Cav2.2 α1 subunit along with ancillary α2δ and β subunits.[3][13][14]

    • Plate cells onto glass coverslips and allow them to adhere and grow for a few days prior to recording.[15]

  • Recording Setup:

    • Prepare solutions:

      • External Solution (in mM): e.g., 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 1.0 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4. BaCl₂ is often substituted for CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.[16]

      • Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES; pH 7.2. Cesium (Cs+) is used to block potassium channels.

    • Place a coverslip with cells into the recording chamber on an inverted microscope and perfuse with external solution.[15]

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Procedure:

    • Under visual guidance, carefully approach a single, healthy neuron with the micropipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.[15]

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration. This allows control of the membrane potential and measurement of total current.[15]

    • Clamp the cell's membrane potential at a holding potential where N-type channels are in a resting state (e.g., -80 mV or -90 mV).[8]

    • Apply a series of depolarizing voltage steps (e.g., to +10 mV for 100 ms) to activate the channels and record the resulting inward calcium (or barium) currents. This establishes a stable baseline.

    • Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

    • After the drug effect has reached steady-state, repeat the voltage-step protocol to record the inhibited currents.

  • Data Analysis:

    • Measure the peak amplitude of the inward current before (Icontrol) and after (Ithis compound) drug application.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (Ithis compound / Icontrol)] * 100.

    • To determine an IC50 value, repeat the procedure with multiple concentrations of this compound and fit the resulting concentration-response data to a sigmoidal curve.

Functional Assay: High-Throughput Calcium Imaging

This fluorescence-based assay allows for rapid screening of N-type channel blockers by measuring changes in intracellular calcium in a population of cells.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells that endogenously express N-type channels (e.g., IMR-32 or SH-SY5Y neuroblastoma cells) in 96- or 384-well black-walled, clear-bottom microplates.[17]

    • Allow cells to grow to a near-confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, FLIPR Calcium 3 Assay Kit) in an appropriate assay buffer (e.g., HBSS with probenecid).[16]

    • Incubate according to the dye manufacturer's instructions (e.g., 60 minutes at 37°C). The "no-wash" kits are preferable for high-throughput screening as they simplify the workflow.

  • Assay Procedure (using a FLIPR or FlexStation):

    • Place the cell plate and a compound plate (containing this compound at various concentrations) into the instrument.

    • The instrument measures baseline fluorescence for a set period.

    • The instrument's integrated pipettor adds a depolarizing stimulus (e.g., a high concentration of KCl, such as 90 mM) to all wells to open the voltage-gated calcium channels. This causes a sharp increase in intracellular calcium and a corresponding increase in fluorescence.

    • After the signal peaks, the instrument adds the test compounds (this compound) to the wells. In an inhibitor screen, the compound is often pre-incubated before the KCl addition.

    • The instrument continues to measure fluorescence to record the inhibition of the calcium signal.

  • Data Analysis:

    • The fluorescence signal (Relative Fluorescence Units, RFU) over time is recorded for each well.

    • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Determine the percent inhibition for each this compound concentration relative to control wells (vehicle only).

    • Plot percent inhibition versus drug concentration to generate a dose-response curve and calculate the IC50.

References

Application Notes and Protocols: Patch Clamp Analysis of Ziconotide Effects on N-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] These channels are critically involved in the transmission of nociceptive signals in the spinal cord.[3] By binding to the α1B subunit of the Cav2.2 channel, this compound physically occludes the pore, thereby inhibiting calcium influx into presynaptic nerve terminals.[4] This action prevents the release of key pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), ultimately leading to analgesia.[3][5]

Patch clamp electrophysiology is an indispensable tool for characterizing the pharmacological effects of ion channel modulators like this compound.[6] This technique allows for the direct measurement of ion channel activity in real-time, providing quantitative data on the potency and kinetics of drug-channel interactions. These application notes provide detailed protocols for the patch clamp analysis of this compound's effects on N-type calcium channels, primarily in dorsal root ganglion (DRG) neurons, a key cell type in pain pathways.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on N-type calcium channels.

ParameterValueCell TypeMethodReference
IC50 1.3 ± 0.1 µM (at -50 mV holding potential)tsA-201 cells expressing human Cav2.2Whole-cell patch clamp[7]
IC50 10.2 ± 0.6 µM (at -80 mV holding potential)tsA-201 cells expressing human Cav2.2Whole-cell patch clamp[7]
Binding Affinity (Kd) 17.4 pMNot specifiedRadioligand binding assay[3]

Table 1: Inhibitory Potency of this compound on N-type (Cav2.2) Calcium Channels.

ParameterDescriptionObservationMethodReference
On-rate (kon) The rate at which this compound binds to the N-type calcium channel.Specific kinetic constants from patch clamp studies are not widely available in the public literature.Patch ClampN/A
Off-rate (koff) The rate at which this compound dissociates from the N-type calcium channel.The analgesic effects of this compound have a slow onset and offset, suggesting slow binding and unbinding kinetics.Clinical Observation[8]
Reversibility The ability of the channel to recover its function after removal of this compound.The block is described as reversible.Patch Clamp

Table 2: Kinetic Properties of this compound Interaction with N-type (Cav2.2) Calcium Channels.

Signaling Pathway of this compound's Analgesic Action

Caption: this compound's mechanism of action in the dorsal horn.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Analysis of this compound's Effect on N-type Ca²⁺ Currents in Cultured Dorsal Root Ganglion (DRG) Neurons

Objective: To determine the inhibitory concentration (IC50) of this compound on N-type calcium channels in primary DRG neurons.

Materials:

  • Cell Culture: Primary dorsal root ganglion (DRG) neurons isolated from neonatal rats or mice.[4]

  • External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. Osmolarity adjusted to ~310 mOsm.

  • Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Osmolarity adjusted to ~290 mOsm.

  • This compound Stock Solution: 1 mM in deionized water, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.

  • Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Borosilicate Glass Capillaries: For pulling patch pipettes.

Methods:

  • Cell Preparation:

    • Isolate DRG neurons from neonatal rodents following established protocols.[6]

    • Plate dissociated neurons on poly-D-lysine coated glass coverslips and culture for 1-3 days.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Fire-polish the pipette tips to improve seal formation.

  • Recording Procedure:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

    • Approach a neuron with the patch pipette and apply gentle positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 50 ms) to elicit calcium channel currents.

    • Identify N-type currents based on their high-voltage activation and sensitivity to specific blockers (if necessary for confirmation).

  • This compound Application and Data Acquisition:

    • Establish a stable baseline recording of N-type calcium currents in the external solution.

    • Perfuse the chamber with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Allow each concentration to equilibrate for at least 2-3 minutes before recording the current.

    • Record the peak inward current at a depolarizing step that elicits a maximal response (e.g., +10 mV).

    • After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current amplitude for each this compound concentration.

    • Normalize the current amplitude at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value and the Hill coefficient.

Experimental Workflow

Experimental_Workflow Start Start: DRG Neuron Culture Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Pull_Pipettes Pull and Fire-Polish Patch Pipettes Prepare_Solutions->Pull_Pipettes Setup_Rig Set up Patch Clamp Rig and Perfuse Chamber Pull_Pipettes->Setup_Rig Select_Cell Select Healthy Neuron for Recording Setup_Rig->Select_Cell Form_Seal Form Giga-ohm Seal Select_Cell->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline N-type Ca²⁺ Currents Go_Whole_Cell->Record_Baseline Apply_this compound Apply Increasing Concentrations of this compound Record_Baseline->Apply_this compound Record_Effects Record Currents at Each Concentration Apply_this compound->Record_Effects Record_Effects->Apply_this compound Next Concentration Washout Washout with Control Solution Record_Effects->Washout Analyze_Data Analyze Data: Determine IC₅₀ Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow for patch clamp analysis of this compound.

References

Application Notes and Protocols: Ziconotide in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ziconotide, a selective N-type voltage-gated calcium channel (Cav2.2) blocker, in preclinical animal models of neuropathic pain.[1][2][3][4] The protocols and data presented herein are intended to guide researchers in the design and execution of experiments to evaluate the efficacy of this compound and similar compounds for the treatment of chronic pain.

This compound is a synthetic version of ω-conotoxin MVIIA, a peptide found in the venom of the marine snail Conus magus.[2][4] Its mechanism of action involves the blockade of N-type calcium channels in the dorsal horn of the spinal cord, which inhibits the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][5] This interruption of pain signaling at the spinal level makes it a potent analgesic, particularly for neuropathic pain states.[1][4] Unlike opioids, this compound does not appear to induce tolerance with chronic administration.[1][4][6]

Quantitative Data Summary

The following tables summarize the efficacy of intrathecal (IT) this compound in various rodent models of neuropathic and postoperative pain.

Table 1: Efficacy of Intrathecal this compound in a Rat Model of Postoperative Pain

Pain ModalityEffective Dose (ED50)Onset and Duration of ActionReference
Heat Hyperalgesia0.049 µg (49 pM)Immediate onset, lasting >4 hours[7][8]
Mechanical AllodyniaNot specified, but effective blockade observedReversible blockade lasting <24 hours[7]

Data from a study utilizing a longitudinal incision on the plantar aspect of the rat hindpaw.[7]

Table 2: Efficacy of Intrathecal this compound in Neuropathic Pain Models

Animal ModelPain BehaviorAdministrationEffective Dose/RegimenOutcomeReference
Sciatic Nerve/Spinal Nerve Root DamageHyperalgesia & AllodyniaBolus injection or continuous infusionNot specifiedReversal of established hyperalgesia and allodynia[1][9]
Chronic Constriction Injury (CCI)Mechanical Allodynia & Thermal HyperalgesiaNot specifiedNot specifiedAttenuation of pain behaviors[10]
Spinal Nerve Ligation (SNL)Mechanical Allodynia & Thermal HyperalgesiaNot specifiedNot specifiedReversal of pain behaviors[1][9]

Table 3: Comparative Efficacy of Intrathecal this compound and Morphine

DrugPain ModelED50 (Heat Hyperalgesia)Duration of ActionTolerance with Chronic InfusionReference
This compoundPostoperative Pain0.049 µg (49 pM)> 4 hoursNo tolerance observed[6][7][8]
MorphinePostoperative Pain1.6 µg (2.1 nmol)≤ 1 hourTolerance develops rapidly[6][7]

Experimental Protocols

Detailed methodologies for inducing common neuropathic pain models and for drug administration are provided below.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model involves the loose ligation of the sciatic nerve, leading to the development of pain hypersensitivity.[10][11][12]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for closing

Procedure:

  • Anesthetize the rodent (rat or mouse) using an appropriate anesthetic.

  • Place the animal in a prone position and shave the fur over the mid-thigh region of the desired hind limb.

  • Make a small incision through the skin and biceps femoris muscle to expose the common sciatic nerve.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with approximately 1 mm spacing between them.[13]

  • The ligatures should be tied just tight enough to elicit a brief twitch in the hind limb.[13]

  • Close the muscle layer with sutures and the skin with wound clips or sutures.

  • Allow the animal to recover for at least 24 hours before behavioral testing. Pain hypersensitivity typically develops within a week and can last for at least a month.[11][13]

Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model produces neuropathic pain by tightly ligating one or more spinal nerves.[14][15][16]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope or magnifying lens

  • Fine surgical instruments

  • 6-0 silk suture

  • Wound clips or sutures for closing

Procedure:

  • Anesthetize the rat and place it in a prone position.

  • Make a midline incision over the lumbar spine (L4-S2 level).

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.[17]

  • Ensure the ligation is secure, leading to axonal degeneration.

  • Close the muscle and skin layers with sutures.

  • The animal will develop long-lasting mechanical allodynia, heat hyperalgesia, and cold allodynia.[15][17]

Protocol 3: Intrathecal (IT) Catheterization and Drug Administration

For direct delivery of this compound to the spinal cord, an intrathecal catheter is required.

Materials:

  • Anesthetic

  • PE-10 tubing

  • Surgical instruments

  • Dental cement

  • Infusion pump (for continuous delivery)

Procedure:

  • Anesthetize the animal.

  • Make a small incision over the cisterna magna.

  • Carefully puncture the atlanto-occipital membrane with a needle.

  • Insert a length of PE-10 tubing through the puncture and advance it caudally to the desired spinal level (typically the lumbar enlargement).

  • Secure the catheter in place with dental cement anchored to the skull.

  • The external end of the catheter can be connected to an injection port or an infusion pump for drug delivery.

  • For bolus injections, a small volume (e.g., 10 µL) is typically administered, followed by a flush to ensure delivery to the intrathecal space.

  • For continuous infusion, the catheter is connected to a subcutaneous osmotic pump.

Protocol 4: Assessment of Pain Behaviors

Mechanical Allodynia:

  • Von Frey Test: Assesses the withdrawal threshold to a non-noxious mechanical stimulus.

    • Place the animal in a chamber with a mesh floor.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hindpaw.

    • The threshold is the lowest force that elicits a paw withdrawal response.[12] A significant decrease in the withdrawal threshold in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.[11]

Thermal Hyperalgesia:

  • Hargreaves Plantar Test: Measures the latency to withdraw from a radiant heat source.

    • Place the animal in a glass-floored chamber.

    • Position a radiant heat source beneath the plantar surface of the hindpaw.

    • Record the time it takes for the animal to withdraw its paw. A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.[11]

Mandatory Visualizations

Signaling Pathway of this compound

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Action_Potential Action Potential Arrives CaV2_2 N-type Ca2+ Channel (Cav2.2) Action_Potential->CaV2_2 Opens Ca_Influx Ca2+ Influx CaV2_2->Ca_Influx Allows This compound This compound This compound->CaV2_2 Blocks Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Synaptic_Cleft Release->Synaptic_Cleft Receptors Neurotransmitter Receptors Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activates Synaptic_Cleft->Receptors Binds to

Caption: this compound blocks N-type calcium channels, inhibiting neurotransmitter release.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Model_Induction Induce Neuropathic Pain Model (e.g., CCI or SNL) Baseline_Testing Baseline Behavioral Testing (Von Frey, Plantar Test) Model_Induction->Baseline_Testing Allow for pain development (e.g., 7 days) Drug_Administration Intrathecal Administration (this compound or Vehicle) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Treatment Behavioral Testing (at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Comparison (e.g., Paw Withdrawal Threshold/Latency) Post_Drug_Testing->Data_Analysis

Caption: Workflow for assessing this compound's efficacy in neuropathic pain models.

References

Application Notes and Protocols for Intrathecal Administration of Ziconotide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intrathecal (IT) administration of Ziconotide in rat models of pain. This document includes detailed protocols for surgical catheter implantation, drug preparation, and administration, as well as methods for assessing analgesic efficacy and monitoring adverse effects.

Introduction

This compound is a synthetic peptide analogue of ω-conotoxin MVIIA, derived from the venom of the marine cone snail Conus magus.[1][2] It is a potent, non-opioid analgesic that selectively blocks N-type voltage-gated calcium channels (Cav2.2).[1][3][4] These channels are densely located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[5][6] By blocking these channels, this compound inhibits the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby modulating pain signaling at the spinal level.[1][3][4] Due to its mechanism of action, this compound is an important tool for preclinical pain research.

Mechanism of Action

This compound exerts its analgesic effect by binding to N-type voltage-gated calcium channels on primary nociceptive (A-δ and C) afferent nerves in the superficial layers of the dorsal horn.[7] This binding inhibits the influx of calcium ions into the presynaptic terminal upon the arrival of an action potential. The reduction in intracellular calcium prevents the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane, thereby blocking the release of these neurotransmitters into the synaptic cleft.[3][4] This ultimately leads to a reduction in the transmission of pain signals to higher brain centers.[8]

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential N-type Ca2+ Channel N-type Ca2+ Channel Action Potential->N-type Ca2+ Channel Depolarization Ca2+ Influx Ca2+ Influx N-type Ca2+ Channel->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Neurotransmitter Release->Neurotransmitters This compound This compound This compound->N-type Ca2+ Channel Blocks Receptors Receptors Neurotransmitters->Receptors Bind Pain Signal Propagation Pain Signal Propagation Receptors->Pain Signal Propagation

Caption: this compound's mechanism of action.

Experimental Protocols

Intrathecal Catheter Implantation

This protocol describes the surgical implantation of an intrathecal catheter for direct drug delivery to the cerebrospinal fluid (CSF) in rats.[9][10][11]

Materials:

  • Male Sprague-Dawley rats (250–300 g)[9]

  • Isoflurane anesthesia[10]

  • Stereotaxic frame[11]

  • Polyethylene catheter (PE-10 or PE-5)[9][11]

  • Surgical instruments (scalpel, forceps, retractors)

  • Sutures or wound clips[12]

  • Analgesics (e.g., meloxicam 1 mg/kg)[10]

  • Antiseptic solution (e.g., povidone-iodine, ethanol)[11]

Procedure:

  • Anesthetize the rat with isoflurane (3-4% for induction, 2-2.5% for maintenance) in a 1:1 mixture of oxygen and air.[10][11] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[10]

  • Administer a pre-operative analgesic such as meloxicam (1 mg/kg, intramuscularly).[10]

  • Shave the surgical area, either at the back of the neck for cisternal puncture or over the lumbar spine.[10][11]

  • Secure the rat in a stereotaxic frame.[11]

  • Cisternal Puncture Method:

    • Make a midline incision over the nape of the neck to expose the atlanto-occipital membrane.[11]

    • Carefully incise the membrane with a fine needle to allow for the release of CSF.[11]

    • Gently insert the catheter into the intrathecal space and advance it caudally to the desired spinal level (approximately 8.5 cm to reach the lumbar enlargement).[11]

  • Lumbar Puncture Method:

    • Make an incision parallel to the midline to expose the desired lumbar vertebrae (e.g., L1-L2).[12]

    • Insert the catheter between the vertebrae into the subarachnoid space.[12]

  • Secure the catheter in place with sutures or tissue adhesive.

  • Tunnel the external end of the catheter subcutaneously and exteriorize it at the back of the neck.[12]

  • Close the incision with sutures or wound clips.[12]

  • House rats individually post-surgery and allow for a recovery period of 5-7 days before experimental use.[10][12]

  • Monitor animals for any signs of neurological deficits; rats showing paralysis should be euthanized.[9][11]

  • Catheter patency can be confirmed by injecting a small volume of sterile saline or by observing the effects of a short-acting local anesthetic like lidocaine (20 µL of 2%), which should induce transient hind limb paralysis.[10]

IT_Catheter_Implantation_Workflow start Start anesthesia Anesthetize Rat (Isoflurane) start->anesthesia analgesia Administer Analgesia (Meloxicam) anesthesia->analgesia prep Surgical Site Preparation (Shave & Sanitize) analgesia->prep position Position in Stereotaxic Frame prep->position incision Incision & Exposure of Atlanto-Occipital Membrane or Lumbar Vertebrae position->incision puncture Puncture Membrane/Intervertebral Space incision->puncture insertion Insert & Advance Catheter puncture->insertion secure Secure Catheter insertion->secure exteriorize Exteriorize Catheter secure->exteriorize closure Close Incision exteriorize->closure recovery Post-operative Recovery (5-7 days) closure->recovery patency Confirm Catheter Patency (Lidocaine Test) recovery->patency end Ready for Experiment patency->end

Caption: Experimental workflow for intrathecal catheter implantation.
This compound Formulation and Administration

Formulation:

  • This compound is a hydrophilic molecule freely soluble in water.[1]

  • Commercial formulations are available (e.g., Prialt®) at concentrations of 25 µg/mL and 100 µg/mL.[13]

  • For experimental use, this compound should be diluted with preservative-free 0.9% sodium chloride to the desired concentration.[13]

  • Due to potential degradation by oxygen, stability can be improved by sparging the solution with nitrogen.[14] Diluted solutions have a shorter stability period.[13]

Administration:

  • This compound is administered directly into the intrathecal space via the implanted catheter.

  • Administration can be as a single bolus injection or a continuous infusion.[15]

  • For bolus injections, use a microsyringe (e.g., Hamilton syringe) to deliver a small volume (typically 10 µL), followed by a 10 µL flush of sterile saline to ensure complete delivery of the drug into the CSF.[11]

  • For continuous infusion, the externalized catheter can be connected to an infusion pump.

Data Presentation

Dose-Response Data in Rat Pain Models

The following table summarizes the effective doses (ED₅₀) of intrathecally administered this compound in various rat models of pain.

Pain ModelBehavioral EndpointThis compound ED₅₀Reference
Post-operative Pain (Incisional Model) Heat Hyperalgesia0.003 µg (0.004 nmol)[16]
Formalin Test (Phase 1) Flinching/Licking3 pmol[15]
Formalin Test (Phase 2) Flinching/Licking3 pmol[15]
Neuropathic Pain (Spinal Nerve Ligation) Mechanical Allodynia~0.1 µg[15]

Note: Doses can vary depending on the specific strain of rat, the pain model used, and the behavioral assay.

Pharmacokinetic Parameters in Rats
ParameterValueReference
CSF Half-life ~4.6 hours[5]
CSF Volume of Distribution (Vd) ~140 mL (approximates total CSF volume)[5][7]
CSF Clearance ~0.3-0.4 mL/minute (approximates CSF turnover rate)[5]
Plasma Half-life (after IT administration) 1.3 hours[7]
Plasma Protein Binding ~50%[7]

Assessment of Analgesic Efficacy

The analgesic effects of this compound can be evaluated using various behavioral assays that measure pain responses in rats.

Models of Acute Nociceptive Pain
  • Hot Plate Test: Measures the latency of the rat to lick its hind paw or jump when placed on a heated surface (typically 52-55°C).[15][17] An increase in latency indicates analgesia.

  • Tail Flick Test: Measures the time it takes for a rat to move its tail away from a radiant heat source.[17] An increased latency suggests an analgesic effect.

  • Paw Pressure Test: A device is used to apply gradually increasing pressure to the rat's paw, and the pressure at which the rat withdraws its paw is recorded.[18] An elevated withdrawal threshold indicates analgesia.

Models of Inflammatory and Post-operative Pain
  • Formalin Test: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw, inducing a biphasic pain response (an early acute phase and a later tonic phase).[15] The duration of paw licking and flinching is quantified as a measure of pain.

  • Incisional Pain Model: A surgical incision is made on the plantar surface of the hind paw, leading to heat hyperalgesia and mechanical allodynia.[16]

    • Heat Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus), where a decreased paw withdrawal latency indicates hypersensitivity.[16][17]

    • Mechanical Allodynia: Measured using von Frey filaments of varying stiffness applied to the paw. A decreased threshold for paw withdrawal indicates allodynia.[16]

Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL): These models involve surgical nerve injury to induce neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, which can be assessed as described above.

Monitoring for Adverse Effects

While this compound is a non-opioid analgesic and does not cause respiratory depression or tolerance in the same way as opioids, it has a narrow therapeutic window, and adverse effects can occur, particularly at higher doses.[15][19]

Common Adverse Effects Observed in Rats:

  • Motor Deficits: Ataxia, abnormal gait, and general motor impairment are common at higher, supra-analgesic doses.[6][15] These can be assessed using a rotarod test or by simple observation of locomotor activity.

  • Cardiovascular Effects: If this compound enters the systemic circulation, it can cause hypotension.[15]

  • Other Behavioral Changes: Dizziness, confusion, and nystagmus have been reported in clinical use and may be observable in rats as circling behavior, head weaving, or abnormal eye movements.[19][20]

It is crucial to include control groups and to carefully observe the animals for any behavioral changes that are not related to nociceptive responses. A dose-response curve should be established to identify the therapeutic window for analgesia without significant motor side effects.

Conclusion

The intrathecal administration of this compound in rats is a valuable technique for studying the mechanisms of pain and for the preclinical evaluation of novel analgesics. Adherence to sterile surgical techniques, careful drug preparation, and appropriate behavioral assessments are essential for obtaining reliable and reproducible data. Researchers should be mindful of the potential for adverse effects and establish a clear therapeutic window for this compound in their specific experimental paradigm.

References

Ziconotide in Preclinical Models: A Deep Dive into Dose-Response Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed overview of dose-response studies of ziconotide in preclinical models of pain, targeting researchers, scientists, and drug development professionals. The included data, protocols, and pathway diagrams are intended to facilitate a comprehensive understanding of this compound's analgesic properties and its mechanism of action.

This compound, a synthetic analogue of a peptide from the venom of the cone snail Conus magus, is a potent non-opioid analgesic.[1] It functions by selectively blocking N-type voltage-gated calcium channels, which are crucial for the release of pronociceptive neurotransmitters in the spinal cord.[2][3] This unique mechanism of action makes it a valuable tool in pain research and a therapeutic option for severe chronic pain.

Quantitative Analysis of this compound's Analgesic Efficacy

The following tables summarize the dose-dependent effects of intrathecally administered this compound in various preclinical pain models. These models are crucial for evaluating the analgesic potential of compounds and understanding their therapeutic window.

Pain ModelSpeciesAdministration RouteDoseAnalgesic EffectOutcome MeasureReference
Formalin Test (Phase 1) RatIntrathecalID50: 3 pmolInhibition of flinching/lickingNociceptive Behavior Score[4]
Formalin Test (Phase 2) RatIntrathecalID50: 3 pmolInhibition of flinching/lickingNociceptive Behavior Score[4]
Postoperative Pain Model RatIntrathecalED50: 0.3 µg (0.4 nmol)Blockade of heat hyperalgesiaPaw Withdrawal Latency[2]
Spinal Nerve Ligation RatIntrathecalID50: 2.8 pmolAntiallodynic effectPaw Withdrawal Threshold[5]

ID50: Dose producing 50% inhibition. ED50: Dose producing 50% of the maximal effect.

Signaling Pathway of this compound

This compound exerts its analgesic effect by modulating the transmission of pain signals in the dorsal horn of the spinal cord. The following diagram illustrates the key steps in its mechanism of action.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives VGCC N-type Voltage-Gated Calcium Channel (CaV2.2) ActionPotential->VGCC Opens Vesicles Synaptic Vesicles with Pronociceptive Neurotransmitters (e.g., Glutamate, Substance P) VGCC->Vesicles Ca²⁺ Influx Triggers Fusion This compound This compound This compound->VGCC Blocks Release Neurotransmitter Release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors Binds to PainSignal Pain Signal Propagation Receptors->PainSignal Activates

This compound blocks N-type calcium channels on presynaptic terminals.

Experimental Protocols

Detailed methodologies for key preclinical pain models used in this compound dose-response studies are provided below.

Intrathecal Administration Protocol (Rat)

This protocol outlines the procedure for direct drug delivery to the cerebrospinal fluid in the spinal cord.

Intrathecal Administration Workflow start Start: Animal Preparation anesthesia Anesthetize Rat (e.g., Isoflurane) start->anesthesia positioning Position in Stereotaxic Frame or Prone Position anesthesia->positioning incision Make a Small Incision over the Cisterna Magna positioning->incision catheterization Insert Intrathecal Catheter into the Subarachnoid Space incision->catheterization placement Advance Catheter to Lumbar Region catheterization->placement secure Secure Catheter and Close Incision placement->secure recovery Allow Animal to Recover from Surgery secure->recovery drug_admin Administer this compound through the Catheter recovery->drug_admin end End: Behavioral Testing drug_admin->end

Workflow for intrathecal catheter implantation and drug delivery.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame (optional)

  • Surgical instruments (scalpel, forceps, scissors)

  • Intrathecal catheter (e.g., PE-10 tubing)

  • Sutures or wound clips

  • This compound solution

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame or place it in a prone position to expose the dorsal neck region.

  • Make a small midline incision at the base of the skull to expose the cisterna magna.

  • Carefully puncture the atlanto-occipital membrane with a fine needle to access the subarachnoid space.

  • Gently insert a pre-measured length of intrathecal catheter into the subarachnoid space and advance it caudally to the desired spinal level (typically the lumbar enlargement).

  • Secure the external part of the catheter to the surrounding muscle and skin using sutures.

  • Close the skin incision with sutures or wound clips.

  • Allow the animal to recover fully from surgery before drug administration.

  • For drug administration, inject the desired volume of this compound solution through the externalized end of the catheter, followed by a small flush of sterile saline to ensure complete delivery.

Formalin Test Protocol (Rat)

The formalin test is a model of tonic chemical pain that assesses both acute and persistent pain responses.

Formalin Test Workflow start Start: Acclimation acclimate Place Rat in Observation Chamber for 30 min start->acclimate drug_admin Administer this compound or Vehicle (Intrathecally) acclimate->drug_admin formalin_injection Inject 50 µL of 5% Formalin into the Plantar Surface of the Hind Paw drug_admin->formalin_injection observe_phase1 Observe and Record Nociceptive Behaviors (Licking/Flinching) for 0-10 min (Phase 1) formalin_injection->observe_phase1 observe_phase2 Observe and Record Nociceptive Behaviors for 10-60 min (Phase 2) observe_phase1->observe_phase2 end End: Data Analysis observe_phase2->end

Procedural steps for conducting the formalin test in rats.

Materials:

  • Observation chamber with a transparent floor

  • Formalin solution (5% in saline)

  • Microsyringe (e.g., Hamilton syringe)

  • Timer

  • Video recording equipment (optional)

Procedure:

  • Acclimate the rat to the observation chamber for at least 30 minutes before the experiment.

  • Administer this compound or the vehicle control via the desired route (e.g., intrathecally) at a predetermined time before formalin injection.

  • Gently restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber and start the timer.

  • Record the total time the animal spends licking or the number of flinches of the injected paw during the first 10 minutes (Phase 1).

  • Continue to observe and record the nociceptive behaviors during the period from 10 to 60 minutes after the formalin injection (Phase 2).

  • Analyze the data by comparing the nociceptive scores between the this compound-treated and vehicle-treated groups.

Chronic Constriction Injury (CCI) Model Protocol (Rat)

The CCI model is a widely used model of neuropathic pain induced by loose ligation of the sciatic nerve.

Chronic Constriction Injury Workflow start Start: Animal Preparation anesthesia Anesthetize Rat start->anesthesia incision Make an Incision on the Lateral Thigh anesthesia->incision expose_nerve Bluntly Dissect to Expose the Sciatic Nerve incision->expose_nerve ligatures Place Four Loose Ligatures around the Sciatic Nerve expose_nerve->ligatures close_incision Close Muscle and Skin Layers ligatures->close_incision recovery Post-operative Recovery close_incision->recovery behavioral_testing Assess Mechanical Allodynia and Thermal Hyperalgesia (Baseline and Post-drug) recovery->behavioral_testing end End: Data Analysis behavioral_testing->end

Surgical and behavioral workflow for the CCI model of neuropathic pain.

Materials:

  • Anesthesia

  • Surgical instruments

  • Chromic gut sutures (e.g., 4-0)

  • Wound clips or sutures

  • Von Frey filaments (for mechanical allodynia assessment)

  • Plantar test apparatus (for thermal hyperalgesia assessment)

Procedure:

  • Anesthetize the rat.

  • Make a small skin incision on the lateral aspect of the thigh.

  • Through blunt dissection of the biceps femoris muscle, expose the common sciatic nerve.

  • Carefully place four loose ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover for several days to a week for the neuropathic pain to develop.

  • Assess baseline pain responses, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

  • Administer this compound or vehicle and repeat the behavioral assessments at specified time points to determine the drug's effect on neuropathic pain.

Conclusion

The data and protocols presented in this application note demonstrate the potent and dose-dependent analgesic effects of this compound in various preclinical pain models. The detailed methodologies and pathway diagrams provide a valuable resource for researchers investigating novel analgesics and the underlying mechanisms of pain. The consistent efficacy of this compound across different pain states highlights the critical role of N-type calcium channels in nociceptive processing.

References

Application Notes and Protocols for Continuous Intrathecal Infusion of Ziconotide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous intrathecal (IT) infusion of Ziconotide in a research setting. This compound, a synthetic form of a cone snail peptide, is a potent N-type voltage-gated calcium channel blocker used for the management of severe chronic pain.[1][2] Its unique mechanism of action, which does not involve opioid receptors, makes it a valuable tool for pain research.[2][3] Due to its limited ability to cross the blood-brain barrier, intrathecal administration is necessary to achieve therapeutic concentrations in the spinal cord.[2][4]

Mechanism of Action

This compound selectively blocks N-type voltage-gated calcium channels located on primary nociceptive afferent nerves (A-δ and C fibers) in the dorsal horn of the spinal cord.[3][4][5] This blockade inhibits the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and Substance P, thereby interrupting pain signaling.[1][2]

Ziconotide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives VGCC N-type Voltage-Gated Calcium Channel (VGCC) Action_Potential->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Blocked_Signal Pain Signal Blocked VGCC->Blocked_Signal Inhibition by this compound leads to Vesicles Synaptic Vesicles (Glutamate, CGRP, Substance P) Ca_Influx->Vesicles Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Binds to This compound This compound This compound->VGCC Blocks Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Initiates Experimental_Workflow Animal_Acclimation Animal Acclimation and Handling Anesthesia Anesthesia and Pre-operative Analgesia Animal_Acclimation->Anesthesia Catheter_Implantation Intrathecal Catheter Implantation Anesthesia->Catheter_Implantation Pump_Implantation Subcutaneous Pump Implantation and Connection Catheter_Implantation->Pump_Implantation Pump_Preparation This compound Solution and Pump Preparation Pump_Preparation->Pump_Implantation Post-Op_Care Post-Operative Recovery and Care Pump_Implantation->Post-Op_Care Infusion_Period Continuous Infusion Period Post-Op_Care->Infusion_Period Behavioral_Testing Behavioral Assessment of Analgesia Infusion_Period->Behavioral_Testing Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis

References

Preparing Ziconotide Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic peptide equivalent of the ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type voltage-gated calcium channels (VGCCs).[1][2] This mechanism of action makes it a valuable tool for neuroscience research, particularly in the study of pain pathways and neuronal signaling.[3][4] Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols and stability data for the preparation of this compound solutions for various laboratory applications.

Properties of this compound

This compound is a hydrophilic peptide composed of 25 amino acids with three disulfide bridges that are crucial for its three-dimensional structure and biological activity.[5] It is commercially available as Prialt® in preservative-free isotonic solutions.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀₂H₁₇₂N₃₆O₃₂S₇[5]
Molecular Weight2639 Da[5]
SolubilityFreely soluble in water; practically insoluble in methyl tert-butyl ether.[2]
pH of Formulation4.0 - 5.0[7]
Commercial Formulations25 µg/mL and 100 µg/mL solutions.[6]

Data Presentation: Stability of this compound Solutions

The stability of this compound is influenced by temperature, concentration, and the presence of other substances.[8][9][10] The primary degradation pathway is oxidation, which can be minimized by the inclusion of antioxidants like L-methionine in the formulation.[11]

Table 2: Stability of this compound Solutions under Various Conditions

ConcentrationStorage ConditionsContainerAdmixtureStabilityReference
25 µg/mL2°C - 8°COriginal vialNonePer manufacturer's expiry[7]
Diluted with 0.9% NaCl2°C - 8°CPolypropylene SyringeNoneStable for 24 hours[12]
0.25 - 1 µg/mL5°CPolypropylene SyringeNoneStable[10]
0.25 - 1 µg/mL37°CIntrathecal PumpNone~35-45% residual concentration after 31 days[10]
0.40 - 0.60 µg/mL25 ± 2°CMedication Cassette ReservoirNoneStable for 2 days[8]
25 µg/mL37°CIntrathecal PumpMorphine (10 mg/mL)90% stable for 34 days, 80% stable for 65 days[11]
25 µg/mL37°CIntrathecal PumpMorphine (20 mg/mL)90% stable for 19 days, 80% stable for 37 days[11]
25 µg/mL37°CIntrathecal PumpBupivacaine (5 mg/mL)90% stable for 22 days, 80% stable for 45 days

Signaling Pathway of this compound

This compound exerts its analgesic effect by selectively blocking N-type (Cav2.2) voltage-gated calcium channels located on the presynaptic terminals of primary nociceptive afferent nerves in the dorsal horn of the spinal cord.[3][4] This blockade inhibits the influx of calcium, which is essential for the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) that are involved in the transmission of pain signals.[2][4]

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential VGCC N-type VGCC (Cav2.2) ActionPotential->VGCC Depolarization Ca_ion Ca²⁺ VGCC->Ca_ion Opens Vesicle Synaptic Vesicle (Glutamate, Substance P, CGRP) Ca_ion->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release This compound This compound This compound->VGCC Blocks Receptor Neurotransmitter Receptors NT_release->Receptor Binds to PainSignal Pain Signal Propagation Receptor->PainSignal

Caption: this compound blocks N-type calcium channels, inhibiting neurotransmitter release.

Experimental Protocols

Strict aseptic technique should be followed for all procedures to prevent microbial contamination.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution from commercially available this compound (Prialt®).

Materials:

  • This compound (Prialt®) 100 µg/mL formulation

  • Sterile, preservative-free 0.9% Sodium Chloride Injection, USP

  • Sterile polypropylene microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Work in a laminar flow hood or a designated clean area.

  • Withdraw the desired volume of this compound from the vial using a sterile syringe and needle.

  • For a stock solution, the 100 µg/mL formulation can be used directly or diluted. To prepare a 10 µg/mL stock solution, for example, dilute 1 part of the 100 µg/mL solution with 9 parts of sterile, preservative-free 0.9% saline.

  • Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Label aliquots clearly with the name of the compound, concentration, date of preparation, and initials of the preparer.

  • Store aliquots at -20°C or below for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the preparation of this compound working solutions for use in cell-based assays.

Materials:

  • This compound stock solution (e.g., 10 µg/mL)

  • Appropriate sterile, serum-free cell culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution)

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw a single aliquot of the this compound stock solution on ice.

  • Perform serial dilutions of the stock solution with the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment. For example, to prepare a 100 nM working solution from a 10 µg/mL stock (approximately 3.79 µM), a multi-step dilution is recommended for accuracy.

  • Prepare fresh working solutions for each experiment. Do not store diluted solutions in cell culture medium for extended periods, as the stability of this compound in these conditions has not been extensively reported.

  • Add the final working solution to your cell cultures. Ensure the final concentration of any vehicle (e.g., saline) is consistent across all experimental conditions, including controls.

InVitro_Workflow start Start: this compound Stock Solution thaw Thaw Stock on Ice start->thaw serial_dilution Serial Dilution in Cell Culture Medium/Buffer thaw->serial_dilution final_conc Prepare Final Working Concentrations serial_dilution->final_conc add_to_cells Add to Cell Culture final_conc->add_to_cells assay Perform In Vitro Assay (e.g., Calcium Imaging, Electrophysiology) add_to_cells->assay

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Protocol 3: Preparation of this compound Solutions for In Vivo Studies

This protocol provides guidance on preparing this compound solutions for administration to laboratory animals. All procedures should be in accordance with approved animal care and use protocols.

Materials:

  • This compound (Prialt®) formulation

  • Sterile, preservative-free 0.9% Sodium Chloride Injection, USP

  • Sterile vials for solution preparation

  • Sterile syringes and appropriate gauge needles for the intended route of administration

Procedure:

  • Calculate the total volume of this compound solution required based on the number of animals, their weights, the desired dose, and the route of administration.

  • Under aseptic conditions, prepare the required concentration of this compound by diluting the commercial formulation with sterile, preservative-free 0.9% saline. For intrathecal administration in animal models, doses are often in the picomolar to nanomolar range.

  • The final solution should be isotonic and at a pH compatible with the route of administration. The commercial formulation has a pH of 4.0-5.0.

  • Draw the calculated volume of the final solution into a sterile syringe for each animal.

  • Administer the solution to the animals via the intended route (e.g., intrathecal, intravenous, intraperitoneal).

  • Prepare fresh solutions for each day of dosing. Do not store diluted solutions at room temperature for extended periods.

Safety Precautions

  • Handle this compound under aseptic conditions to prevent contamination.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • In case of accidental exposure, follow standard laboratory safety protocols.

  • Dispose of all waste materials, including vials, syringes, and needles, in accordance with institutional guidelines for biohazardous and sharps waste.

Conclusion

The protocols and data presented here provide a comprehensive guide for the preparation of this compound solutions for laboratory use. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. Researchers should always refer to the manufacturer's product information sheet for the most up-to-date information on a specific this compound formulation.

References

Application Notes and Protocols for Ziconotide Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide is a synthetic peptide analogue of ω-conotoxin MVIIA, a component of the venom from the marine cone snail Conus magus. It is a potent non-opioid analgesic that selectively blocks N-type voltage-gated calcium channels (Ca_v_2.2), which are crucial for neurotransmission in pain pathways.[1][2][3] The stability of this compound in solution is a critical factor for researchers conducting in vitro experiments, developing new formulations, or assessing its therapeutic potential. These application notes provide a summary of the known stability of this compound in various conditions, detailed protocols for stability assessment, and a visualization of its mechanism of action.

This compound's stability is influenced by factors such as temperature, pH, and the presence of other substances.[4] It is known to be susceptible to degradation through processes like acid hydrolysis and oxidation.[4][5] Therefore, careful consideration of the buffer composition and storage conditions is essential to ensure the integrity and activity of the peptide during experimental procedures.

This compound Signaling Pathway

This compound exerts its analgesic effect by binding to and blocking N-type voltage-gated calcium channels located on the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord.[2][6] This blockade prevents the influx of calcium ions that is necessary for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of key pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][6] The reduction in neurotransmitter release dampens the transmission of pain signals to higher centers in the brain.

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron pain_signal Pain Signal (Action Potential) ca_channel N-type Ca²⁺ Channel (Cav2.2) pain_signal->ca_channel Depolarization vesicle Synaptic Vesicle (Glutamate, Substance P) ca_channel->vesicle Ca²⁺ Influx This compound This compound This compound->ca_channel Blocks release Neurotransmitter Release vesicle->release Exocytosis receptor Neurotransmitter Receptors release->receptor Binds to pain_transmission Pain Signal Transmission receptor->pain_transmission

Caption: this compound blocks N-type calcium channels on presynaptic neurons.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various experimental conditions as reported in the literature. The data primarily focuses on admixtures intended for intrathecal administration, as this is the most common application and therefore the most studied.

Table 1: Stability of this compound Alone in Solution

Concentration (µg/mL)Storage VehicleTemperature (°C)DurationRemaining Concentration (%)Reference
0.25Intrathecal Pump3731 days35.54 ± 0.04[4]
0.5Intrathecal Pump3731 days39.37 ± 0.15[4]
1Intrathecal Pump3731 days44.49 ± 0.18[4]
0.40Medication Cassette Reservoir25 ± 22 daysPhysicochemically stable[7]
0.60Medication Cassette Reservoir25 ± 22 daysPhysicochemically stable[7]
VariousSyringes5-Stable[4]

Table 2: Stability of this compound in Admixtures with Other Analgesics

This compound Conc. (µg/mL)Admixture ComponentsStorage VehicleTemperature (°C)DurationRemaining this compound (%)Reference
0.1, 0.25, 0.5, 0.75Ropivacaine (7.5 mg/mL), Morphine (7.5 mg/mL), Clonidine (15 µg/mL)Intrathecal Pump3735 days53.4 ± 3.33[4]
1Ropivacaine (7.5 mg/mL), Morphine (3.5 mg/mL)Syringes53 days100.5 ± 2.6[8]
1Ropivacaine (7.5 mg/mL), Morphine (3.5 mg/mL)Polyolefin Infusion Bags2114 days96.9 ± 2.2[8]
25Morphine (35 mg/mL)Intrathecal Pump3717 days79[9]
25Hydromorphone (35 mg/mL)Intrathecal Pump3725 days88[9]
25Morphine Sulfate (10 mg/mL)Intrathecal Pump3760 days81.4[10]
25Morphine Sulfate (20 mg/mL)Intrathecal Pump3728 days85.3[10]

Table 3: Effect of pH on this compound Stability

pH RangeConditionsObservationReference
< 4.5Admixture with morphine and ropivacaineMedian loss of concentration after 3.5 days[4]
≥ 4.5Admixture with morphine and ropivacaineMedian loss of concentration after 13 days[4]
AcidicForced degradation with 0.5% HClFormation of degradation products

Experimental Protocols

Protocol 1: General Recommendations for Handling and Storage of this compound
  • Reconstitution: If working with lyophilized this compound, reconstitute it using a sterile, buffered solution. The choice of buffer should be guided by the experimental design, and its pH should ideally be above 4.5.

  • Storage of Stock Solutions: Store stock solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below may be considered, although freeze-thaw cycles should be minimized.

  • Working Solutions: Prepare working solutions fresh on the day of the experiment. If this is not feasible, store them at 2-8°C for the shortest possible duration.

  • Light Protection: While not explicitly stated as a major factor in all studies, it is good practice to protect peptide solutions from light to prevent potential photo-degradation.

  • Material Compatibility: Use polypropylene or glass vials for storing this compound solutions.

Protocol 2: Assessment of this compound Stability by Ultra High-Performance Liquid Chromatography (UPLC)

This protocol is a composite based on methods described in the literature for the analysis of this compound.

Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific storage conditions.

Materials:

  • This compound standard

  • Experimental buffer

  • UPLC system with a UV or DAD detector

  • C18 analytical column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase A: 98% 25 mmol/L sodium perchlorate, 2% methanol, and 0.05% trifluoroacetic acid

  • Mobile Phase B: 49.95% acetonitrile, 49.95% water, and 0.1% trifluoroacetic acid

  • Sample vials

Experimental Workflow Diagram:

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_solution Prepare this compound in Experimental Buffer store_samples Store Samples under Defined Conditions (Temp, Light, etc.) prep_solution->store_samples time_points Collect Aliquots at Specific Time Points (t=0, t=x, t=y, ...) store_samples->time_points inject_sample Inject Sample into UPLC System time_points->inject_sample chromatography Separation on C18 Column (Gradient Elution) inject_sample->chromatography detection UV Detection (e.g., 200-212 nm) chromatography->detection peak_integration Integrate this compound Peak Area detection->peak_integration quantification Quantify this compound Concentration peak_integration->quantification calibration_curve Generate Calibration Curve with Standards calibration_curve->quantification stability_assessment Calculate % Remaining vs. Time quantification->stability_assessment

Caption: Workflow for assessing this compound stability using UPLC.

Procedure:

  • Preparation of this compound Samples:

    • Prepare a solution of this compound in the experimental buffer at the desired concentration.

    • Dispense aliquots of this solution into several vials for storage under the conditions to be tested (e.g., different temperatures, light exposure).

    • Immediately take a sample from one vial for the initial time point (t=0) analysis.

  • UPLC Analysis:

    • Column: C18 stationary phase.

    • Mobile Phase:

      • A: 98% 25 mmol/L sodium perchlorate, 2% methanol, 0.05% trifluoroacetic acid

      • B: 49.95% acetonitrile, 49.95% water, 0.1% trifluoroacetic acid

    • Gradient Elution:

      • Start with 100% Mobile Phase A.

      • Transition to a mixture of A and B over a defined period (e.g., to 70% A: 30% B over 12 minutes).

      • Further transition to increase the proportion of B (e.g., to 30% A: 70% B over the next 10 minutes).

      • Return to 100% Mobile Phase A to re-equilibrate the column.

    • Flow Rate: Approximately 2.0 mL/min.

    • Injection Volume: Dependent on concentration and detector sensitivity (e.g., 1-150 µL).

    • Detection Wavelength: 200-212 nm.

    • Column Temperature: e.g., 41°C.

  • Data Analysis:

    • At each time point, inject a sample onto the UPLC system.

    • Integrate the peak area corresponding to this compound.

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples at each time point by comparing their peak areas to the standard curve.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

Forced Degradation Studies:

To ensure the analytical method is "stability-indicating," forced degradation studies should be performed. This involves subjecting this compound to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: Add a strong acid (e.g., 0.5% HCl) to a this compound solution.

  • Base Hydrolysis: Add a strong base (e.g., NaOH solution) to a this compound solution. Neutralize before analysis.

  • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) to a this compound solution.

  • Thermal Stress: Expose a this compound solution to high temperatures.

The UPLC method should be able to resolve the intact this compound peak from any degradation product peaks that are formed.

Conclusion

The stability of this compound is a critical parameter for its effective use in research and drug development. The provided data and protocols offer a framework for understanding and assessing its stability. Key takeaways include the significant impact of temperature and pH, with lower temperatures (5°C) and pH values above 4.5 generally favoring stability. The UPLC method outlined provides a robust approach for quantifying this compound and its degradation products. Researchers are encouraged to perform stability studies in their specific experimental buffers to ensure the reliability of their results.

References

Application Notes and Protocols: Ziconotide for Studying Neurotransmitter Release Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic peptide equivalent of ω-conotoxin MVIIA from the venom of the marine snail Conus magus, is a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2).[1][2][3][4][5] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium required for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[6] By blocking these channels, this compound effectively inhibits the release of various neurotransmitters, including the pro-nociceptive molecules glutamate, calcitonin gene-related peptide (CGRP), and substance P.[3][7] This unique mechanism of action makes this compound a valuable tool for studying the fundamental processes of neurotransmitter release and for the development of novel analgesics.[4]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on neurotransmitter release from primary sensory neurons.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on N-type calcium channels and neurotransmitter release.

ParameterValueCell/Tissue TypeReference
IC50 (Norepinephrine Release)~0.5 nMRat Hippocampus[4]
IC50 (Norepinephrine Release)5.5 nMRat Hippocampus[4]
IC50 (Norepinephrine Release)1.2 nMRat Peripheral Sympathetic Efferent Neurons[4]
IC50 (Substance P Release)63 nMRat Dorsal Root Ganglion Neurons[4]
Kd (N-type Ca2+ Channel Binding)4.8 x 10-8 MCav2.2[8]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action AP Action Potential Arrives Depol Membrane Depolarization AP->Depol NCaC_open N-type Ca2+ Channel (Cav2.2) Opens Depol->NCaC_open Ca_influx Ca2+ Influx NCaC_open->Ca_influx NCaC_blocked N-type Ca2+ Channel Blocked NCaC_open->NCaC_blocked Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release (e.g., Glutamate, CGRP, Substance P) Vesicle_fusion->NT_release This compound This compound This compound->NCaC_open blocks This compound->NCaC_blocked Experimental Workflow DRG_iso 1. Dorsal Root Ganglion (DRG) Neuron Isolation and Culture Zico_inc 2. Pre-incubation with this compound (various concentrations) DRG_iso->Zico_inc Depol_stim 3. Depolarization Stimulus (e.g., high K+ solution) Zico_inc->Depol_stim Supernatant_coll 4. Collection of Supernatant Depol_stim->Supernatant_coll HPLC 5. Neurotransmitter Quantification (HPLC-MS/MS) Supernatant_coll->HPLC Data_analysis 6. Data Analysis (IC50 determination) HPLC->Data_analysis

References

Application of Ziconotide in Neuroblastoma Cell Lines: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA from the marine cone snail Conus magus, is a potent and selective blocker of N-type voltage-gated calcium channels (VGCCs).[1] Its primary clinical application is the management of severe chronic pain.[1] Neuroblastoma, a common pediatric solid tumor, is known to express N-type VGCCs, particularly in cell lines such as SH-SY5Y and IMR-32. The influx of calcium through these channels is crucial for various cellular processes, including neurotransmitter release, cell proliferation, and survival.[2] This application note outlines a proposed research framework to investigate the potential of this compound as a therapeutic agent against neuroblastoma by targeting these N-type calcium channels.

Scientific Rationale

The expression of functional N-type VGCCs in neuroblastoma cells presents a novel therapeutic target.[2] By blocking these channels, this compound can potentially disrupt the calcium signaling pathways that contribute to neuroblastoma cell proliferation and survival. It is hypothesized that the inhibition of calcium influx by this compound could lead to cell cycle arrest and the induction of apoptosis. This approach offers a targeted strategy that may differ from conventional chemotherapeutic agents and could be explored as a monotherapy or in combination with existing treatments. While direct experimental evidence of this compound's efficacy against neuroblastoma is currently limited in published literature, the presence of its molecular target on these cancer cells provides a strong rationale for this investigation.

Expected Outcomes

The experiments detailed in this document are designed to quantify the effects of this compound on neuroblastoma cell lines. We anticipate that this compound will:

  • Decrease the viability of neuroblastoma cells in a dose-dependent manner.

  • Induce apoptosis in neuroblastoma cells.

  • Modulate the activity of signaling pathways downstream of calcium influx.

The successful outcome of these studies could provide a strong preclinical basis for the further development of this compound as a targeted therapy for neuroblastoma.

Data Presentation

The following tables represent hypothetical data to illustrate the expected format for presenting quantitative results from the proposed experiments.

Table 1: Effect of this compound on the Viability of Neuroblastoma Cell Lines (Hypothetical Data)

Cell LineTreatment Duration (hours)IC50 of this compound (µM)
SH-SY5Y2475.2
4852.8
7235.1
IMR-322488.9
4863.4
7241.7

Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cell Lines (Hypothetical Data)

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)
SH-SY5Y0 (Control)5.2 ± 1.1
2515.7 ± 2.3
5028.9 ± 3.1
10045.3 ± 4.5
IMR-320 (Control)4.8 ± 0.9
2512.5 ± 1.8
5025.1 ± 2.9
10040.8 ± 3.8

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: SH-SY5Y and IMR-32 human neuroblastoma cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) for SH-SY5Y and Minimum Essential Medium (MEM) for IMR-32, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency using Trypsin-EDTA.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well, allow them to adhere, and then treat with this compound at the desired concentrations (e.g., IC50 concentration) for 48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, and downstream effectors of calcium signaling) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Ziconotide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound N_VGCC N-type VGCC This compound->N_VGCC blocks CaM Calmodulin N_VGCC->CaM decreased influx leads to reduced activation Ca_ion Ca²⁺ Calcineurin Calcineurin CaM->Calcineurin activates Caspase_Cascade Caspase Cascade Calcineurin->Caspase_Cascade activates (hypothesized) Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Hypothesized signaling pathway of this compound in neuroblastoma cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Neuroblastoma Cell Culture (SH-SY5Y, IMR-32) Viability_Assay Cell Viability Assay (MTT) (24, 48, 72h) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Ziconotide_Prep This compound Preparation (serial dilutions) Ziconotide_Prep->Viability_Assay Ziconotide_Prep->Apoptosis_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Signaling_Analysis Western Blot for Signaling Proteins IC50_Calc->Signaling_Analysis Apoptosis_Quant->Signaling_Analysis Conclusion Conclusion & Future Directions Signaling_Analysis->Conclusion

Workflow for assessing this compound's effect on neuroblastoma cells.

Logical_Relationship cluster_premise Known Information cluster_hypothesis Hypothesis cluster_experiment Experimental Validation cluster_outcome Potential Outcome Premise1 Neuroblastoma cells express N-type VGCCs Hypothesis This compound will inhibit neuroblastoma cell viability and induce apoptosis Premise1->Hypothesis Premise2 This compound is a selective N-type VGCC blocker Premise2->Hypothesis Premise3 Calcium influx is linked to cell proliferation and survival Premise3->Hypothesis Experiment In vitro treatment of neuroblastoma cell lines with this compound Hypothesis->Experiment Outcome Preclinical evidence for this compound as a potential neuroblastoma therapeutic Experiment->Outcome

Rationale for investigating this compound in neuroblastoma.

References

Application Notes and Protocols for Ziconotide Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Ziconotide, a selective N-type voltage-gated calcium channel (Caᵥ2.2) blocker used for the treatment of severe chronic pain.[1][2][3] Detailed protocols for key in vitro and in vivo assays are provided, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptide equivalent of ω-conotoxin MVIIA, a component of the venom from the marine cone snail Conus magus.[1] Its analgesic effect is mediated through the potent and selective blockade of N-type voltage-gated calcium channels located on primary nociceptive afferent nerves in the dorsal horn of the spinal cord.[1][3] This blockade inhibits the release of key pro-nociceptive neurotransmitters, including glutamate, calcitonin gene-related peptide (CGRP), and Substance P, thereby interrupting pain signaling.[3] A significant advantage of this compound is that tolerance to its analgesic effects has not been observed.[1][4] Due to its hydrophilic nature and inability to efficiently cross the blood-brain barrier, this compound is administered intrathecally.[1]

In Vitro Efficacy Assessment

Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the inhibitory effect of this compound on N-type (Caᵥ2.2) calcium channels and calculate its half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Cell Preparation:

    • Use dorsal root ganglion (DRG) neurons isolated from neonatal rats or a cell line stably expressing human Caᵥ2.2 channels.

    • Culture the cells on glass coverslips coated with poly-D-lysine and laminin.

    • Maintain cultures in a humidified incubator at 37°C and 5% CO₂.

  • Recording Solutions:

    • External Solution (mM): 140 TEA-Cl, 10 HEPES, 10 Glucose, 2 BaCl₂, 1 MgCl₂; pH adjusted to 7.4 with TEA-OH.

    • Internal (Pipette) Solution (mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal (>1 GΩ) on a target neuron and rupture the membrane to achieve the whole-cell configuration.[5][6][7][8][9]

    • Clamp the membrane potential at -80 mV.

    • Elicit calcium currents by applying a depolarizing voltage step to 0 mV for 50 ms every 15 seconds.

    • After establishing a stable baseline current, perfuse the chamber with increasing concentrations of this compound (e.g., 1 nM to 1 µM).

    • Record the peak inward current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response curve with a Hill equation to determine the IC₅₀ value.

Calcium Imaging

Objective: To visualize and quantify the effect of this compound on depolarization-evoked calcium influx in sensory neurons.

Protocol:

  • Cell Preparation:

    • Culture primary DRG neurons on glass-bottom dishes as described for patch-clamp experiments.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a standard extracellular solution (e.g., Tyrode's solution).[10][11][12][13][14]

    • Incubate the cells in the loading solution for 30-45 minutes at 37°C in the dark.[12]

    • Wash the cells three times with the extracellular solution and allow them to de-esterify for at least 30 minutes at room temperature.

  • Imaging Procedure:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Stimulate the cells with a high potassium solution (e.g., 40 mM KCl) to induce depolarization and measure the resulting increase in the F340/F380 ratio.

    • Wash the cells and allow the fluorescence ratio to return to baseline.

    • Incubate the cells with this compound for a predetermined time (e.g., 10 minutes).

    • Re-stimulate the cells with the high potassium solution in the presence of this compound and record the fluorescence ratio.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio (ΔRatio) in response to high potassium stimulation before and after this compound application.

    • Compare the ΔRatio values to determine the percentage of inhibition of calcium influx by this compound.

In Vivo Efficacy Assessment

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.

Protocol:

  • Surgical Procedure:

    • Anesthetize adult male Sprague-Dawley rats.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve approximately 1 mm apart.[15][16]

    • The ligatures should be tightened until a slight constriction is observed without arresting epineural blood flow.[16]

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.[17]

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test):

      • Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15 minutes.[18][19][20][21]

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[21][22]

      • A positive response is a brisk withdrawal or flinching of the paw.

      • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

      • Establish a baseline PWT before this compound administration.

      • Administer this compound intrathecally and measure the PWT at various time points post-administration.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place the rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.[23][24][25][26][27]

      • Position a radiant heat source under the glass floor, focused on the plantar surface of the hind paw.[24][26][27]

      • Measure the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[24]

      • Establish a baseline PWL before this compound administration.

      • Administer this compound intrathecally and measure the PWL at various time points post-administration.

  • Data Analysis:

    • Compare the PWT and PWL values before and after this compound treatment.

    • Calculate the percentage of maximum possible effect (%MPE) for each animal.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Inflammatory Pain Model: Formalin Test

Objective: To assess the analgesic effect of this compound on both acute and tonic inflammatory pain.

Protocol:

  • Procedure:

    • Place adult male Sprague-Dawley rats in individual observation chambers and allow them to acclimate.

    • Administer this compound intrathecally at a predetermined time before the formalin injection.

    • Inject 50 µl of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately after the injection, observe and record the animal's pain-related behaviors (e.g., flinching, licking, or biting the injected paw) for a period of 60 minutes.

  • Data Scoring:

    • Divide the observation period into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

    • Quantify the pain behavior by either counting the number of flinches or measuring the total time spent licking the injected paw in each phase.

  • Data Analysis:

    • Compare the pain scores of this compound-treated animals with those of vehicle-treated controls for both phases.

    • Determine the dose-dependent effect of this compound and calculate the ED₅₀ value.[4]

Assessment of Motor Function

Objective: To evaluate potential motor side effects of this compound.

Protocol: Rotarod Test

  • Apparatus:

    • A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Train the rats on the rotarod at a constant or accelerating speed for several days until a stable baseline performance is achieved.[28][29][30][31][32]

    • On the test day, administer this compound intrathecally.

    • At various time points post-administration, place the rats on the rotating rod and measure the latency to fall.[28][29][30][31][32]

  • Data Analysis:

    • Compare the latency to fall before and after this compound treatment.

    • A significant decrease in the latency to fall indicates motor impairment.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeParameterThis compound ConcentrationResultReference
Whole-Cell Patch ClampRat DRG NeuronsIC₅₀ for Caᵥ2.2 currentConcentration-responseData to be populated
Calcium ImagingRat DRG Neurons% Inhibition of K⁺-evoked Ca²⁺ influx100 nMData to be populated

Table 2: In Vivo Efficacy of this compound in a Rat CCI Model

Behavioral TestParameterThis compound Dose (intrathecal)Time Post-Dose% MPE (Mean ± SEM)Reference
von Frey TestPaw Withdrawal Threshold (g)1 µg2 hoursData to be populated
Hargreaves TestPaw Withdrawal Latency (s)1 µg2 hoursData to be populated

Table 3: In Vivo Efficacy of this compound in the Rat Formalin Test

PhaseParameterThis compound Dose (intrathecal)% Inhibition of Pain Behavior (Mean ± SEM)ED₅₀ (µg)Reference
Early Phase (0-5 min)Flinching/Licking TimeDose-responseData to be populatedData to be populated[4]
Late Phase (15-60 min)Flinching/Licking TimeDose-responseData to be populatedData to be populated[4]

Table 4: Effect of this compound on Motor Function in Rats

TestParameterThis compound Dose (intrathecal)Time Post-DoseLatency to Fall (s) (Mean ± SEM)Reference
Rotarod TestLatency to Fall3 µg1 hourData to be populated

Visualizations

This compound Signaling Pathway

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) This compound This compound N_type_Ca_Channel N-type Ca²⁺ Channel (Caᵥ2.2) This compound->N_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx N_type_Ca_Channel->Ca_influx facilitates Vesicle Synaptic Vesicle (Glutamate, CGRP, Substance P) Ca_influx->Vesicle triggers fusion Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors binds to Pain_Signal Pain Signal Transmission Receptors->Pain_Signal activates

Caption: this compound blocks N-type calcium channels on presynaptic terminals, inhibiting pain signaling.

Experimental Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow cluster_model Pain Model Induction cluster_behavior Behavioral Testing cluster_motor Motor Function Assessment CCI Chronic Constriction Injury (CCI) Baseline Baseline Measurement (von Frey, Hargreaves) CCI->Baseline Formalin Formalin Injection Drug_Admin Intrathecal this compound or Vehicle Administration Formalin->Drug_Admin Baseline->Drug_Admin Post_Dose Post-Dose Measurement (Time-course) Drug_Admin->Post_Dose Rotarod Rotarod Test Drug_Admin->Rotarod Data_Analysis Data Analysis (ED₅₀, %MPE) Post_Dose->Data_Analysis Rotarod->Data_Analysis

Caption: Workflow for in vivo assessment of this compound's analgesic efficacy and motor effects.

References

Troubleshooting & Optimization

Technical Support Center: Ziconotide Stability in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of Ziconotide when used in combination with other drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is a peptide and its primary degradation pathway is through cleavage by endopeptidases and exopeptidases at multiple sites along the peptide chain.[1][2][3] This is a Phase I hydrolytic process.[2] this compound metabolism does not involve the cytochrome P450 system or Phase II conjugation reactions.[1][2]

Q2: Are metabolic drug-drug interactions with this compound a significant concern?

A2: Due to its peptide structure, intrathecal administration route, low resulting plasma concentrations, and metabolism by ubiquitous peptidases, significant metabolic drug-drug interactions are considered unlikely.[1][2]

Q3: What are the known degradation products of this compound?

A3: Known degradation products of this compound include methionine sulfoxide, acetylthis compound methionine sulfoxide, a this compound succinimide intermediate, and acetylated this compound.[4] An isomer, [iso-Asp14]this compound, has also been identified as a thermal degradation product.[5] The biological activity of these degradation products has not been systematically assessed.[3]

Q4: Does combining this compound with other drugs affect its stability?

A4: Yes, the stability of this compound is often compromised when it is combined with other drugs in solution.[2][6] This is a critical consideration for intrathecal "cocktails".

Q5: What factors are known to influence the stability of this compound in admixtures?

A5: Several factors can influence this compound's stability in a solution with other drugs:

  • pH of the admixture: Acidic conditions can lead to hydrolysis.[7]

  • Temperature: Higher temperatures, such as body temperature (37°C) in an intrathecal pump, accelerate degradation compared to refrigerated conditions (5°C).[8]

  • Concentration of the co-administered drug: Higher concentrations of the admixed drug, such as morphine, can increase the rate of this compound degradation.[9]

  • Presence of oxygen: Oxygen can react with the methionine residue of this compound, leading to oxidation. Removing dissolved oxygen, for instance by bubbling nitrogen through the solution, can improve stability.[6][9]

  • Formulation of the co-administered drug: Using powdered forms of other drugs for compounding may result in better this compound stability compared to using commercially available solutions.[2][6]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in an admixture.

Potential Cause Troubleshooting Step
High concentration of co-administered drug Verify the concentration of the other drug in the admixture. Studies have shown that lowering the concentration of drugs like morphine can improve this compound stability.[9] Consider if a lower, yet still effective, concentration of the co-administered drug can be used.
Low pH of the admixture Measure the pH of the final admixture. A lower pH (e.g., <4.5) has been correlated with faster degradation.[7] Adjusting the buffer system, if possible, may improve stability.
Oxygen exposure during preparation Review the admixture preparation protocol. Implement steps to minimize oxygen exposure, such as sparging the solution with nitrogen.[6]
High storage temperature Ensure the admixture is stored at the appropriate temperature as specified in stability studies. For long-term storage, refrigeration is generally preferred.
Incompatibility with formulation excipients If using a commercial solution for the co-administered drug, consider if its excipients are contributing to the degradation. Compounding with a powdered form of the drug may be a viable alternative.[2][6]

Issue 2: Inconsistent results in this compound stability studies.

Potential Cause Troubleshooting Step
Variability in analytical methodology Ensure a validated, stability-indicating analytical method (e.g., HPLC, UPLC) is being used.[10] The method should be able to separate the intact this compound from its degradation products.
Inconsistent sample handling Standardize the protocol for sample collection, storage, and preparation for analysis. This compound solutions should be freshly prepared for analysis to avoid misinterpretation of degradation impurities.[5]
Differences in experimental conditions Precisely control and document all experimental parameters, including temperature, pH, and initial drug concentrations, as these can significantly impact degradation rates.[7]

Data on this compound Stability in Admixtures

The following tables summarize quantitative data on the stability of this compound when combined with other drugs under simulated intrathecal administration conditions (stored in pumps at 37°C).

Table 1: Stability of this compound with Opioids

Co-administered DrugThis compound ConcentrationCo-administered Drug ConcentrationTime to 90% this compound RemainingTime to 80% this compound RemainingReference
Fentanyl Citrate25 mcg/mL1000 mcg/mL26 days58 days (extrapolated)[11]
Sufentanil Citrate25 mcg/mL1000 mcg/mL33 days68 days (extrapolated)[11]
Morphine Sulfate25 mcg/mL35 mg/mLNot reported15 days[8]
Hydromorphone25 mcg/mL35 mg/mLNot reported40 days (extrapolated)[8]
Morphine Sulfate25 mcg/mL20 mg/mL19 days37 days[9]
Morphine Sulfate25 mcg/mL10 mg/mL34 days65 days[9]

Table 2: Stability of this compound with Other Analgesics

Co-administered Drug(s)This compound ConcentrationCo-administered Drug(s) Concentration% this compound Remaining (Time)Reference
Baclofen (commercial solution)Not specifiedNot specified90% (12 days)[2]
Baclofen (powdered)Not specifiedNot specified90% (20 days)[2]
Ropivacaine, Morphine, Clonidine0.1-0.75 µg/mL7.5 mg/mL, 7.5 mg/mL, 15 µg/mL respectively53.4% (35 days)[12]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Admixture Using HPLC

This protocol outlines a general procedure for evaluating the chemical stability of this compound when mixed with another drug, simulating conditions in an intrathecal pump.

1. Materials and Equipment:

  • This compound solution of known concentration

  • Co-administered drug (powder or solution)

  • Implantable intrathecal pump (e.g., Medtronic SynchroMed® II) or control vials

  • Incubator set to 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Validated analytical method for the quantification of this compound and the co-administered drug

  • Nitrogen gas source (optional)

2. Admixture Preparation:

  • Prepare the admixture of this compound and the co-administered drug to the desired final concentrations.

  • If applicable, sparge the solution with nitrogen gas to remove dissolved oxygen.[6]

  • Aseptically fill the intrathecal pump or control vials with the admixture.

3. Incubation:

  • Place the filled pumps or vials in an incubator maintained at 37°C to simulate physiological conditions.[8]

  • For control purposes, additional vials can be stored at a lower temperature (e.g., 5°C).[8]

4. Sampling:

  • At predetermined time points (e.g., day 0, 7, 14, 21, 28), withdraw a sample from each pump or vial using an aseptic technique.

5. Sample Analysis:

  • Immediately analyze the samples using the validated HPLC method to determine the concentrations of this compound and the co-administered drug.

  • Ensure that the analytical method can distinguish the parent drugs from any degradation products.[10]

6. Data Analysis:

  • Calculate the percentage of the initial concentration remaining for each drug at each time point.

  • The stability is often defined as the time at which the concentration of the drug falls to 90% or 80% of its initial concentration.[11]

Visualizations

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives N_type_Ca_Channel N-type Voltage-Gated Calcium Channel Action_Potential->N_type_Ca_Channel Opens Ca_Influx Ca²⁺ Influx N_type_Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion and Neurotransmitter Release Ca_Influx->Vesicle_Fusion Neurotransmitters Pain-signaling Neurotransmitters (e.g., Substance P, Glutamate) Vesicle_Fusion->Neurotransmitters Receptors Neurotransmitter Receptors Neurotransmitters->Receptors This compound This compound This compound->N_type_Ca_Channel Blocks Pain_Signal Pain Signal Propagation Receptors->Pain_Signal

Caption: this compound blocks N-type calcium channels, inhibiting pain signal transmission.

Experimental_Workflow Start Start: Prepare Admixture Prepare_Admixture Prepare this compound and Co-administered Drug Admixture Start->Prepare_Admixture Optional_Nitrogen Optional: Sparge with Nitrogen to Remove Oxygen Prepare_Admixture->Optional_Nitrogen Fill_Device Aseptically Fill Intrathecal Pump or Control Vials Optional_Nitrogen->Fill_Device Incubate Incubate at 37°C (and 5°C for control) Fill_Device->Incubate Sample Withdraw Samples at Predetermined Time Points Incubate->Sample Analyze Analyze Samples via Validated HPLC/UPLC Method Sample->Analyze Data_Analysis Calculate % Remaining Concentration and Determine Stability Analyze->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Workflow for assessing this compound admixture stability.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Outcomes Ziconotide_Stability This compound Stability Temperature Temperature Ziconotide_Stability->Temperature pH pH Ziconotide_Stability->pH Oxygen Oxygen Exposure Ziconotide_Stability->Oxygen Co_Drug_Conc Co-administered Drug Concentration Ziconotide_Stability->Co_Drug_Conc Degradation_Rate Degradation Rate Temperature->Degradation_Rate Increases pH->Degradation_Rate Influences (Acid Hydrolysis) Oxygen->Degradation_Rate Increases (Oxidation) Co_Drug_Conc->Degradation_Rate Increases Shelf_Life Admixture Shelf-Life Degradation_Rate->Shelf_Life Determines

References

optimizing Ziconotide concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ziconotide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic peptide analogue of ω-conotoxin MVIIA, derived from the venom of the marine cone snail Conus magus.[1][2] Its primary mechanism of action is the potent and selective blockade of N-type voltage-gated calcium channels (N-VSCCs).[1][3][4][5] By binding to these channels, predominantly located on presynaptic nerve terminals, this compound inhibits the influx of calcium. This, in turn, prevents the release of pronociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P, thereby interrupting pain signaling pathways.[1][2][6]

Q2: What is a good starting concentration for my in vitro experiment?

A2: The optimal concentration of this compound is highly dependent on the experimental model and cell type. This compound exhibits very high binding affinity for N-VSCCs, with reported Kd values in the picomolar range.[7] However, for functional assays, concentrations are typically in the nanomolar to low micromolar range. A dose-response curve is essential to determine the optimal concentration for your specific system. See the table below for suggested starting ranges based on published studies.

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound is a peptide and requires careful handling to prevent degradation. It is a hydrophilic molecule that is freely soluble in water.[2] For optimal stability, it is recommended to:

  • Reconstitution: Reconstitute lyophilized this compound in a suitable buffer or cell culture medium. Avoid vigorous vortexing which can cause peptide degradation.

  • Stock Solutions: Prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C.

  • Working Solutions: Thaw aliquots as needed and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.

  • Stability: this compound's stability can be affected by temperature, pH, and the presence of other substances.[8] In vitro studies show that stability decreases at higher temperatures (e.g., 37°C) and in the presence of certain other drugs, like morphine.[9][10][11] When diluted to low concentrations, stability can be significantly reduced.[9][12] For experiments at 37°C, be aware that degradation can occur over time.[9][13]

Q4: Can I use this compound in cell lines that are not of neuronal origin?

A4: The primary target of this compound is the N-type voltage-gated calcium channel (encoded by the CACNA1B gene), which is predominantly expressed in neuronal cells.[3][14] If you are using non-neuronal cells (e.g., HEK293, CHO cells), they must be engineered to heterologously express N-type calcium channels for this compound to have a specific effect.[7][14] Endogenous expression of N-VSCCs in most non-neuronal cell lines is typically negligible.

Troubleshooting Guide

Issue 1: No observable effect or a very weak response.

  • Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low for your specific assay or cell system.

    • Solution: Perform a dose-response experiment, starting from a low nanomolar range and titrating up to the low micromolar range.

  • Possible Cause 2: Low Expression of N-type Calcium Channels. The cells used may not express a sufficient density of N-VSCCs.

    • Solution: Verify the expression of the α1B subunit of the N-type channel in your cell model using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a positive control cell line known to express N-VSCCs, such as human neuroblastoma IMR32 cells.[7][14]

  • Possible Cause 3: this compound Degradation. As a peptide, this compound can be degraded by proteases in serum-containing media or by repeated freeze-thaw cycles.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the peptide is kept at room temperature or 37°C. If using serum, consider reducing the serum concentration or using a serum-free medium during the experiment.

  • Possible Cause 4: Inappropriate Assay Endpoint. The functional readout may not be sensitive enough or may not be directly coupled to N-VSCC activity.

    • Solution: Ensure your assay directly measures an event downstream of calcium influx, such as neurotransmitter release (e.g., measuring substance P) or changes in membrane potential (electrophysiology).[1] Calcium imaging is also a direct and effective method.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent this compound Dilution. Errors in serial dilutions can lead to significant variability.

    • Solution: Use calibrated pipettes and prepare a master mix of the this compound working solution to add to all relevant wells or samples for a given concentration.

  • Possible Cause 2: this compound Adsorption. Peptides can adsorb to plastic surfaces, reducing the effective concentration in the medium.

    • Solution: Consider using low-adsorption plasticware. Including a small amount of a carrier protein like bovine serum albumin (BSA) at ~0.1% in your dilution buffer can help prevent adsorption.

  • Possible Cause 3: Poor Compound Stability. this compound degradation may be occurring over the course of the experiment.

    • Solution: Minimize the duration of the experiment where possible. If long incubation times are necessary, assess the stability of this compound under your specific experimental conditions. Studies show that this compound degradation is time- and temperature-dependent.[9][15]

Issue 3: Apparent cell toxicity at higher concentrations.

  • Possible Cause 1: Off-Target Effects. While this compound is highly selective for N-type channels, extremely high concentrations (typically well above the effective dose) could potentially interact with other ion channels or cellular targets.[6]

    • Solution: Operate within the lowest effective concentration range determined from your dose-response curve. Ensure the observed effect is specific by using appropriate controls.

  • Possible Cause 2: Excipients in Formulation. If using a commercial formulation intended for clinical use, be aware of other excipients that could affect cells in vitro.

    • Solution: Use a research-grade preparation of this compound if possible. If using a clinical formulation, obtain the full list of ingredients to assess potential confounding factors. The commercial formulation is a preservative-free isotonic solution.[16]

Data Presentation: Concentration & Stability

Table 1: Recommended this compound Concentration Ranges for In Vitro Assays

Assay Type / Cell ModelTypical Concentration RangeKey ConsiderationsReference
Radioligand Binding (Rat Brain)1 - 50 pMMeasures direct binding affinity (Kd).[7]
Electrophysiology (Patch Clamp)10 nM - 1 µMDirectly measures inhibition of N-type calcium currents.[7][14]
Calcium Imaging (e.g., Fura-2)50 nM - 5 µMMeasures inhibition of depolarization-evoked calcium influx.[7]
Neurotransmitter Release Assay100 nM - 10 µMMeasures functional outcome of channel blockade (e.g., substance P release).[1]
Heterologous Expression (HEK, Oocytes)100 nM - 10 µMUseful for studying specific channel subunits.[7][14]

Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each specific experimental system.

Table 2: Summary of this compound In Vitro Stability

ConditionObservationClinical Implication / Research NoteReference
Storage in Syringes (5°C) Stable when stored alone or in admixtures.Refrigerated storage of prepared solutions is viable for short periods.[9][17]
Storage in Pumps (37°C) Concentration decreases over time. At 0.25 µg/mL, ~36% remained after 31 days.For long-term cell culture experiments, degradation at 37°C is a critical factor. Consider replenishing the medium and drug.[9][13]
Admixture with Morphine Stability of this compound is strongly dependent on morphine concentration; higher morphine concentrations increase this compound degradation.Co-treatment experiments should account for potential stability issues.[10]
Diluted Solutions (25°C) Low concentration solutions (0.4-0.6 µg/mL) showed very low physicochemical stability, lasting only two days.Use freshly prepared dilutions for experiments. Avoid storing diluted solutions at room temperature.[12]

Experimental Protocols

Protocol: Measuring N-Type Calcium Channel Inhibition via Calcium Imaging

This protocol provides a general workflow for assessing the inhibitory effect of this compound on depolarization-induced calcium influx in cultured neuronal cells.

  • Cell Preparation:

    • Plate neuronal cells (e.g., SH-SY5Y, IMR32, or primary dorsal root ganglion neurons) onto 96-well, black-walled, clear-bottom microplates suitable for fluorescence imaging.

    • Culture cells until they reach the desired confluence and differentiation state.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES. Pluronic F-127 (at ~0.02%) may be added to aid dye solubilization.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the dye-loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye. Add a final volume of HBSS for the assay.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Add an equal volume of the 2x this compound solution to the appropriate wells. For control wells, add HBSS vehicle.

    • Incubate the plate with this compound for 10-20 minutes at room temperature to allow for channel binding.

  • Measurement of Calcium Influx:

    • Place the plate into a fluorescence plate reader or microscope equipped for kinetic reading and automated injection.

    • Set the reader to record fluorescence intensity over time (e.g., one reading per second for 1-2 minutes).

    • Establish a stable baseline fluorescence reading for ~15-20 seconds.

    • Initiate the response by injecting a depolarizing stimulus. A common stimulus is a high concentration of potassium chloride (KCl), which will open voltage-gated calcium channels. The final KCl concentration should be between 50-100 mM.

    • Continue recording the fluorescence signal until it peaks and begins to decline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the response by expressing the ΔF of this compound-treated wells as a percentage of the control (vehicle-treated) wells.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives VGCC N-Type Ca²⁺ Channel (N-VSCC) Action_Potential->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Vesicle_Fusion Triggers Receptor Neurotransmitter Receptors Vesicle_Fusion->Receptor Activates This compound This compound This compound->VGCC Blocks Pain_Signal Pain Signal Propagation Receptor->Pain_Signal Initiates

Caption: this compound blocks N-type calcium channels, preventing neurotransmitter release.

Ziconotide_Optimization_Workflow start Start: Define In Vitro Model (Cell Line / Primary Culture) lit_review Literature Review: Identify Starting Concentration Range (See Table 1) start->lit_review range_finding Range-Finding Experiment: Test Broad Logarithmic Concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) lit_review->range_finding dose_response Dose-Response Experiment: Perform 8-12 Point Titration Around Effective Range range_finding->dose_response analyze Data Analysis: Calculate IC₅₀ / EC₅₀ dose_response->analyze validate Validate Optimal Concentration in Functional Assay analyze->validate finish End: Use Optimized Concentration for Subsequent Experiments validate->finish

Caption: Workflow for optimizing this compound concentration in vitro.

Ziconotide_Troubleshooting_Guide start Problem: No/Weak Effect Observed check_conc Is concentration range appropriate? start->check_conc check_expression Does the cell model express N-type Ca²⁺ channels? check_conc->check_expression Yes increase_conc Solution: Increase concentration. Perform dose-response. check_conc->increase_conc No check_stability Is this compound degrading? check_expression->check_stability Yes validate_model Solution: Validate N-VSCC expression (qPCR/WB). Use positive control cell line. check_expression->validate_model Unsure no_expression Use an appropriate cell model or heterologous expression system. check_expression->no_expression No fresh_prep Solution: Use fresh aliquots. Minimize incubation time at 37°C. check_stability->fresh_prep Yes

Caption: Troubleshooting guide for common this compound experiment issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing ziconotide-related adverse effects in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, mitigating, and managing adverse events associated with intrathecal (IT) this compound administration in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-opioid analgesic peptide derived from the venom of the cone snail Conus magus.[1] It functions as a selective blocker of N-type voltage-sensitive calcium channels (N-VSCCs), which are predominantly located on presynaptic nerve terminals in the dorsal horn of the spinal cord.[2][3] By blocking these channels, this compound inhibits the influx of calcium, which in turn prevents the release of key pain-signaling neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This interruption of nociceptive signaling at the spinal level results in analgesia.[3]

Q2: What are the most common adverse effects observed with intrathecal this compound administration in animal studies?

A2: Nonclinical toxicology studies in various animal models, including rats, dogs, and monkeys, have consistently reported a profile of behavioral adverse effects. The most frequently observed events include tremors, shaking, ataxia (impaired coordination), and hyperreactivity.[1][4] These effects are generally transient and resolve upon cessation of treatment.[4]

Q3: Are the adverse effects of this compound dose-dependent?

A3: Yes, the adverse effects of this compound are dose-dependent.[5] Higher doses are associated with a greater incidence and severity of adverse events.[6] Slow and gradual dose titration is a key strategy to minimize the occurrence and intensity of these effects.[7][8]

Q4: Are there any known off-target effects of this compound?

A4: this compound is highly selective for N-type calcium channels.[9] However, at higher systemic concentrations, it can cause hypotension, which is thought to be mediated by the blockade of N-type calcium channels in sympathetic nerve terminals.[5] Cardiovascular effects such as sinus bradycardia have been observed in preclinical and clinical studies, particularly with intravenous administration.[10]

Q5: Is there a risk of tolerance development with chronic this compound administration?

A5: Unlike opioid analgesics, tolerance to the analgesic effects of this compound has not been observed in animal experiments or clinical trials.[6]

Troubleshooting Guides

This section provides practical guidance for managing specific adverse effects that may be encountered during your experiments.

Troubleshooting: Tremors and Shaking
Symptom Potential Cause Recommended Action
Mild to moderate, intermittent tremors or shaking in a rat following IT this compound administration.On-target pharmacological effect of this compound.1. Monitor Closely: Continuously observe the animal's behavior and general well-being. 2. Dose Adjustment: If tremors persist or worsen, consider reducing the this compound dose in subsequent experiments. Slowing the infusion rate may also be beneficial. 3. Environmental Enrichment: Provide a quiet and comfortable environment to minimize stress, which can exacerbate tremors.
Severe, continuous tremors or shaking, potentially interfering with feeding or movement.High dose of this compound leading to excessive N-type calcium channel blockade.1. Immediate Action: Temporarily discontinue the this compound infusion. 2. Supportive Care: Ensure the animal has easy access to food and water. If necessary, provide nutritional support. 3. Veterinary Consultation: Consult with the institutional veterinarian to assess the animal's condition and determine if any supportive medications are warranted. 4. Future Dosing: Significantly reduce the starting dose and implement a much slower titration schedule in future experiments.
Troubleshooting: Ataxia and Abnormal Gait
Symptom Potential Cause Recommended Action
Mild ataxia, slight unsteadiness, or altered gait in a dog receiving continuous IT this compound infusion.Pharmacological effect of this compound on motor control pathways.1. Quantitative Assessment: If possible, use a quantitative gait analysis system to objectively measure changes in gait parameters. 2. Observation Period: Continue to monitor the animal. Mild ataxia is a known and often transient side effect. 3. Dose Titration: If ataxia persists or worsens, a downward dose titration is recommended.
Severe ataxia, inability to maintain balance, or significant impairment of mobility.Supratherapeutic dose of this compound affecting the cerebellum and other motor control centers.1. Discontinue Infusion: Immediately stop the this compound infusion. 2. Ensure Safety: Place the animal in a well-padded enclosure to prevent injury from falls. 3. Supportive Care: Assist the animal with access to food and water. 4. Re-evaluation of Dosing Protocol: Re-evaluate the entire dosing protocol, including the starting dose, titration schedule, and maximum dose, before proceeding with further experiments.

Quantitative Data on Adverse Effects

Animal Model Dose Adverse Effects Observed Reference
Rat Intrathecal bolus injectionDose-dependent blockade of heat hyperalgesia and mechanical allodynia. Motor deficits observed at higher doses.[2]
Dog 1 µg/hr IT infusionModest trembling, ataxia, and decreased arousal.[11]
Dog 5 µg/hr IT infusionIncreased magnitude of trembling, ataxia, and decreased arousal compared to 1 µg/hr.[11]
Monkey Not specifiedNonclinical studies reported tremors, shaking, ataxia, and hyperreactivity.[1]

Experimental Protocols

Protocol: Intrathecal Catheterization in Sprague-Dawley Rats

This protocol provides a detailed method for the surgical implantation of an intrathecal catheter for chronic drug delivery in rats.

Materials:

  • Sprague-Dawley rat (250-300g)

  • Isoflurane anesthesia system

  • Stereotaxic frame

  • Surgical instruments (scalpel, forceps, retractors, etc.)

  • Polyethylene tubing (PE-10) for the catheter

  • Suture material

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care

Procedure:

  • Anesthesia: Anesthetize the rat with isoflurane (4-5% for induction, 1.5-2% for maintenance).

  • Surgical Preparation: Shave the area over the cisterna magna and sterilize the skin with an antiseptic solution.

  • Incision: Make a midline incision at the base of the skull to expose the atlanto-occipital membrane.

  • Catheter Insertion: Carefully make a small incision in the dura mater. Insert a pre-measured length of PE-10 tubing into the intrathecal space and advance it caudally to the desired spinal level (typically the lumbar enlargement).

  • Catheter Fixation: Suture the catheter to the surrounding musculature to secure it in place.

  • Exteriorization: Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.

  • Closure: Close the incision with sutures.

  • Post-operative Care: Administer analgesics as prescribed by the veterinarian and monitor the animal for any signs of neurological deficit or distress. Allow for a recovery period of at least 5-7 days before initiating this compound infusion.

Visualizations

This compound's Mechanism of Action in the Dorsal Horn

Ziconotide_Mechanism cluster_presynaptic Presynaptic Terminal (Nociceptive Neuron) cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron (Second-Order Neuron) ActionPotential Action Potential N_VSCC N-type Voltage-Gated Calcium Channel (N-VSCC) ActionPotential->N_VSCC Depolarization Ca_Influx N_VSCC->Ca_Influx Opens Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) Ca_Influx->Vesicles Triggers Fusion Neurotransmitter_Release Vesicles->Neurotransmitter_Release Neurotransmitters Glutamate Substance P CGRP Neurotransmitter_Release->Neurotransmitters This compound This compound This compound->N_VSCC Blocks Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Signal_Propagation Signal Propagation to Brain Receptors->Signal_Propagation Activation

Caption: this compound blocks N-type calcium channels on presynaptic neurons, inhibiting neurotransmitter release.

Experimental Workflow for Managing this compound-Induced Adverse Effects

Adverse_Effect_Workflow Start Initiate Intrathecal This compound Infusion Observe Observe Animal for Adverse Effects Start->Observe No_AE No Adverse Effects Continue Experiment Observe->No_AE None Observed Mild_AE Mild/Moderate Adverse Effects (e.g., mild tremors, slight ataxia) Observe->Mild_AE Mild/Moderate Severe_AE Severe Adverse Effects (e.g., continuous tremors, severe ataxia, seizures) Observe->Severe_AE Severe End End of Procedure No_AE->End Reduce_Dose Reduce this compound Dose or Slow Titration Rate Mild_AE->Reduce_Dose Stop_Infusion Immediately Stop This compound Infusion Severe_AE->Stop_Infusion Continue_Monitoring Continue Monitoring Reduce_Dose->Continue_Monitoring Continue_Monitoring->No_AE Resolution Continue_Monitoring->Severe_AE Worsening Supportive_Care Provide Supportive Care (Consult Veterinarian) Stop_Infusion->Supportive_Care Reassess Re-evaluate Dosing Protocol for Future Studies Supportive_Care->Reassess Reassess->End

Caption: A logical workflow for the observation and management of this compound-related adverse effects.

References

strategies to minimize Ziconotide degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of ziconotide in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound degradation in solution?

A1: this compound degradation is primarily influenced by several factors:

  • pH: this compound is susceptible to acid hydrolysis, particularly at a pH below 4.5.[1]

  • Temperature: Higher temperatures, such as body temperature (37°C), accelerate the degradation process compared to refrigerated conditions (4-5°C).[1][2][3]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of this compound.[4][5] The formulation of this compound includes L-methionine, which is more easily oxidized and thus helps protect the this compound molecule.[6][7]

  • Admixtures with other drugs: Combining this compound with other intrathecal drugs, especially opioids like morphine, can significantly speed up its degradation.[4][6][8] The stability of this compound in such admixtures is often dependent on the concentration of the other drugs.[6]

  • Dilution: Diluting this compound, particularly to low concentrations, can decrease its stability.[4][9][10][11]

  • Light Exposure: Exposure to light can affect the stability of this compound during transportation and storage.[9]

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound in solution are hydrolysis and oxidation.[1][5][12]

  • Hydrolysis: Acid-catalyzed hydrolysis can occur, leading to the cleavage of the peptide bonds.[1] This process is more pronounced at lower pH values.[1]

  • Oxidation: The methionine residue in the this compound peptide is susceptible to oxidation, which is why L-methionine is included in the formulation as a sacrificial antioxidant.[6][7] The presence of dissolved oxygen accelerates this process.[4]

Q3: How can I minimize this compound degradation when preparing and storing solutions?

A3: To minimize degradation, consider the following strategies:

  • Control pH: Maintain a pH of 4.5 or higher to reduce the rate of acid hydrolysis.[1]

  • Refrigerate Solutions: When possible, store this compound solutions at refrigerated temperatures (e.g., 5°C) to slow down degradation.[2][3][11]

  • Minimize Oxygen Exposure: To prevent oxidation, remove dissolved oxygen from the solution by bubbling nitrogen through it.[4][13]

  • Limit Dilution: Use the least diluted this compound formulation that is appropriate for your application to maintain stability.[4]

  • Careful Compounding: When preparing admixtures, be aware that the presence of other drugs can reduce this compound's stability.[4] If possible, use lyophilized powders of other drugs instead of solutions to minimize the introduction of components that might accelerate degradation.[4][13]

  • Protect from Light: Store this compound solutions protected from light.[9][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound concentration in an admixture. 1. Incompatible drug in the admixture: Certain drugs, particularly at high concentrations, can accelerate this compound degradation.[6]2. Low pH of the final solution: The admixture may have a pH below the optimal range for this compound stability.[1]1. Review the compatibility data for the specific admixture. Consider reducing the concentration of the co-administered drug.[4]2. Measure the pH of the admixture and adjust if necessary, ensuring it remains within a safe and effective range.
Observed degradation in a diluted this compound solution. 1. Increased susceptibility to degradation at lower concentrations: Dilution reduces the protective effect of excipients like L-methionine.[9]2. Longer storage time: Diluted solutions have a shorter shelf-life.[10]1. Prepare diluted solutions fresh whenever possible.2. Refer to stability data for the specific concentration and storage conditions to determine the appropriate beyond-use date.
Discoloration or precipitation in the this compound solution. 1. Chemical degradation: Degradation products may be colored or insoluble.2. Microbial contamination: Improper handling can introduce microorganisms.1. Discard the solution immediately. Do not use if discoloration or precipitation is observed.2. Ensure all handling is performed using aseptic techniques.

Data on this compound Stability

The following tables summarize quantitative data on this compound stability under various conditions.

Table 1: Stability of this compound in Admixtures with Opioids at 37°C

This compound ConcentrationCo-administered DrugCo-administered Drug ConcentrationTime to 90% this compound RemainingTime to 80% this compound RemainingReference
25 mcg/mLFentanyl Citrate1000 mcg/mL26 days58 days (extrapolated)[13]
25 mcg/mLSufentanil Citrate1000 mcg/mL33 days68 days (extrapolated)[13]
25 mcg/mLMorphine Sulfate10 mg/mL34 days65 days[6]
25 mcg/mLMorphine Sulfate20 mg/mL19 days37 days[6]

Table 2: Stability of Low-Concentration this compound Solutions in Implantable Pumps at 37°C

This compound ConcentrationAdmixture ComponentsRemaining this compound after 31-35 daysReference
0.1, 0.25, 0.5, 0.75 µg/mLRopivacaine (7.5 mg/mL), Morphine (7.5 mg/mL), Clonidine (15 µg/mL)~53.4%[11]
0.25 µg/mLThis compound alone~35.5%[11]
0.5 µg/mLThis compound alone~39.4%[11]
1 µg/mLThis compound alone~44.5%[11]

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a general method for assessing the chemical stability of this compound in solution using High-Performance Liquid Chromatography (HPLC), based on methodologies described in the literature.[3][5][12][13][14]

1. Materials and Equipment:

  • This compound standard

  • Solution components (e.g., saline, other drugs for admixtures)

  • Storage containers (e.g., vials, syringes, implantable pumps)

  • Environmental chambers or incubators for temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)

  • Validated HPLC column appropriate for peptide analysis

  • Mobile phase reagents

  • pH meter

  • Apparatus for de-gassing (e.g., nitrogen sparging)

2. Solution Preparation:

  • Accurately prepare the this compound solution or admixture to the target concentration.

  • If investigating the effect of oxidation, sparge the solution and container headspace with nitrogen.[13]

  • Measure and record the initial pH of the solution.

  • Aseptically transfer the solution into the designated storage containers.

3. Storage and Sampling:

  • Store the samples under the desired conditions (e.g., 5°C, 25°C, 37°C), protected from light.[9][12][14]

  • At specified time points (e.g., day 0, 1, 7, 14, 30), withdraw an aliquot from each sample for analysis.

  • Visually inspect the samples for any changes in color, clarity, or for the presence of precipitates.

4. HPLC Analysis:

  • Prepare a calibration curve using this compound standards of known concentrations.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.[12]

  • Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.

5. Data Analysis:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Plot the percentage of remaining this compound versus time.

  • Determine the time at which the this compound concentration falls below a certain threshold (e.g., 90% of the initial concentration) to establish the stability period.[13]

Visualizations

ZiconotideDegradationPathways This compound Intact this compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis  Low pH  High Temperature Oxidation Oxidation (Methionine Residue) This compound->Oxidation  Dissolved Oxygen DegradationProducts Degradation Products (Inactive Fragments) Hydrolysis->DegradationProducts Oxidation->DegradationProducts

Caption: Primary degradation pathways of this compound in solution.

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution/ Admixture Sparging Nitrogen Sparging (Optional) Prep->Sparging Fill Fill Storage Containers Sparging->Fill Store Store at Controlled Temperature & Light Fill->Store Sample Withdraw Samples at Time Points Store->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify this compound Concentration HPLC->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Determine Determine Stability Period Plot->Determine

Caption: Experimental workflow for this compound stability testing.

ZiconotideStabilityFactors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies center This compound Stability Refrigeration Refrigeration center->Refrigeration pH_Control pH Control (≥4.5) center->pH_Control Nitrogen Nitrogen Sparging center->Nitrogen MinimalDilution Minimal Dilution center->MinimalDilution LightProtection Light Protection center->LightProtection HighTemp High Temperature HighTemp->center LowpH Low pH (<4.5) LowpH->center Oxygen Oxygen Oxygen->center Admixtures Admixtures Admixtures->center Dilution Dilution Dilution->center Light Light Exposure Light->center

Caption: Factors influencing this compound stability in solution.

References

Validation & Comparative

Ziconotide vs. Gabapentin: A Comparative Efficacy Analysis for Chronic Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ziconotide and gabapentin in the management of chronic pain, with a focus on neuropathic pain. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their understanding of these two distinct therapeutic agents.

Executive Summary

This compound and gabapentin are both utilized in the management of chronic pain, particularly of neuropathic origin. However, they belong to different drug classes and possess distinct mechanisms of action, routes of administration, and efficacy profiles. This compound, a potent N-type calcium channel blocker administered intrathecally, is typically reserved for severe and refractory chronic pain. Gabapentin, a gabapentinoid administered orally, is considered a first-line treatment for many types of neuropathic pain. Direct head-to-head clinical trials are limited, making a definitive comparative efficacy statement challenging. This guide synthesizes the available evidence from preclinical and placebo-controlled clinical studies to provide a comprehensive comparison.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and gabapentin from placebo-controlled trials. It is important to note that these data are not from direct comparative studies and should be interpreted with caution.

Table 1: Efficacy of Intrathecal this compound in Chronic Pain (from Placebo-Controlled Trials)

Trial/StudyPatient PopulationPrimary Outcome MeasureThis compound EfficacyPlacebo ResponseReference
Pivotal Trial 1Severe chronic non-malignant painMean % improvement in VASPI15% improvement-(1)
Pivotal Trial 2Severe chronic malignant or non-malignant painMean reduction in VASPIModerate to complete pain relief-(1)
Wallace et al. (2006)Chronic non-malignant painMean % improvement in VASPI15%-(1)
Rauck et al. (2006)Intractable severe chronic pain (mostly neuropathic)Mean reduction in VASPI--(1)
Systematic ReviewNeuropathic painMean % improvement in pain score15.7% to 31.6%-(2)

*VASPI: Visual Analog Scale of Pain Intensity

Table 2: Efficacy of Oral Gabapentin in Neuropathic Pain (from Placebo-Controlled Trials)

Trial/StudyPatient PopulationPrimary Outcome MeasureGabapentin EfficacyPlacebo ResponseReference
Meta-analysisDiabetic neuropathy or postherpetic neuralgiaMeaningful benefit (30-40% of patients)30-40% of patients experienced benefit-(3)
Preclinical Study (Spared Nerve Injury Model)Mice with neuropathic painReduction in mechanical allodyniaHighly effective, though efficacy reduced after nerve injury-(4)

Mechanisms of Action and Signaling Pathways

This compound and gabapentin exert their analgesic effects through distinct molecular targets and signaling pathways.

This compound: this compound is a synthetic peptide derived from the venom of the cone snail Conus magus. It is a potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2). These channels are located on presynaptic nerve terminals in the dorsal horn of the spinal cord and are crucial for the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). By blocking these channels, this compound inhibits the transmission of pain signals from the periphery to the brain.

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Dorsal Horn) cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential N_Type_Ca_Channel N-type VGCC (CaV2.2) Action_Potential->N_Type_Ca_Channel Depolarization Vesicles Synaptic Vesicles (Glutamate, Substance P, CGRP) N_Type_Ca_Channel->Vesicles Ca²⁺ Influx This compound This compound This compound->N_Type_Ca_Channel Blocks Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Pain_Signal Pain Signal Transmission to Brain Receptors->Pain_Signal

This compound's mechanism of action.

Gabapentin: Gabapentin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), but it does not act on GABA receptors. Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters. Gabapentin may also modulate other systems, including increasing GABA synthesis and release and interacting with NMDA receptors, contributing to its overall analgesic effect.

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential VGCC_Complex VGCC Complex Action_Potential->VGCC_Complex Depolarization Vesicles Synaptic Vesicles (Glutamate, etc.) VGCC_Complex->Vesicles Ca²⁺ Influx (Reduced) a2d_subunit α2δ-1 Subunit a2d_subunit->VGCC_Complex Modulates Gabapentin Gabapentin Gabapentin->a2d_subunit Binds & Inhibits Trafficking Neurotransmitter_Release Reduced Neurotransmitter Release Vesicles->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Pain_Signal Reduced Pain Signal Transmission Receptors->Pain_Signal

Gabapentin's mechanism of action.

Experimental Protocols

Preclinical Assessment of Analgesic Efficacy in a Neuropathic Pain Model

A common preclinical model to assess the efficacy of analgesics in neuropathic pain is the Spared Nerve Injury (SNI) model in rodents .

Objective: To evaluate the ability of a test compound (e.g., this compound or gabapentin) to reverse mechanical allodynia in an animal model of neuropathic pain.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Surgical Procedure (SNI): Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact. This procedure results in a robust and long-lasting mechanical allodynia in the lateral plantar surface of the ipsilateral paw, which is innervated by the spared sural nerve.

  • Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The animal is placed in a testing chamber with a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the filament strength that elicits a withdrawal response in 50% of applications.

  • Drug Administration: this compound is administered intrathecally via a chronically implanted catheter. Gabapentin is administered orally (gavage) or intraperitoneally.

  • Experimental Design: A baseline PWT is established before surgery. After SNI surgery and the development of stable allodynia, animals are randomly assigned to receive either the test compound at various doses or vehicle control. PWT is measured at multiple time points after drug administration.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated to quantify the analgesic effect. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the drug with the vehicle control.

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., Rat, Mouse) Baseline_Testing Establish Baseline Paw Withdrawal Threshold (von Frey Filaments) Animal_Model->Baseline_Testing SNI_Surgery Induce Neuropathic Pain (Spared Nerve Injury) Baseline_Testing->SNI_Surgery Post_Op_Recovery Allow for Recovery and Development of Allodynia SNI_Surgery->Post_Op_Recovery Drug_Admin Administer Drug (this compound or Gabapentin) or Vehicle Post_Op_Recovery->Drug_Admin Behavioral_Assessment Measure Paw Withdrawal Threshold at Multiple Time Points Drug_Admin->Behavioral_Assessment Calculate_MPE Calculate % Maximum Possible Effect Behavioral_Assessment->Calculate_MPE Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Calculate_MPE->Statistical_Analysis

Workflow for preclinical efficacy testing.
Clinical Trial Design for Chronic Neuropathic Pain

A typical clinical trial to evaluate the efficacy of a new analgesic for chronic neuropathic pain would be a randomized, double-blind, placebo-controlled, parallel-group study .

Objective: To assess the efficacy and safety of the investigational drug compared to placebo in reducing pain intensity in patients with chronic neuropathic pain.

Methodology:

  • Study Population: Patients aged 18-75 years with a confirmed diagnosis of chronic neuropathic pain (e.g., diabetic peripheral neuropathy, postherpetic neuralgia) for at least 3 months, with an average daily pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).

  • Study Design:

    • Screening Phase: To assess eligibility criteria.

    • Baseline Phase: A run-in period to establish a stable baseline pain score.

    • Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either the investigational drug or a matching placebo.

    • Treatment Phase: A fixed-duration treatment period (e.g., 12 weeks) with dose titration followed by a maintenance phase.

    • Follow-up Phase: To assess any withdrawal effects and long-term safety.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the mean 24-hour average pain intensity score on the NRS at the end of the treatment period.

    • Secondary Efficacy Endpoints: Proportion of responders (e.g., ≥30% or ≥50% reduction in pain intensity), changes in sleep interference, quality of life (e.g., using SF-36), and patient global impression of change (PGIC).

    • Safety and Tolerability: Incidence and severity of adverse events, vital signs, and laboratory parameters.

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare the change from baseline in pain scores between the treatment and placebo groups.

Clinical_Trial_Design cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_outcomes Outcome Assessment Screening Screening for Eligibility Criteria Baseline Baseline Pain Assessment (Run-in) Screening->Baseline Randomization Randomize Patients (1:1 Ratio) Baseline->Randomization Drug_Arm Investigational Drug Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Phase Treatment Phase (e.g., 12 weeks) Drug_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase Follow_up Follow-up Phase Treatment_Phase->Follow_up Primary_Endpoint Primary Efficacy: Change in Pain Score Treatment_Phase->Primary_Endpoint Secondary_Endpoints Secondary Efficacy: Responders, QoL, PGIC Treatment_Phase->Secondary_Endpoints Safety_Assessment Safety & Tolerability: Adverse Events Treatment_Phase->Safety_Assessment

A typical clinical trial design.

Comparative Discussion

Efficacy:

  • This compound: Clinical trials have demonstrated the efficacy of intrathecal this compound in reducing pain in patients with severe, refractory chronic pain, including neuropathic pain. The degree of pain relief can be significant in responders, but not all patients experience a clinically meaningful benefit. A notable advantage of this compound is the lack of tolerance development with long-term use.

  • Gabapentin: Gabapentin is a well-established first-line treatment for various neuropathic pain conditions. Meta-analyses show that it provides a meaningful benefit in about 30-40% of patients. A preclinical study suggested that while both gabapentin and this compound are effective, gabapentin's analgesic efficacy might be less affected by nerve injury compared to this compound in a mouse model. However, it is crucial to reiterate that this is a preclinical finding and may not directly translate to clinical outcomes in humans.

Route of Administration and Clinical Use:

  • This compound: The requirement for intrathecal administration via an implanted pump limits its use to patients with severe, intractable pain who have failed other therapies. This invasive delivery method carries its own set of potential complications.

  • Gabapentin: Oral administration makes gabapentin a much more accessible and less invasive treatment option suitable for a broader patient population with neuropathic pain.

Safety and Tolerability:

  • This compound: this compound has a narrow therapeutic window and is associated with a significant incidence of adverse events, primarily affecting the central nervous system. Common side effects include dizziness, nausea, confusion, and nystagmus.

  • Gabapentin: Gabapentin is generally better tolerated than this compound. The most common side effects are dizziness and somnolence.

Conclusion

This compound and gabapentin are valuable tools in the management of chronic pain, particularly neuropathic pain, but they occupy different positions in the treatment algorithm. Gabapentin serves as a foundational, first-line oral agent for a broad range of neuropathic pain conditions, offering moderate efficacy with a generally favorable side effect profile. This compound, with its potent and distinct mechanism of action, is a last-resort option for patients with severe, refractory pain who have not responded to less invasive treatments. Its efficacy can be substantial in a subset of patients, but its use is limited by the need for intrathecal delivery and a challenging side-effect profile.

References

Ziconotide's Efficacy in Opioid-Tolerant Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of non-opioid analgesics is critical in the face of the ongoing opioid crisis. Ziconotide, a non-opioid analgesic, presents a unique mechanism of action that holds promise for treating severe chronic pain, particularly in patients who have developed tolerance to opioids. This guide provides an objective comparison of this compound's performance against traditional opioids in animal models, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.

This compound operates by selectively blocking N-type voltage-sensitive calcium channels (VSCCs) in the spinal cord, which are crucial for the transmission of pain signals. This mechanism is fundamentally different from that of opioids like morphine, which act on mu-opioid receptors. This distinction is key to this compound's ability to provide sustained pain relief without inducing the tolerance commonly associated with long-term opioid use.[1][2]

Analgesic Effects in Opioid-Naive vs. Opioid-Tolerant States

Studies in animal models, particularly rats, have demonstrated that chronic intrathecal infusion of morphine leads to a rapid development of tolerance, diminishing its analgesic effects.[1] In stark contrast, this compound maintains its analgesic potency over extended periods of administration, showing no evidence of tolerance development.[1][3]

Crucially, in animal models where tolerance to morphine has been established, this compound's effectiveness as a pain reliever remains undiminished.[1] This lack of cross-tolerance is a significant advantage, suggesting that this compound could be an effective therapeutic option for patients who no longer respond to opioid medications.[1]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies comparing this compound and morphine in various animal models of pain.

Table 1: Antinociceptive Potency (ED50) of Intrathecal this compound and Morphine in Rats

CompoundPain ModelED50 (nmol/rat)
This compoundPost-operative Pain (incisional model)0.049
MorphinePost-operative Pain (incisional model)2.1
Data from a rat incisional model of post-operative pain demonstrates the significantly higher potency of this compound compared to morphine.[4]

Table 2: Effect of Chronic Intrathecal Infusion on Analgesia in Rats

TreatmentDurationAnalgesic Effect in Hot-Plate & Tail Immersion TestsTolerance Development
Morphine7 daysRapid decrease in analgesiaYes
This compound7 daysSustained analgesia with no loss of potencyNo
Chronic infusion studies highlight the sustained efficacy of this compound versus the rapid development of tolerance to morphine.[1]

Table 3: Interaction Between this compound and Morphine in Morphine-Tolerant Rats

Test CompoundConditionAntinociceptive Effect
This compoundMorphine-Tolerant RatsUnaffected, same as in naive rats
This compound + MorphineMorphine-Tolerant RatsSame as this compound alone
These findings demonstrate the lack of cross-tolerance between morphine and this compound.[1]

Signaling Pathways

The distinct mechanisms of action of this compound and morphine are central to their different profiles regarding tolerance.

cluster_0 This compound Pathway cluster_1 Morphine Pathway This compound This compound N-type VSCC N-type VSCC This compound->N-type VSCC blocks Ca_Influx Ca²⁺ Influx (Blocked) N-type VSCC->Ca_Influx NT_Release Neurotransmitter Release (Inhibited) Ca_Influx->NT_Release Analgesia_Z Analgesia NT_Release->Analgesia_Z Morphine Morphine Mu-Opioid_Receptor μ-Opioid Receptor Morphine->Mu-Opioid_Receptor activates G_Protein G-Protein Coupling Mu-Opioid_Receptor->G_Protein Tolerance Tolerance (with chronic use) Mu-Opioid_Receptor->Tolerance N-type_VSCC_M N-type VSCC (Inhibited) G_Protein->N-type_VSCC_M K_Channel K⁺ Channel (Activated) G_Protein->K_Channel Analgesia_M Analgesia N-type_VSCC_M->Analgesia_M K_Channel->Analgesia_M

Caption: Signaling pathways of this compound and morphine.

Experimental Protocols

Induction of Morphine Tolerance

A common method to induce opioid tolerance in rats involves the chronic intrathecal infusion of morphine.[1]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a sterile catheter is implanted into the intrathecal space at the lumbar level of the spinal cord. The catheter is externalized at the back of the neck.

  • Drug Infusion: Following a recovery period, an osmotic minipump is connected to the intrathecal catheter. The pump is filled with either morphine sulfate (e.g., 15 µg/µl/h) or saline (for control groups) and implanted subcutaneously.[5]

  • Duration: The infusion is carried out continuously for a period of 5 to 7 days to establish a state of tolerance.[1][5]

  • Confirmation of Tolerance: Tolerance is confirmed by challenging the animals with a dose of morphine and observing a significantly reduced analgesic response in standard nociceptive tests compared to saline-infused controls.

Nociceptive Testing

Formalin Test: This test assesses the response to a persistent inflammatory pain stimulus.

  • A small volume of dilute formalin solution (e.g., 50 µl of 5% formalin) is injected into the plantar surface of the rat's hind paw.

  • The number of flinches of the injected paw is counted during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • The analgesic effect of the test compound is measured by the reduction in the number of flinches.

Hot-Plate Test: This test measures the response to a thermal pain stimulus.

  • The rat is placed on a metal surface maintained at a constant temperature (e.g., 52-55°C).

  • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[6]

  • An increase in the response latency indicates an analgesic effect.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound in opioid-tolerant rats.

Start Start Animal_Prep Animal Preparation (Intrathecal Catheterization) Start->Animal_Prep Tolerance_Induction Induction of Morphine Tolerance (7-day continuous infusion) Animal_Prep->Tolerance_Induction Drug_Admin Intrathecal Administration (this compound or Control) Tolerance_Induction->Drug_Admin Nociceptive_Testing Nociceptive Testing (e.g., Hot-Plate, Formalin Test) Drug_Admin->Nociceptive_Testing Data_Analysis Data Analysis and Comparison Nociceptive_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound in opioid-tolerant models.

Conclusion

The available preclinical data strongly supports the efficacy of this compound as a potent analgesic in opioid-tolerant animal models. Its distinct mechanism of action, which circumvents the mu-opioid receptor system, prevents the development of tolerance and cross-tolerance with opioids.[1] These findings underscore the potential of this compound as a valuable alternative or adjunct therapy for the management of severe chronic pain, particularly in patients with a history of long-term opioid use. Further research into novel delivery methods and combination therapies may expand its clinical utility.

References

A Comparative Analysis of the Analgesic Potency of Ziconotide and Other Conotoxins

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy and mechanisms of conotoxin-derived analgesics, supported by experimental data.

Ziconotide (Prialt®), a synthetic form of the ω-conotoxin MVIIA from the marine cone snail Conus magus, stands as a potent non-opioid analgesic for severe chronic pain.[1][2][3] Its unique mechanism of action, the selective blockade of N-type voltage-gated calcium channels (CaV2.2), has paved the way for the exploration of other conotoxins as potential therapeutics for pain management.[1][4][5] This guide provides a comparative overview of the analgesic potency of this compound against other notable conotoxins, presenting key experimental data, methodologies, and the underlying signaling pathways.

Comparative Analgesic Potency

The analgesic efficacy of conotoxins is typically evaluated in various animal models of pain, including neuropathic, inflammatory, and post-surgical pain. The potency is often expressed as the ED50, the dose required to produce a therapeutic effect in 50% of the population. The following tables summarize the available quantitative data for different conotoxins.

Table 1: Analgesic Potency of ω-Conotoxins in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

ConotoxinTargetRoute of AdministrationED50 (μg/kg)Reference
This compound (ω-MVIIA) N-type Ca²⁺ ChannelIntrathecal0.32[6]
ω-Conotoxin GVIA N-type Ca²⁺ ChannelIntrathecal0.12[6]
ω-Conotoxin CVID N-type Ca²⁺ ChannelIntrathecal0.36[6]

ED50 values represent the dose required to attenuate tactile allodynia.

Table 2: Analgesic Potency of ω-Conotoxins in a Mouse Model of Post-Surgical Pain

ConotoxinTargetRoute of AdministrationEffective Dose (nM)EffectReference
ω-Conotoxin MVIIA N-type Ca²⁺ ChannelIntraplantar30, 100, 300Significantly alleviated mechanical allodynia[7]
ω-Conotoxin GVIA N-type Ca²⁺ ChannelIntraplantar100, 300Significantly increased mechanical thresholds[7]

Table 3: Analgesic Potency of α-Conotoxins

ConotoxinPrimary Target(s)Animal ModelRoute of AdministrationNoteworthy FindingsReference
α-Conotoxin Vc1.1 α9α10 nAChR, GABA-B ReceptorNeuropathic PainSystemicAnalgesic potency suggested to be higher than this compound in some preclinical studies.[8][8][9]
α-Conotoxin RgIA α9α10 nAChR, GABA-B ReceptorNeuropathic PainSystemicEffective in reducing mechanical hyperalgesia and allodynia.[8][10]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of analgesic potencies.

Spinal Nerve Ligation (SNL) Model in Rats

This model is widely used to induce neuropathic pain that mimics chronic nerve compression injuries in humans.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower PWT in the ligated paw compared to the contralateral paw indicates allodynia.

  • Drug Administration: Conotoxins are administered intrathecally via a catheter implanted into the subarachnoid space.

  • Data Analysis: The dose-response curve is generated by plotting the percentage of maximal possible effect (%MPE) against the log of the dose to calculate the ED50.

Post-Surgical Pain (PSP) Model in Mice

This model is used to evaluate analgesics for acute post-operative pain.

  • Animal Model: Adult male C57BL/6J mice.[11]

  • Surgical Procedure: A plantar incision is made through the skin and fascia of the right hind paw. The plantaris muscle is elevated and incised longitudinally. The skin is then sutured.

  • Behavioral Testing: Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold at 24 hours post-surgery.[11]

  • Drug Administration: Conotoxins are administered via intraplantar injection into the surgical site.[7]

  • Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to a vehicle control group.

Signaling Pathways and Mechanisms of Action

Conotoxins exert their analgesic effects by targeting specific ion channels and receptors involved in pain signaling.

ω-Conotoxins: N-type Calcium Channel Blockade

This compound and other ω-conotoxins selectively block N-type voltage-gated calcium channels (CaV2.2) located on the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord.[1][10][12] This blockade inhibits the influx of calcium, which is essential for the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] By preventing the release of these neurotransmitters, ω-conotoxins effectively interrupt the transmission of pain signals from the periphery to the brain.[1][3]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential CaV2_2 N-type Ca²⁺ Channel (CaV2.2) AP->CaV2_2 Opens Vesicles Synaptic Vesicles (Glutamate, Substance P) CaV2_2->Vesicles Ca²⁺ influx triggers vesicle fusion Receptors Neurotransmitter Receptors Vesicles->Receptors Neurotransmitter release This compound This compound (ω-Conotoxin) This compound->CaV2_2 Blocks PainSignal Pain Signal Propagation Receptors->PainSignal Activation

Signaling pathway of this compound (ω-conotoxin).

α-Conotoxins: A Dual Mechanism

Certain analgesic α-conotoxins, such as Vc1.1 and RgIA, exhibit a more complex mechanism of action. While initially thought to primarily target nicotinic acetylcholine receptors (nAChRs), specifically the α9α10 subtype, subsequent research has revealed that they also indirectly inhibit N-type calcium channels.[10] This indirect inhibition is mediated through the activation of G-protein coupled GABA-B receptors.[10] The activation of GABA-B receptors initiates an intracellular signaling cascade that ultimately leads to the inhibition of CaV2.2 channels, reducing neurotransmitter release and thus producing analgesia.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron alpha_conotoxin α-Conotoxin (e.g., Vc1.1) GABAB_R GABA-B Receptor alpha_conotoxin->GABAB_R Activates G_protein G-protein GABAB_R->G_protein Activates Intra_Signal Intracellular Signaling G_protein->Intra_Signal Initiates CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Intra_Signal->CaV2_2 Inhibits Vesicles Synaptic Vesicles CaV2_2->Vesicles Ca²⁺ influx Receptors Neurotransmitter Receptors Vesicles->Receptors Neurotransmitter release PainSignal Pain Signal Propagation Receptors->PainSignal

Signaling pathway of analgesic α-conotoxins.

Experimental Workflow for Conotoxin Analgesic Testing

The general workflow for evaluating the analgesic potential of a novel conotoxin is a multi-step process that progresses from in vitro characterization to in vivo behavioral assays.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Testing cluster_analysis Data Analysis A Peptide Synthesis & Folding B Receptor Binding Assays (e.g., Radioligand) A->B C Electrophysiology (e.g., Patch Clamp on DRG neurons) A->C D Induction of Pain Model (e.g., SNL, CFA) C->D E Drug Administration (e.g., Intrathecal, Systemic) D->E F Behavioral Assessment (e.g., von Frey, Hot Plate) E->F G Dose-Response Analysis (ED50 Calculation) F->G H Comparison with Reference Compounds G->H

General experimental workflow for conotoxin analgesic testing.

References

Ziconotide and Opioids: A Comparative Analysis of Cross-Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct mechanisms of Ziconotide and opioids reveals a lack of cross-tolerance, offering significant therapeutic potential for patients with severe chronic pain. This guide provides a comprehensive comparison based on available experimental data, detailing the signaling pathways, experimental protocols, and clinical findings.

This compound, a non-opioid analgesic, operates through a unique mechanism of action by selectively blocking N-type voltage-sensitive calcium channels (N-VSCCs).[1][2] This contrasts sharply with opioids, which exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR).[3][4][5] This fundamental difference in their molecular targets is the primary reason for the absence of cross-tolerance between these two classes of potent analgesics.

Lack of Cross-Tolerance: Experimental Evidence

Pre-clinical and clinical studies have consistently demonstrated that tolerance to opioids does not confer tolerance to this compound, and vice-versa.

A key study in rats investigated the acute and chronic interactions of intrathecally administered this compound and morphine. The findings were conclusive: chronic intrathecal morphine infusion led to the development of tolerance to morphine's analgesic effects, but it did not diminish the antinociceptive efficacy of this compound.[6] Conversely, chronic administration of this compound did not produce tolerance to its own effects, nor did it induce cross-tolerance to morphine.[6]

These findings are supported by clinical observations. In a study involving five patients with chronic pain who were unresponsive to or had developed side effects from intrathecal morphine, the introduction of this compound allowed for a significant reduction in the daily morphine dosage while improving pain control.[7][8] This "opioid rescue" strategy highlights this compound's utility in patients who have become tolerant to opioids.[7][8] Long-term studies have further substantiated that this compound therapy is not associated with the development of tolerance.[7][9]

Comparative Data Summary

FeatureThis compoundOpioids (Morphine)
Mechanism of Action Selective blocker of N-type voltage-sensitive calcium channels (N-VSCCs)[1][10]Agonist of mu-opioid receptors (GPCRs)[6]
Tolerance Development No significant tolerance observed with chronic administration[1][6]Tolerance develops with chronic administration[6][11]
Cross-Tolerance Does not exhibit cross-tolerance with opioids[6]Does not induce cross-tolerance to this compound[6]
Opioid-Sparing Effect Yes, can reduce the required dosage of opioids[1][7][8]Not applicable

Signaling Pathways

The distinct signaling cascades of this compound and opioids underscore their independent mechanisms of action.

This compound Signaling Pathway

This compound directly blocks the influx of calcium ions through N-type calcium channels on presynaptic nerve terminals. This inhibition of calcium entry prevents the release of neurotransmitters, such as glutamate, CGRP, and substance P, which are crucial for transmitting pain signals in the spinal cord.[10][12]

Ziconotide_Signaling_Pathway cluster_channel This compound This compound N_type_Ca_Channel N-type Voltage-Sensitive Calcium Channel (N-VSCC) This compound->N_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Neurotransmitter_Release Neurotransmitter Release (Glutamate, CGRP, Substance P) Ca_Influx->Neurotransmitter_Release Triggers Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Inhibition leads to

This compound's mechanism of action.
Opioid Signaling Pathway

Opioids, such as morphine, bind to mu-opioid receptors, which are G-protein coupled receptors. This binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels.[3][13] This ultimately leads to a decrease in neuronal excitability and a reduction in neurotransmitter release, producing analgesia.[3]

Opioid_Signaling_Pathway Opioid Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR G_Protein G-protein (Gi/o) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Opioid receptor signaling cascade.

Experimental Protocols

The following provides a summary of the methodologies used in key cross-tolerance studies.

Animal Model of Neuropathic Pain (Formalin Test)
  • Subjects: Male Sprague-Dawley rats.

  • Procedure: A dilute formalin solution is injected into the plantar surface of the rat's hind paw. Nociceptive behavior (flinching) is then quantified over a period of time.

  • Drug Administration: this compound and/or morphine are administered intrathecally via a catheter implanted in the subarachnoid space.

  • Chronic Infusion: For tolerance studies, drugs are continuously infused for 7 days using osmotic pumps.

  • Outcome Measures: The frequency of flinching is recorded to assess the level of pain and the analgesic effect of the drugs.[6]

Formalin_Test_Workflow Start Start Catheter_Implantation Intrathecal Catheter Implantation in Rats Start->Catheter_Implantation Drug_Administration Drug Administration (this compound and/or Morphine) Catheter_Implantation->Drug_Administration Acute Acute Bolus Injection Drug_Administration->Acute Single Dose Chronic Chronic 7-day Infusion (Osmotic Pump) Drug_Administration->Chronic Continuous Formalin_Injection Formalin Injection (Hind Paw) Acute->Formalin_Injection Chronic->Formalin_Injection Behavioral_Observation Observation of Nociceptive Behavior (Flinching) Formalin_Injection->Behavioral_Observation Data_Analysis Data Analysis and Comparison of Flinch Counts Behavioral_Observation->Data_Analysis End End Data_Analysis->End

Workflow for the formalin test.
Clinical "Opioid Rescue" Protocol

  • Patient Population: Patients with severe chronic pain who are unresponsive to or have developed adverse effects from intrathecal morphine.

  • Procedure: this compound is gradually introduced while the dose of morphine is either maintained or reduced.

  • Titration: The this compound dose is slowly increased over several weeks to optimize analgesia and minimize side effects. A common starting dose is 0.5 μ g/day with weekly increases of 0.5 μg.[7][8]

  • Monitoring: Patients' pain levels (e.g., using a Visual Analog Scale - VAS), neuropathic symptoms, and any adverse events are closely monitored.

  • Outcome Measures: The primary outcomes are a reduction in morphine dosage and an improvement in pain scores and overall function.[7][8]

References

Synergistic Effects of Ziconotide with Other Analgesics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Ziconotide with other analgesics, supported by preclinical and clinical experimental data. This compound, a potent non-opioid analgesic, exhibits enhanced pain relief when used in combination with other classes of pain medication, offering a promising avenue for the management of severe chronic pain.

This compound, a synthetic peptide derived from the venom of the cone snail Conus magus, functions by selectively blocking N-type voltage-gated calcium channels in the spinal cord.[1] This mechanism inhibits the release of pronociceptive neurotransmitters, thereby reducing pain signaling.[1] Preclinical and clinical studies have consistently demonstrated that combining this compound with other analgesics, such as opioids, alpha-2 adrenergic agonists, and GABA-B receptor agonists, can result in additive or synergistic effects, allowing for improved analgesia with potentially reduced side effects.[2][3]

Quantitative Analysis of Synergistic Effects: Preclinical Data

The following tables summarize quantitative data from preclinical studies investigating the synergistic and additive effects of this compound in combination with other analgesics. The data is presented to facilitate a clear comparison of the efficacy of these combinations in various animal models of pain.

Drug CombinationAnimal ModelPain TypeRoute of AdministrationED50 (or effective dose) - Drug A (Alone)ED50 (or effective dose) - Drug B (Alone)ED50 (or effective dose) - CombinationNature of Interaction
This compound + Morphine RatInflammatory (Formalin Test - Phase 2)Intrathecal0.03 µg1.5 µgN/A (Significant leftward shift of morphine dose-response curve)Additive/Synergistic[3][4]
This compound + Morphine RatNociceptive (Paw Pressure Test)Intrathecal0.1 µg10 µgN/A (Significant leftward shift of morphine dose-response curve)Additive/Synergistic[3][4]
This compound + Clonidine RatNeuropathic (Spinal Nerve Ligation)IntrathecalData not availableData not availableData not availableSynergistic[2]
This compound + Baclofen RatNeuropathicIntrathecalData not availableData not availableData not availableAdditive/Synergistic[2]

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A leftward shift in the dose-response curve of one drug in the presence of another indicates a potentiation of its effect. While specific ED50 values for all combinations are not consistently reported across studies, the qualitative descriptions of interactions provide valuable insights.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below. These protocols are foundational for assessing the analgesic efficacy and synergistic interactions of drug combinations.

Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses the behavioral response of animals to a subcutaneous injection of dilute formalin into the hind paw. The test has two distinct phases of nociceptive behavior (licking and flinching of the injected paw).

  • Phase 1 (Acute Phase): Occurs immediately after injection and lasts for about 5-10 minutes. This phase is characterized by the direct activation of nociceptors.

  • Phase 2 (Inflammatory Phase): Begins approximately 15-20 minutes post-injection and can last for 20-40 minutes. This phase involves inflammatory processes and central sensitization in the spinal cord.

Protocol:

  • Animals (typically rats or mice) are placed in a clear observation chamber for acclimatization.

  • A small volume (e.g., 50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • The animal's behavior is then observed and scored for the amount of time spent licking or flinching the injected paw during Phase 1 and Phase 2.

  • Test compounds are administered at various doses prior to the formalin injection, and the reduction in licking/flinching time is measured to determine analgesic efficacy.

Hot Plate Test

The hot plate test is used to evaluate the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.

Protocol:

  • The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

  • An animal is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • A cut-off time is established to prevent tissue damage.

  • Analgesic drugs are administered prior to the test, and an increase in the response latency is indicative of antinociception.

Von Frey Test

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, often a hallmark of neuropathic pain.

Protocol:

  • Animals are placed on a wire mesh platform, allowing access to the plantar surface of their hind paws.

  • Calibrated von Frey filaments of varying stiffness are applied to the mid-plantar surface of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal of the paw.

  • In animal models of neuropathic pain, a decrease in the paw withdrawal threshold indicates mechanical allodynia. The efficacy of an analgesic is measured by its ability to reverse this decrease.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other analgesics can be attributed to their distinct but complementary mechanisms of action within the pain signaling pathway.

Ziconotide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound N_type_Ca_Channel N-type Ca²⁺ Channel This compound->N_type_Ca_Channel Blocks Ca_influx Vesicle Synaptic Vesicle (Neurotransmitters) Release Vesicle->Release Exocytosis Ca_influx->Vesicle Triggers Fusion Neurotransmitter Glutamate, Substance P Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binds Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal

Caption: this compound blocks N-type calcium channels on presynaptic neurons.

The diagram above illustrates the mechanism of action for this compound. By blocking N-type calcium channels on presynaptic neurons, this compound prevents the influx of calcium that is necessary for the release of pronociceptive neurotransmitters like glutamate and substance P into the synaptic cleft. This reduction in neurotransmitter release dampens the transmission of pain signals to the postsynaptic neuron.

Opioid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid Opioid (e.g., Morphine) Mu_Opioid_Receptor_pre μ-Opioid Receptor Opioid->Mu_Opioid_Receptor_pre Binds Mu_Opioid_Receptor_post μ-Opioid Receptor Opioid->Mu_Opioid_Receptor_post Binds G_protein_pre Gi/o Protein Mu_Opioid_Receptor_pre->G_protein_pre Activates Ca_Channel_pre Ca²⁺ Channel G_protein_pre->Ca_Channel_pre Inhibits Ca²⁺ Influx G_protein_post Gi/o Protein Mu_Opioid_Receptor_post->G_protein_post Activates K_Channel_post K⁺ Channel G_protein_post->K_Channel_post Opens K⁺ Channel Hyperpolarization Hyperpolarization K_Channel_post->Hyperpolarization Causes

Caption: Opioids act on both presynaptic and postsynaptic neurons.

Opioids, such as morphine, exert their analgesic effects by binding to mu-opioid receptors located on both presynaptic and postsynaptic neurons. Presynaptically, this binding inhibits calcium channels, reducing neurotransmitter release. Postsynaptically, it opens potassium channels, leading to hyperpolarization of the neuron and making it less likely to fire, thus inhibiting pain signal propagation.

The synergistic effect of this compound and morphine arises from their complementary actions. This compound directly blocks a key type of calcium channel involved in neurotransmitter release, while morphine indirectly inhibits these channels and also hyperpolarizes the postsynaptic neuron. This dual blockade at different points in the pain transmission pathway leads to a greater analgesic effect than either drug alone.

Isobolographic Analysis of Drug Synergy

Isobolographic analysis is a standard method used in pharmacology to quantitatively assess the interaction between two drugs. It provides a graphical representation of the interaction, allowing for the determination of whether the combined effect is additive, synergistic (greater than additive), or antagonistic (less than additive).

Isobolographic_Analysis Isobolographic Analysis cluster_additive Additive Effect origin x_axis Dose of Drug A origin->x_axis y_axis Dose of Drug B origin->y_axis ED50_A ED50 of A ED50_B ED50 of B A B A->B Line of Additivity Synergy Synergistic Combination Antagonism Antagonistic Combination

Caption: Isobologram illustrating additive, synergistic, and antagonistic effects.

In an isobologram, the doses of two drugs that produce the same effect when used alone (e.g., their ED50 values) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. If a combination of the two drugs that produces the same effect falls below this line, the interaction is synergistic. If it falls above the line, the interaction is antagonistic. If it falls on the line, the effect is additive.

Conclusion

The combination of this compound with other analgesics, particularly opioids like morphine, represents a clinically relevant strategy for managing severe chronic pain. The synergistic or additive interactions observed in preclinical and clinical studies suggest that such combinations can enhance analgesic efficacy, potentially allowing for lower doses of each drug and a reduction in dose-related side effects. The distinct mechanisms of action of this compound and its combination partners provide a strong pharmacological basis for these enhanced effects. Further well-controlled, long-term clinical trials are warranted to fully elucidate the benefits and optimal dosing strategies for this compound combination therapy.[2]

References

Ziconotide: A Comparative Analysis of Efficacy in Inflammatory versus Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ziconotide in preclinical models of inflammatory and neuropathic pain. This compound (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA peptide from the marine snail Conus magus, is a potent non-opioid analgesic.[1] Its unique mechanism of action offers a distinct advantage in pain management, particularly in chronic and refractory cases.[2][3] This document synthesizes experimental data on its differential effects, details the methodologies used in key studies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Selective N-type Calcium Channel Blockade

This compound exerts its analgesic effects by acting as a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[2][4] These channels are densely expressed on the presynaptic terminals of primary nociceptive afferent nerves (A-δ and C fibers) within the dorsal horn of the spinal cord.[1] In chronic pain states, the expression and functional importance of these channels are often upregulated.[4]

By binding to these channels, this compound prevents the influx of calcium that is essential for the fusion of synaptic vesicles with the presynaptic membrane. This, in turn, inhibits the release of key pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[5] The reduction in neurotransmitter release dampens signal transmission from the periphery to second-order neurons, effectively reducing the perception of pain at the spinal level. Unlike opioids, this compound's mechanism does not involve the mu-opioid receptor, and its long-term administration is not associated with the development of tolerance.[2][4]

Ziconotide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ca_Channel N-type Ca2+ Channel (Cav2.2) Vesicle Synaptic Vesicle (contains Glutamate, Sub P, CGRP) Ca_Channel->Vesicle Triggers vesicle fusion NT Vesicle->NT Release This compound This compound This compound->Ca_Channel BLOCKS Ca_ion Signal Action Potential Signal->Ca_Channel Depolarizes membrane Receptor Receptors NT->Receptor Binds PainSignal Pain Signal Propagation Receptor->PainSignal Experimental_Workflow cluster_models Pain Model Induction (Day 0) start Start: Acclimate Rodents baseline Baseline Behavioral Testing (von Frey, Hargreaves) start->baseline grouping Randomize into Groups baseline->grouping cci_model Group A: Neuropathic Pain (CCI Surgery) grouping->cci_model cfa_model Group B: Inflammatory Pain (CFA Injection) grouping->cfa_model sham_model Group C: Sham/Vehicle Control grouping->sham_model development Allow for Pain State Development (e.g., 7-14 Days) cci_model->development cfa_model->development sham_model->development post_testing Post-Induction Behavioral Testing (Confirm Hypersensitivity) development->post_testing drug_admin Intrathecal (I.T.) Administration (this compound or Vehicle) post_testing->drug_admin efficacy_testing Efficacy Assessment (Behavioral tests at multiple time points post-dosing) drug_admin->efficacy_testing analysis Data Analysis (Calculate ED₅₀, %MPE, etc.) efficacy_testing->analysis end End: Compare Efficacy analysis->end Summary_Diagram This compound This compound mechanism Selective Blocker of N-type (Cav2.2) Ca2+ Channels This compound->mechanism effect Inhibits Release of Pronociceptive Neurotransmitters mechanism->effect pain_states Pain States effect->pain_states inflammatory Inflammatory Pain (e.g., CFA, Post-operative) pain_states->inflammatory neuropathic Neuropathic Pain (e.g., CCI, Nerve Injury) pain_states->neuropathic outcome Outcome inflammatory->outcome Leads to neuropathic->outcome Leads to efficacy_inf Potent Anti-Hyperalgesia (e.g., ED₅₀ = 49 pM in incisional model) outcome->efficacy_inf efficacy_neu Potent Anti-Allodynia and Anti-Hyperalgesia outcome->efficacy_neu conclusion Conclusion: This compound is highly effective in both inflammatory and neuropathic pain models, particularly in chronic/persistent states. efficacy_inf->conclusion efficacy_neu->conclusion

References

A Comparative Guide to ω-Conotoxins: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different ω-conotoxins, a class of neurotoxic peptides isolated from the venom of marine cone snails. Renowned for their potent and selective inhibition of voltage-gated calcium channels (CaV), particularly the N-type (CaV2.2), these peptides are invaluable tools in neuroscience research and have therapeutic potential, most notably in pain management. This document outlines their structural and functional diversity, supported by quantitative experimental data, detailed methodologies, and visual diagrams to facilitate a deeper understanding of their mechanism of action.

Structural and Functional Overview

Omega-conotoxins are small, disulfide-rich peptides, typically 24-29 amino acids in length.[1] Their rigid structure is conferred by a characteristic inhibitor cystine knot (ICK) motif, which consists of three disulfide bridges.[1] This structural stability is crucial for their high-affinity binding to CaV channels. The primary mechanism of action for ω-conotoxins is the physical occlusion of the channel pore, thereby preventing the influx of calcium ions into the presynaptic terminal and inhibiting neurotransmitter release.[2]

Different families of ω-conotoxins exhibit varying degrees of selectivity for different CaV channel subtypes. While most known ω-conotoxins target N-type (CaV2.2) channels, some also interact with P/Q-type (CaV2.1) and L-type channels.[1][3] This selectivity is determined by subtle variations in their amino acid sequences, particularly within the loop regions between the cysteine residues.[1]

Quantitative Comparison of ω-Conotoxin Activity

The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of several well-characterized ω-conotoxins against different voltage-gated calcium channel subtypes. These values are critical for selecting the appropriate toxin for specific research applications and for understanding their structure-activity relationships.

Table 1: Inhibitory Potency (IC50) of ω-Conotoxins on Voltage-Gated Calcium Channels

ω-ConotoxinTarget ChannelIC50 (nM)Test SystemReference
GVIA CaV2.2 (N-type)0.038Rat brain synaptosomes[4]
CaV2.1 (P/Q-type)>1000
MVIIA (Ziconotide) CaV2.2 (N-type)89HEK293 cells expressing rat CaV2.2[5]
CaV2.1 (P/Q-type)>1000
CVID CaV2.2 (N-type)0.13
CaV2.1 (P/Q-type)>1000
MVIIC CaV2.2 (N-type)0.5
CaV2.1 (P/Q-type)0.1
Bu8 CaV2.2 (N-type)89HEK293T cells expressing rat CaV2.2[5]
CaV2.1 (P/Q-type)>10,000[5]

Table 2: Binding Affinity (Kd) of ω-Conotoxins for N-type Calcium Channels

ω-ConotoxinRadioligandPreparationKd (pM)Reference
GVIA [125I]ω-conotoxin GVIARat whole brain membranes49.7[6]
MVIIA [125I]ω-conotoxin MVIIARat brain synaptosomes36.3[7]
CNVIIA [125I]ω-conotoxin CNVIIARat brain synaptosomes36.3[7]

Signaling Pathways and Mechanisms

The primary physiological role of N-type calcium channels is to mediate the influx of calcium at the presynaptic terminal, which triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By blocking these channels, ω-conotoxins effectively uncouple neuronal action potentials from neurotransmitter release.

presynaptic_terminal cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal w_conotoxin ω-Conotoxin CaV2_2 N-type CaV Channel (CaV2.2) w_conotoxin->CaV2_2 Blocks Ca_ion Ca²⁺ CaV2_2->Ca_ion Opens SNARE_complex SNARE Complex (Syntaxin, SNAP-25) Vesicle Synaptic Vesicle (with Neurotransmitters) SNARE_complex->Vesicle Mediates Docking Ca_ion->SNARE_complex Binds & Activates Fusion Vesicle Fusion & Neurotransmitter Release Vesicle->Fusion Triggers Action_Potential Action Potential Arrives Action_Potential->CaV2_2 Depolarization

Mechanism of ω-conotoxin action at the presynaptic terminal.

Comparative Structural Analysis

The selectivity of different ω-conotoxins for various CaV channel subtypes is attributed to differences in their amino acid sequences, particularly in the four loop regions that connect the cysteine residues. A structural alignment highlights these variations.

conotoxin_structure cluster_0 ω-Conotoxin Structures cluster_1 Disulfide Connectivity GVIA GVIA CKS O GSSCS O TSYNCCRSCN O YTKRCY-NH2 MVIIA MVIIA CKGKGAKCSRLMYDCCTGSCRSGKC-NH2 CVID CVID CKGKGA SCRKTMYDCC SGSCGRSGKC-NH2 MVIIC MVIIC CKGKGAPCRKTMYDCC SGSCGRRGKC-NH2 C1_16 C1_16 C8_20 C8_20 C1_16->C8_20 C15_25 C15_25 C8_20->C15_25

Sequence alignment of key ω-conotoxins.

Experimental Protocols

Accurate characterization of ω-conotoxin activity relies on precise experimental methodologies. Below are outlines of the key techniques used to generate the data presented in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the calcium channels in the membrane of a single cell.

Objective: To determine the inhibitory effect of ω-conotoxins on CaV channel currents.

General Procedure:

  • Cell Preparation: HEK293 cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ1 subunits) are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is positioned onto a single cell.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the CaV channels and elicit an inward calcium current.

  • Toxin Application: The ω-conotoxin is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition by the conotoxin and to calculate the IC50 value.

Solutions:

  • External Solution (in mM): 140 TEA-Cl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 BaCl2 (pH 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing CaV2.2 Seal Form giga-seal on cell Cell_Culture->Seal Pipette_Pulling Pull glass micropipettes Pipette_Pulling->Seal Solution_Prep Prepare external and internal solutions Solution_Prep->Seal Whole_Cell Establish whole-cell configuration Seal->Whole_Cell Voltage_Clamp Clamp membrane at holding potential Whole_Cell->Voltage_Clamp Record_Baseline Record baseline Ca²⁺ currents Voltage_Clamp->Record_Baseline Apply_Toxin Perfuse with ω-conotoxin Record_Baseline->Apply_Toxin Record_Inhibition Record inhibited Ca²⁺ currents Apply_Toxin->Record_Inhibition Measure_Currents Measure peak current amplitudes Record_Inhibition->Measure_Currents Calculate_Inhibition Calculate percent inhibition Measure_Currents->Calculate_Inhibition Plot_Dose_Response Plot dose-response curve Calculate_Inhibition->Plot_Dose_Response Determine_IC50 Determine IC50 value Plot_Dose_Response->Determine_IC50

Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled ω-conotoxin to its receptor on a membrane preparation.

Objective: To quantify the binding characteristics of ω-conotoxins to CaV channels.

General Procedure:

  • Membrane Preparation: Rat brains are homogenized in a buffer solution and centrifuged to isolate the synaptosomal membrane fraction containing the CaV channels.

  • Assay Setup: The membrane preparation is incubated with a radiolabeled ω-conotoxin (e.g., [125I]ω-conotoxin GVIA) at various concentrations. For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of a non-labeled competitor conotoxin.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis, or the inhibitory constant (Ki) from competition curves.

Solutions and Reagents:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: e.g., [125I]ω-conotoxin GVIA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare synaptosomal membranes from rat brain Incubation Incubate membranes with radioligand (and competitor) Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ω-conotoxin Radioligand_Prep->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Scatchard_Plot Generate Scatchard plot (for saturation assay) Counting->Scatchard_Plot Competition_Curve Generate competition curve (for competition assay) Counting->Competition_Curve Determine_Parameters Determine Kd, Bmax, or Ki Scatchard_Plot->Determine_Parameters Competition_Curve->Determine_Parameters

Workflow for radioligand binding assay.

References

Safety Operating Guide

Ziconotide: A Guide to Proper Disposal Procedures for Laboratory and Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers and Drug Development Professionals

Ziconotide, a potent non-opioid analgesic and synthetic analogue of a cone snail toxin, requires meticulous handling and disposal to ensure the safety of personnel and prevent environmental contamination. This guide provides a comprehensive overview of the proper disposal procedures for this compound waste generated in research laboratories and healthcare facilities.

Regulatory Classification and Disposal Overview

This compound is classified for transportation purposes as "TOXINS, EXTRACTED FROM LIVING SOURCES, LIQUID, N.O.S." While it is a potent neurotoxin, it is not specifically listed as a P- or U-listed hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). In the absence of a specific federal hazardous waste code, the disposal of this compound falls under the regulations for non-hazardous pharmaceutical waste. However, individual state and local regulations may be more stringent and should always be consulted.

The recommended best practice for the disposal of all non-hazardous pharmaceutical waste is incineration .[1][2][3] This method ensures the complete destruction of the active peptide.

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Initial Treatment cluster_2 Containerization & Labeling cluster_3 Final Disposal A This compound Waste (unused solution, empty vials, contaminated labware) B Segregate from other waste streams A->B C Perform Chemical Decontamination (for spills and contaminated surfaces) B->C If applicable D Place in a designated, leak-proof, and clearly labeled container for 'NON-HAZARDOUS PHARMACEUTICAL WASTE FOR INCINERATION' B->D C->D E Arrange for pickup by a licensed medical waste disposal vendor D->E F Transport to a permitted medical waste incinerator E->F G High-temperature incineration F->G

A flowchart outlining the proper disposal procedure for this compound waste.

Detailed Experimental Protocols for Decontamination

As a peptide, this compound is susceptible to degradation by proteases and certain chemical treatments. For spills or decontamination of laboratory equipment, the following methods, adapted from protocols for conotoxins, can be employed.

Method 1: Enzymatic Digestion

This method is suitable for dilute solutions of this compound, such as waste from high-performance liquid chromatography (HPLC) or peptide synthesizers.

  • Prepare a 1% (m/v) solution of an enzymatic detergent , such as Contrex™ EZ.

  • Immerse contaminated items or add the detergent solution to the liquid waste.

  • Allow a contact time of at least 15 minutes . Studies have shown that this can lead to partial digestion and a significant decrease in the helical structure of analogous conotoxins.

Method 2: Chemical Inactivation

For more concentrated solutions or to ensure complete degradation, chemical inactivation is recommended.

Option A: Sodium Hypochlorite

  • Prepare a 6% (m/v) sodium hypochlorite solution (household bleach).

  • Add the bleach solution to the this compound waste.

  • Ensure a sufficient contact time . This method has been shown to result in the complete digestion of analogous conotoxins.

Option B: Reduction and Alkylation of Disulfide Bonds

This compound's structure is stabilized by disulfide bonds. Disrupting these bonds will inactivate the molecule.

  • Incubate the this compound waste with a 10-20 mM solution of dithiothreitol (DTT) in a buffered solution at pH 8.7 for at least 1 hour at room temperature or 30 minutes at 50°C.

  • Add an equal volume of a 50-100 mM solution of iodoacetamide in a buffered solution at pH 8.7.

  • Incubate for 1 hour at room temperature .

Option C: Acid Hydrolysis

  • Add 6N hydrochloric acid (HCl) to the this compound waste in a closed glass vial.

  • Incubate for 24 hours at 90-110°C . This harsh method will hydrolyze the peptide bonds.

Quantitative Data on this compound Stability

The stability of this compound is influenced by temperature and pH. The following table summarizes key stability data relevant to its handling and short-term storage before disposal.

ConditionTemperaturepHStability/Degradation
In Admixture with Morphine 37°C< 4.5Median loss of concentration in 3.5 days
In Admixture with Morphine 37°C≥ 4.5Median loss of concentration in 13 days
Aqueous Solution 5°CNot specifiedMaintained 97.1% of initial concentration after 60 days
Aqueous Solution 37°CNot specifiedDegraded to 79.8% of initial concentration after 60 days

Data compiled from studies on this compound stability in intrathecal admixtures.

Incineration Parameters

While specific incineration temperatures for this compound are not mandated, standard medical waste incineration practices are effective for the destruction of pharmaceuticals. High-temperature incineration, typically exceeding 850°C, in a permitted facility will ensure the complete breakdown of the peptide into its constituent elements.

Logical Relationship of Disposal Steps

The following diagram illustrates the logical flow and dependencies of the key stages in this compound waste management.

G cluster_0 Pre-Disposal cluster_1 Treatment & Containment cluster_2 Final Disposition A Correct Identification of this compound Waste B Proper Segregation A->B C Decontamination (if required) B->C D Secure & Labeled Containerization B->D C->D E Compliant Incineration D->E

Logical flow of this compound waste management from identification to final disposal.

By adhering to these procedures, researchers and healthcare professionals can ensure the safe and compliant disposal of this compound, minimizing risks and upholding laboratory safety standards. Always consult your institution's environmental health and safety department and local regulations for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.